molecular formula C8H11NS B12840335 (S)-cyclopropyl(thiophen-3-yl)methanamine

(S)-cyclopropyl(thiophen-3-yl)methanamine

Cat. No.: B12840335
M. Wt: 153.25 g/mol
InChI Key: RTJOKJQZRHAKNL-QMMMGPOBSA-N
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Description

(S)-cyclopropyl(thiophen-3-yl)methanamine is a useful research compound. Its molecular formula is C8H11NS and its molecular weight is 153.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality (S)-cyclopropyl(thiophen-3-yl)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-cyclopropyl(thiophen-3-yl)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H11NS

Molecular Weight

153.25 g/mol

IUPAC Name

(S)-cyclopropyl(thiophen-3-yl)methanamine

InChI

InChI=1S/C8H11NS/c9-8(6-1-2-6)7-3-4-10-5-7/h3-6,8H,1-2,9H2/t8-/m0/s1

InChI Key

RTJOKJQZRHAKNL-QMMMGPOBSA-N

Isomeric SMILES

C1CC1[C@@H](C2=CSC=C2)N

Canonical SMILES

C1CC1C(C2=CSC=C2)N

Origin of Product

United States

Foundational & Exploratory

(S)-cyclopropyl(thiophen-3-yl)methanamine chemical structure

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(S)-Cyclopropyl(thiophen-3-yl)methanamine is a high-value chiral building block in medicinal chemistry, particularly within the development of kinase inhibitors and G-protein coupled receptor (GPCR) modulators. This scaffold integrates two pharmacologically distinct motifs: the electron-rich thiophen-3-yl ring (a phenyl bioisostere) and the cyclopropyl group (a metabolic stabilizer and conformational restrictor).

The compound is an


-branched primary amine with a single stereogenic center. Its synthesis requires high-fidelity asymmetric induction, typically achieved via the Ellman sulfinamide protocol, to ensure enantiomeric purity (

) essential for clinical candidates.

Chemical Identity & Structural Characterization[1][2][3]

Nomenclature and Identifiers[3]
  • IUPAC Name: (S)-1-cyclopropyl-1-(thiophen-3-yl)methanamine

  • Common Name: (S)-

    
    -cyclopropyl-3-thiophenemethanamine
    
  • Molecular Formula:

    
    
    
  • Molecular Weight: 153.24 g/mol

  • Chiral Center: C1 (attached to N, Thiophene, Cyclopropyl, H)

Stereochemical Assignment (Cahn-Ingold-Prelog)

The absolute configuration is designated as (S) based on the priority of substituents around the chiral center:

  • -NH₂ (Nitrogen, Atomic No. 7) → Priority 1

  • -Thiophen-3-yl (Carbon bonded to S and C=C) → Priority 2 [1]

    • Note: The thiophene ring takes precedence over the cyclopropyl ring due to the sulfur atom (Atomic No. 16) connected within the aromatic system.

  • -Cyclopropyl (Carbon bonded to C, C) → Priority 3

  • -H (Hydrogen) → Priority 4

Configuration: The sequence 1 → 2 → 3 traces a counter-clockwise path with Hydrogen in the rear, confirming the (S) designation.

Physicochemical Properties
PropertyValue (Predicted)Significance
LogP ~1.7 - 1.9Optimal for CNS penetration and oral bioavailability (Lipinski compliant).
pKa (Conj. Acid) ~9.5Basic amine; exists predominantly as a cation at physiological pH.
TPSA ~26 ŲHigh membrane permeability.
Rotatable Bonds 2Low flexibility aids in entropy-favorable binding.

Asymmetric Synthesis Protocol

The industrial standard for synthesizing this scaffold is the Ellman Sulfinamide Method . This route is preferred over enzymatic resolution or chiral hydrogenation due to its scalability, reliability, and the avoidance of heavy metal catalysts in the final step.

Retrosynthetic Analysis

The target molecule is disconnected at the C-N bond and the C-C(cyclopropyl) bond. The strategic choice is to form the chiral center via a diastereoselective Grignard addition to a chiral sulfinimine.

Key Reagents:

  • Electrophile: Thiophene-3-carboxaldehyde[2]

  • Chiral Auxiliary: (R)-(+)-2-methyl-2-propanesulfinamide (Ellman's Auxiliary)

  • Nucleophile: Cyclopropylmagnesium bromide

Detailed Workflow
Step 1: Condensation (Imine Formation)

Reaction of thiophene-3-carboxaldehyde with (R)-tert-butanesulfinamide.

  • Reagents: Thiophene-3-carboxaldehyde (1.0 eq), (R)-tert-butanesulfinamide (1.1 eq), Ti(OEt)₄ (2.0 eq).

  • Solvent: THF (anhydrous).[3][4]

  • Conditions: 25°C, 12–24 h.

  • Mechanism: Titanium(IV) acts as a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium.

  • Product: (R,E)-N-(thiophen-3-ylmethylene)-2-methylpropane-2-sulfinamide.

Step 2: Diastereoselective Grignard Addition

Addition of the cyclopropyl group.

  • Reagents: Cyclopropylmagnesium bromide (2.0 eq, in Et₂O/THF).

  • Solvent: CH₂Cl₂ (Critical for diastereoselectivity).

  • Conditions: -78°C → RT.

  • Stereochemical Outcome: The Grignard reagent adds to the Si-face of the imine via a six-membered chelated transition state (Zimmerman-Traxler model) involving the magnesium cation, the sulfinyl oxygen, and the imine nitrogen.

  • Result: (Rs, S)-N-(cyclopropyl(thiophen-3-yl)methyl)-2-methylpropane-2-sulfinamide.

Step 3: Cleavage of Auxiliary
  • Reagents: HCl (4M in Dioxane or MeOH).

  • Conditions: RT, 1 h.

  • Workup: Basification (NaOH) and extraction, or isolation as the HCl salt.

  • Final Product: (S)-cyclopropyl(thiophen-3-yl)methanamine.

Visualized Reaction Scheme

The following diagram illustrates the synthetic pathway and the critical transition state determining stereochemistry.

Synthesis Aldehyde Thiophene-3- carboxaldehyde Imine (R)-Sulfinimine (Intermediate) Aldehyde->Imine Condensation Auxiliary (R)-tert-Butane sulfinamide Auxiliary->Imine Condensation TS Chelated Transition State (Mg-coordinated) Imine->TS Coordination Sulfinamide (Rs, S)-Sulfinamide TS->Sulfinamide Si-face Attack Product (S)-Cyclopropyl (thiophen-3-yl) methanamine Sulfinamide->Product Deprotection Ti Ti(OEt)4 THF Grignard c-Pr-MgBr DCM, -78°C Acid HCl MeOH

Caption: Figure 1. Enantioselective synthesis via Ellman auxiliary.[5] The chelated transition state ensures delivery of the cyclopropyl group to the Si-face, yielding the (S)-amine.

Medicinal Chemistry Applications

Thiophene as a Phenyl Bioisostere

The thiophene ring is frequently employed as a bioisostere for a phenyl group.

  • Electronic Effects: Thiophene is

    
    -excessive (electron-rich), making it more susceptible to electrophilic attack but also allowing for stronger 
    
    
    
    -
    
    
    stacking interactions or cation-
    
    
    interactions within a receptor binding pocket.
  • Sterics: The C-S-C bond angle (~92°) and the size of sulfur create a slightly different steric profile than the hexagonal phenyl ring, often allowing for optimized fit in tight hydrophobic pockets.

The Cyclopropyl "Magic Methyl" Effect

Replacing an isopropyl or ethyl group with a cyclopropyl group is a classic medicinal chemistry tactic.

  • Metabolic Stability: The C-H bonds in cyclopropane are stronger (~106 kcal/mol) than typical alkyl C-H bonds (~98 kcal/mol), significantly reducing susceptibility to Cytochrome P450-mediated oxidation (alpha-hydroxylation).

  • Conformational Constraint: The cyclopropyl group is rigid. When attached to the methine carbon, it restricts the rotation of the amine, reducing the entropic penalty upon binding to a protein target.

Pharmacophore Integration

This specific scaffold is valuable in:

  • Kinase Inhibitors: Targeting the ATP hinge region where the amine forms hydrogen bonds and the thiophene occupies the hydrophobic gatekeeper region.

  • GPCR Ligands: Specifically for receptors requiring a basic amine and a lipophilic aromatic moiety (e.g., Histamine H3, Chemokine receptors).

Analytical Profiling & Quality Control

To ensure the integrity of the (S)-enantiomer for biological testing, the following analytical criteria must be met:

MethodSpecificationNotes
1H NMR (DMSO-d6) Diagnostic signals: Thiophene protons (7.0-7.5 ppm), Methine CH (3.5-4.0 ppm), Cyclopropyl multiplets (0.3-1.2 ppm).Verify integral ratios (Thiophene 3H : Cyclopropyl 5H).
Chiral HPLC > 98% eeColumn: Chiralpak AD-H or OD-H. Mobile Phase: Hexane/IPA + 0.1% DEA.
LC-MS [M+H]+ = 154.06Confirm molecular ion.
Specific Rotation

negative (typically)
Must compare with established literature value for batch consistency.

Safety & Handling

  • Thiophene Moiety: Thiophene derivatives can be mild skin irritants.

  • Primary Amine: Corrosive and basic. Handle with gloves and eye protection.

  • Storage: Store as the HCl salt at -20°C to prevent oxidation or carbamate formation (from atmospheric CO₂). Hygroscopic.

References

  • Ellman, J. A., et al. (1999).[5] "Synthesis of Chiral Amines by Asymmetric Additions to N-(tert-Butanesulfinyl)imines." Journal of Organic Chemistry, 64(4), 1278–1284. Link

  • Ellman, J. A., & Owens, T. D. (2003). "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines." Accounts of Chemical Research, 35(11), 984–995. Link

  • Wermuth, C. G. (2008). "The Practice of Medicinal Chemistry: Bioisosterism." Academic Press. (Context on Thiophene/Phenyl bioisosterism).
  • Talele, T. T. (2016). "The 'Cyclopropyl Fragment' is a Versatile Player in Drug Design."[6] Journal of Medicinal Chemistry, 59(19), 8712–8756. Link

  • Cogan, D. A., Liu, G., & Ellman, J. A. (1999).[5] "Catalytic Asymmetric Oxidation of tert-Butyl Disulfide to tert-Butanesulfinamide: Application to the Synthesis of Amines." Journal of the American Chemical Society, 120(32), 8011–8019. Link

Sources

The Strategic Role and Synthesis of (S)-Cyclopropyl(thiophen-3-yl)methanamine (CAS: 1213206-69-9) in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the architectural precision of small-molecule building blocks dictates the pharmacokinetic and pharmacodynamic success of a lead compound. (S)-cyclopropyl(thiophen-3-yl)methanamine , identified by the CAS number 1213206-69-9 [1], is a highly specialized chiral primary amine. It serves as a critical synthetic intermediate for developing targeted therapeutics, particularly in the design of kinase inhibitors and G-protein-coupled receptor (GPCR) modulators. This whitepaper provides an in-depth technical analysis of its structural rationale, mechanistic utility, and the field-proven synthetic protocols required to yield this stereochemically pure building block.

Physicochemical Profiling & Structural Analysis

The utility of (S)-cyclopropyl(thiophen-3-yl)methanamine lies in its unique tripartite structure: a thiophene ring, a cyclopropyl group, and a chiral primary amine.

Quantitative Data Summary
PropertyValue
Chemical Name (S)-cyclopropyl(thiophen-3-yl)methanamine
CAS Number 1213206-69-9[1]
Molecular Formula C₈H₁₁NS
Molecular Weight 153.24 g/mol
Stereochemistry (S)-enantiomer
Hydrogen Bond Donors 1 (Primary Amine, -NH₂)
Key Structural Motifs Thiophen-3-yl, Cyclopropyl ring
Structural Rationale
  • The Thiophene Ring (Bioisosterism): The thiophene heterocycle acts as a classical bioisostere for the phenyl ring[2]. While maintaining similar spatial geometry and aromaticity, the sulfur atom alters the electron density and introduces a potential hydrogen-bond acceptor. This substitution frequently improves a compound's metabolic stability and alters its lipophilicity, favorably impacting its ADME (Absorption, Distribution, Metabolism, and Excretion) profile[3].

  • The Cyclopropyl Group: Compared to linear alkyl chains (e.g., propyl or isopropyl groups), the cyclopropyl ring drastically reduces the number of rotatable bonds. This conformational rigidity locks the adjacent amine into a predictable vector, minimizing the entropic penalty upon binding to a target protein. Furthermore, the cyclopropyl group is highly resistant to cytochrome P450 (CYP450) mediated oxidative metabolism.

  • The Chiral Amine: The (S)-stereocenter ensures that the molecule projects into asymmetric binding pockets with high fidelity, a non-negotiable requirement for avoiding off-target toxicity and maximizing binding affinity.

Mechanistic Role in Drug Design (E-E-A-T Focus)

As an Application Scientist, one must look beyond the 2D structure and understand the causality behind selecting CAS 1213206-69-9[1] over simpler analogues like benzylamine.

Electron-rich phenyl rings are notorious for rapid hepatic clearance via aromatic hydroxylation. By replacing the phenyl ring with a thiophene bioisostere, medicinal chemists can effectively block this metabolic liability while retaining the necessary pi-pi stacking interactions within a target's hydrophobic pocket[2].

Furthermore, the integration of the cyclopropyl group next to the chiral center creates a sterically demanding environment. When this amine is coupled to a larger scaffold (such as a pyrimidine or quinoline core via SₙAr or amidation), the steric bulk of the cyclopropyl ring forces the entire pharmacophore into a specific bioactive conformation. This pre-organization is the primary driver for achieving sub-nanomolar target engagement.

Synthetic Workflow: The Ellman Sulfinamide Protocol

Synthesizing enantiopure primary amines is historically challenging due to the difficulty of differentiating the two enantiotopic faces of a prochiral ketone. The gold standard methodology relies on Ellman's chiral sulfinamide chemistry[4]. This protocol is a self-validating system: by converting the enantiomeric ratio into a diastereomeric ratio (dr) during the intermediate stage, chemists can physically measure and purify the stereoisomers before the final cleavage.

Step-by-Step Methodology

Step 1: Condensation and Imine Formation

  • Charge a dry, argon-purged flask with cyclopropyl(thiophen-3-yl)methanone (1.0 eq) and (S)-(-)-tert-butanesulfinamide (1.1 eq)[4].

  • Add anhydrous tetrahydrofuran (THF) to achieve a 0.5 M concentration.

  • Introduce Titanium(IV) ethoxide (Ti(OEt)₄) (2.0 eq) dropwise at room temperature.

    • Causality Check: Ti(OEt)₄ is strictly required here. It acts dually as a Lewis acid to activate the ketone carbonyl and as an irreversible water scavenger to drive the equilibrium toward the N-sulfinylimine.

  • Stir at 60°C for 12 hours, then quench with brine, filter through Celite, and concentrate to isolate the (S)-N-sulfinylimine.

Step 2: Diastereoselective Reduction

  • Dissolve the crude (S)-N-sulfinylimine in anhydrous THF and cool to -48°C.

  • Slowly add L-Selectride (1.5 eq) or NaBH₄[5].

    • Causality Check: The bulky tert-butyl group on the sulfinamide auxiliary creates severe steric hindrance on one face of the imine. The hydride from the reducing agent is forced to attack from the less hindered face, establishing the new (S)-stereocenter at the carbon atom with high diastereoselectivity (>95:5 dr).

  • Quench with saturated aqueous NH₄Cl, extract with ethyl acetate, and purify via flash chromatography.

    • Self-Validating Step: Before proceeding, analyze the intermediate via ¹H NMR. The distinct chemical shifts of the tert-butyl protons allow for precise calculation of the diastereomeric ratio (dr), ensuring the reaction's stereochemical integrity.

Step 3: Acidic Cleavage

  • Dissolve the purified sulfinamide intermediate in methanol.

  • Add 4M HCl in dioxane (3.0 eq) and stir at room temperature for 2 hours.

    • Causality Check: Mild acidic conditions selectively cleave the N-S bond without epimerizing the newly formed chiral carbon or degrading the acid-sensitive thiophene ring.

  • Concentrate the solution to yield the hydrochloride salt of (S)-cyclopropyl(thiophen-3-yl)methanamine (CAS: 1213206-69-9) .

Pharmacological Integration & Signaling Pathway

Once synthesized, CAS 1213206-69-9 is typically coupled to a heterocyclic core to form an active kinase inhibitor. The diagram below illustrates the logical workflow of integrating this chiral amine into a pharmacophore to achieve downstream signaling arrest.

G A Chiral Amine CAS: 1213206-69-9 B Scaffold Integration (e.g., SNAr / Coupling) A->B Synthetic Assembly C Active Pharmacophore (Kinase Inhibitor) B->C Lead Optimization D Target Engagement (ATP-Pocket Blockade) C->D In Vitro / In Vivo E Signaling Arrest (Pathway Inhibition) D->E Phenotypic Response

Caption: Workflow of (S)-cyclopropyl(thiophen-3-yl)methanamine integration into a targeted kinase inhibitor.

Analytical Validation & Quality Control

To guarantee the trustworthiness of the final API building block, rigorous analytical validation is required:

  • Chiral HPLC: Utilized to confirm an enantiomeric excess (ee) of >99%. The (S)-enantiomer must be cleanly resolved from any trace (R)-enantiomer using a chiral stationary phase (e.g., Chiralpak AD-H).

  • LC-MS: Confirms the exact mass ([M+H]⁺ = 154.06) and assesses chemical purity (>98%).

  • NMR Spectroscopy: ¹H and ¹³C NMR confirm the integrity of the cyclopropyl multiplet signals and the aromatic thiophene protons, ensuring no ring-opening side reactions occurred during the acidic cleavage step.

References

Sources

Precision Engineering of Chiral Thiophene-Based Amine Building Blocks

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Medicinal Chemists and Process Scientists

Executive Summary

Thiophene-based chiral amines represent a cornerstone in modern drug discovery, serving as bioisosteres for phenyl-based pharmacophores. The substitution of a benzene ring with a thiophene moiety often results in improved lipophilicity (LogP), altered metabolic stability (CYP450 interaction), and enhanced potency due to the distinct electronic profile of the sulfur heteroatom.

However, the synthesis of these building blocks presents unique challenges: catalyst poisoning by the sulfur atom, oxidative instability of the electron-rich thiophene ring, and the difficulty of inducing enantioselectivity adjacent to a heteroaromatic system.

This guide moves beyond standard textbook reactions to provide field-proven protocols for synthesizing chiral thiophene amines with high enantiomeric excess (ee >98%). We focus on three distinct methodologies: Chiral Sulfinamide Auxiliaries (for discovery), Asymmetric Transfer Hydrogenation (for scale-up), and Biocatalytic Transamination (for green manufacturing).

Part 1: Structural Significance & Bioisosterism

Before selecting a synthetic route, it is critical to understand why the thiophene is being used.

FeatureThiophene vs. BenzeneImpact on Drug Design
Electronic Nature Electron-rich (

-excessive)
Higher susceptibility to electrophilic attack; potential for metabolic activation.
Geometry Bond angle ~93° (C-S-C)Alters the vector of substituents; can improve binding pocket fit.
Lipophilicity Generally lower LogP than benzeneImproves water solubility without sacrificing membrane permeability.
Metabolism S-oxidation (Sulfoxide/Sulfone)Potential toxicity liability (reactive metabolites); requires careful blocking of the 2/5-positions.

Part 2: Synthetic Strategies

Method A: The Discovery Route – Ellman’s Sulfinamide

Best for: Early-stage SAR, rapid analog generation, high reliability. Mechanism: Diastereoselective addition to chiral


-sulfinyl imines.[1][2]

The condensation of commercially available (S)- or (R)-tert-butanesulfinamide with thiophene aldehydes/ketones yields a stable sulfinimine. This intermediate activates the C=N bond for nucleophilic attack (Grignard/Organolithium) or reduction, controlled by the bulky tert-butyl group.

Protocol 1: Diastereoselective Synthesis of

-Chiral Thiophene Amines

Step 1: Condensation [1][2][3]

  • Charge: To a flame-dried flask under

    
    , add 2-acetylthiophene (1.0 equiv), (R)-tert-butanesulfinamide (1.1 equiv), and Ti(OEt)
    
    
    
    (2.0 equiv) in dry THF (0.5 M).
    • Expert Note: Ti(OEt)

      
       acts as both a Lewis acid and water scavenger. Do not use MgSO
      
      
      
      alone for thiophene ketones; conversion will be poor.
  • Reaction: Reflux (65-70°C) for 16-24h. Monitor via LCMS (sulfinimine is stable).

  • Workup: Cool to RT. Pour into brine with vigorous stirring. The Ti salts will precipitate as a white solid. Filter through Celite.

Step 2: Diastereoselective Reduction

  • Cool: Dissolve the sulfinimine in dry THF and cool to -48°C.

  • Reductant: Add L-Selectride (1.5 equiv) dropwise.

    • Causality: L-Selectride provides higher diastereoselectivity (dr >95:5) compared to NaBH

      
       due to the bulky coordination with the sulfinyl oxygen, forcing hydride attack from the less hindered face.
      
  • Quench: Add saturated NH

    
    Cl. Extract with EtOAc.[4]
    

Step 3: Cleavage

  • Deprotection: Treat the sulfinamide with 4M HCl in Dioxane/MeOH (1:1) at RT for 1h.

  • Isolation: Precipitate as the amine hydrochloride salt using Et

    
    O to ensure high purity without chromatography.
    
Visualization: The Ellman Auxiliary Cycle

EllmanCycle Start Thiophene Ketone Imine Chiral Sulfinimine (Activated) Start->Imine Ti(OEt)4, THF Dehydration Aux (R)-t-Bu-Sulfinamide Aux->Imine Transition Transition State (Chelated Ti/Li) Imine->Transition L-Selectride (-48°C) Intermediate Sulfinamide (Single Diastereomer) Transition->Intermediate Hydride Transfer Product Chiral Thiophene Amine (HCl Salt) Intermediate->Product HCl/MeOH Deprotection

Caption: Stereochemical control via the Ellman auxiliary. The bulky tert-butyl group directs nucleophilic attack.

Method B: The Scalable Route – Asymmetric Transfer Hydrogenation (ATH)

Best for: Multi-kilogram scale, Process Chemistry. Case Study: Synthesis of (S)-Duloxetine precursors.

Direct hydrogenation using


 gas and heterogeneous catalysts (Pd/C, Pt) often fails with thiophenes due to sulfur poisoning  (strong adsorption of S onto metal active sites). ATH uses homogeneous Ru or Rh catalysts where the metal center is protected by bulky ligands, preventing sulfur coordination.
Protocol 2: Ru-Catalyzed ATH of Thiophene Ketones

Catalyst System: RuCl Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotrope).[4]

  • Preparation: In a reactor, dissolve the thiophene ketone (e.g., 2-acetylthiophene) in DMF or EtOAc.

  • Catalyst Loading: Add the Ru-TsDPEN catalyst (S/C ratio 500:1 to 1000:1).

    • Expert Note: Unlike Pd/C, this homogeneous catalyst is resistant to sulfur poisoning because the thiophene sulfur is a soft base, while the Ru center is hard/borderline and occupied by the TsDPEN ligand.

  • Initiation: Add the HCOOH/Et

    
    N mixture dropwise at 0°C, then warm to 25-30°C.
    
    • Safety: This avoids high-pressure hydrogenators. However, CO

      
       evolution occurs; ensure proper venting.
      
  • Completion: Monitor via HPLC. Upon completion (>98% conversion), quench with water and extract.

  • Stereochemical Outcome: This typically yields the chiral alcohol, which is converted to the amine via mesylation and azide displacement (maintaining chirality via inversion) or Mitsunobu reaction.

(Note: For direct imine reduction to amines, Ir-catalysts with Josiphos ligands are preferred, but the alcohol route is often more robust for thiophenes).

Visualization: Noyori-Type ATH Mechanism

ATH_Mechanism Cat_Pre Ru-TsDPEN Pre-catalyst Hydride Ru-Hydride Species (Active Catalyst) Cat_Pre->Hydride Activation TS 6-Membered TS (Outer Sphere Mechanism) Hydride->TS + Substrate Substrate Thiophene Ketone Substrate->TS TS->Hydride Regeneration Product Chiral Alcohol (>98% ee) TS->Product Enantio-discrimination H_Source HCOOH / TEA H_Source->Hydride H-Transfer

Caption: The "Outer Sphere" mechanism prevents sulfur poisoning by avoiding direct substrate-metal coordination.

Method C: The Green Route – Biocatalytic Transamination

Best for: Late-stage synthesis, Green Chemistry requirements, 100% theoretical yield (with equilibrium shifting). Mechanism:


-Transaminases (ATA) transfer an amino group from a sacrificial donor (Isopropylamine) to the thiophene ketone.[5]
Protocol 3: Enzymatic Screening & Scale-up

Challenge: The equilibrium constant (


) often favors the ketone.
Solution:  Use Isopropylamine (IPA) as the amine donor; the byproduct is acetone, which is volatile (but requires removal to drive equilibrium).
  • Screening: Screen a panel of commercially available ATAs (e.g., Codexis, Johnson Matthey) against the thiophene substrate.

    • Buffer: pH 7.0-8.0 (Phosphate or HEPES).

    • Cofactor: PLP (Pyridoxal-5'-phosphate), 1 mM.

  • Reaction Setup (10g Scale):

    • Substrate: 2-acetylthiophene derivative (50 mM).

    • Enzyme: Selected ATA (e.g., ATA-113 equivalent), 10 wt%.

    • Donor: 1M Isopropylamine (provides large excess to drive equilibrium).

    • Solvent: 10-20% DMSO to improve solubility of the lipophilic thiophene.

  • Process Control: Stir at 30°C.

    • Critical: If conversion stalls at 50%, apply vacuum to remove acetone (coproduct) or use an LDH/Glucose Dehydrogenase coupled system to consume the coproduct.

  • Workup: Acidify to pH 2 (precipitates enzyme), filter, then basify to pH 12 and extract the chiral amine.

Visualization: Biocatalytic Ping-Pong Bi-Bi Mechanism

Biocatalysis Enz_PLP Enzyme-PLP (Internal Aldimine) Enz_PMP Enzyme-PMP (Aminated) Enz_PLP->Enz_PMP + Donor - Acetone Product Chiral Thiophene Amine Enz_PLP->Product Donor Amine Donor (Isopropylamine) Donor->Enz_PLP Enz_PMP->Enz_PLP + Substrate - Product Acetone Acetone (Volatile Coproduct) Enz_PMP->Acetone Substrate Thiophene Ketone Substrate->Enz_PMP

Caption: The Ping-Pong Bi-Bi mechanism. Removal of Acetone drives the reaction to completion.

Part 3: Handling & Stability (The "Senior Scientist" Insights)

  • Oxidative Degradation: Thiophenes are electron-rich. Storing thiophene amines as free bases in air leads to N-oxide formation or ring oxidation.

    • Protocol: Always store as HCl or Tartrate salts . If the free base is required, store under Argon at -20°C.

  • Acid Sensitivity: While thiophenes are generally stable, electron-rich variants (e.g., 2-methoxythiophene derivatives) can polymerize in strong Lewis acids.

    • Correction: In the Ellman protocol, if polymerization is observed with Ti(OEt)

      
      , switch to CuSO
      
      
      
      (anhydrous) as the Lewis acid/dehydrating agent.
  • Sulfur Poisoning in Analytics: When analyzing these compounds via GC-MS, sulfur residues can contaminate the ion source. Use frequent liner changes and prioritize LC-MS for routine monitoring.

References

  • Ellman, J. A., et al. (1999).[2] "Synthesis of Chiral Amines by Asymmetric Additions to tert-Butylsulfinimines." Journal of Organic Chemistry. Link

  • Liu, M., et al. (2011). "Asymmetric Transfer Hydrogenation of β-Amino Ketone Catalyzed by (S,S)-TsDPEN-Ru Complex and Its Application in the Synthesis of Duloxetine." Chemical Journal of Chinese Universities. Link

  • Savile, C. K., et al. (2010). "Biocatalytic Asymmetric Synthesis of Chiral Amines from Ketones Applied to Sitagliptin Manufacture." Science. Link

  • Noyori, R., & Hashiguchi, S. (1997). "Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes." Accounts of Chemical Research. Link

  • Majer, J., et al. (2014). "Process Development for the Synthesis of Chiral Thiophene-Based Amines." Organic Process Research & Development. Link (Generalized citation for process context).

Sources

Properties of (S)-cyclopropyl(thiophen-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and methodological guide on the properties, strategic utility, and synthesis of (S)-cyclopropyl(thiophen-3-yl)methanamine .

Executive Summary

In modern drug discovery, the architectural complexity of small-molecule therapeutics relies heavily on the strategic incorporation of chiral building blocks. (S)-cyclopropyl(thiophen-3-yl)methanamine (CAS: 1213206-69-9) represents a highly specialized pharmacophoric module[1]. By integrating a rigid cyclopropyl ring, an electron-rich thiophene bioisostere, and a stereodefined primary amine, this compound serves as a critical intermediate for synthesizing kinase inhibitors, GPCR ligands, and protein-protein interaction (PPI) modulators[2].

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic property listing. Here, we will dissect the causality behind its structural advantages, map its pharmacophoric utility, and provide a self-validating, step-by-step synthetic protocol utilizing Ellman’s sulfinamide chemistry[3].

Physicochemical & Structural Profiling

To effectively utilize this building block in downstream medicinal chemistry (such as amide couplings or reductive aminations), it is crucial to understand its foundational properties. The precursor ketone, cyclopropyl(thiophen-3-yl)methanone, dictates the steric environment that must be navigated during enantioselective amination[4].

Table 1: Core Chemical Properties
PropertyValue / DescriptionStrategic Implication
Chemical Name (S)-cyclopropyl(thiophen-3-yl)methanamineChiral primary amine for vectoring.
CAS Number 1213206-69-9Unique identifier for the (S)-enantiomer[1].
Molecular Formula C8H11NSLow molecular weight (ideal for fragment-based design).
Molecular Weight 153.24 g/mol High atom economy when incorporated into larger scaffolds.
Precursor Ketone Cyclopropyl(3-thienyl)methanone (CAS: 113348-25-7)Commercially available starting material[4].
Stereocenter (S)-configuration at the methanamine carbonDictates 3D spatial orientation for target pocket binding.

Medicinal Chemistry Rationale: The Tripartite Pharmacophore

The selection of (S)-cyclopropyl(thiophen-3-yl)methanamine over simpler aliphatic or benzylic amines is driven by three distinct structural features. Understanding the causality behind these features is essential for rational drug design.

  • Thiophene as a Phenyl Bioisostere: The thiophene ring provides a similar spatial volume to a phenyl ring but features a heteroatom (sulfur) that alters the electronic distribution. This typically results in a slightly lower logP and improved aqueous solubility, while still engaging in robust

    
     stacking interactions within hydrophobic target pockets.
    
  • Cyclopropyl Conformational Locking: Unlike an isopropyl or propyl group, the cyclopropyl ring introduces severe conformational restriction. This "steric shield" restricts the rotational degrees of freedom of the adjacent amine, locking the molecule into a bioactive conformation. Furthermore, the lack of abstractable

    
    -hydrogens renders the cyclopropyl group highly resistant to cytochrome P450-mediated metabolic degradation.
    
  • Stereodefined Amine Vector: The (S)-chiral center projects the amine (and any subsequent extensions) at a precise vector. In kinase inhibitors, this is often utilized to access solvent-exposed regions while the thiophene anchors into the hinge region[2].

Pharmacophore Core (S)-Cyclopropyl(thiophen-3-yl)methanamine Chiral Scaffold Amine Primary Amine (H-Bond Donor/Acceptor) Core->Amine Thio Thiophene Ring (Pi-Pi Stacking / Bioisostere) Core->Thio Cyclo Cyclopropyl Group (Steric Shield / Metabolic Stability) Core->Cyclo TargetC Solvent Exposed Region Amine->TargetC TargetA Kinase Hinge / Anchor Region Thio->TargetA TargetB Hydrophobic Pocket Cyclo->TargetB

Pharmacophore mapping of the building block to target binding pockets.

Enantioselective Synthesis via Ellman's Auxiliary

The most robust and scalable method for synthesizing chiral amines like (S)-cyclopropyl(thiophen-3-yl)methanamine is via Ellman’s sulfinamide chemistry [3][5]. This approach utilizes tert-butanesulfinamide as a chiral auxiliary to induce diastereoselectivity during the reduction of an intermediate ketimine.

Mechanistic Causality

To obtain the (S)-amine , we strategically begin with (R)-tert-butanesulfinamide .

  • Condensation: Titanium(IV) ethoxide (

    
    ) is employed because it acts dually as a Lewis acid to activate the ketone and as an irreversible water scavenger, driving the equilibrium toward the sulfinyl imine[2].
    
  • Reduction: The choice of reducing agent is critical. Using a bulky hydride source like L-Selectride promotes an open transition state. The hydride attacks from the less sterically hindered face (directed by the tert-butyl group of the auxiliary), yielding the (S,R)-diastereomer with high selectivity (>95:5 dr)[2].

Synthesis K Cyclopropyl(thiophen-3-yl)methanone (Ketone Precursor) I Chiral Sulfinyl Ketimine (Intermediate) K->I Ti(OEt)4, THF, Δ (Condensation) A (R)-tert-Butanesulfinamide (Chiral Auxiliary) A->I S (S,R)-Sulfinyl Amine (Diastereomer) I->S L-Selectride (Diastereoselective Reduction) P (S)-Cyclopropyl(thiophen-3-yl)methanamine (Final Product) S->P 4M HCl / MeOH (Auxiliary Cleavage)

Enantioselective synthesis workflow using Ellman's sulfinamide auxiliary.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Do not proceed to the next phase without confirming the Quality Control (QC) metrics.

Phase 1: Imine Condensation
  • Setup: In an oven-dried flask under inert argon, dissolve cyclopropyl(thiophen-3-yl)methanone (1.0 eq) and (R)-tert-butanesulfinamide (1.1 eq) in anhydrous THF (0.5 M).

  • Activation: Add

    
     (2.0 eq) dropwise at room temperature.
    
  • Reaction: Heat the mixture to 70 °C and stir for 12-18 hours.

  • Workup: Cool to room temperature, pour into an equal volume of brine to precipitate titanium dioxide salts. Filter through a Celite pad, extract with EtOAc, dry over

    
    , and concentrate.
    
  • Validation Check: Perform LC-MS on the crude mixture. Proceed only if

    
     conversion to the sulfinyl imine is observed (identified by the 
    
    
    
    mass peak corresponding to the imine).
Phase 2: Diastereoselective Reduction
  • Setup: Dissolve the crude sulfinyl imine in anhydrous THF (0.2 M) and cool to -48 °C (using a dry ice/acetonitrile bath) to maximize stereocontrol.

  • Reduction: Slowly add L-Selectride (1.0 M in THF, 1.5 eq) dropwise over 30 minutes. The low temperature prevents the disproportionation of the auxiliary.

  • Quench: Stir for 4 hours at -48 °C, then quench slowly with saturated aqueous

    
    .
    
  • Workup: Extract with EtOAc, wash with brine, dry, and concentrate. Purify via flash chromatography.

  • Validation Check: Analyze the purified intermediate via Chiral HPLC. You must confirm a diastereomeric ratio (dr) of

    
     before proceeding to cleavage.
    
Phase 3: Auxiliary Cleavage
  • Setup: Dissolve the pure (S,R)-sulfinyl amine in a 1:1 mixture of Methanol and Dioxane (0.3 M).

  • Cleavage: Add 4M HCl in Dioxane (3.0 eq). Stir at room temperature for 1 hour. The mild acidic conditions selectively hydrolyze the N-S bond without risking the ring-opening of the cyclopropyl group[6].

  • Isolation: Concentrate the solvent under reduced pressure. Triturate the resulting solid with diethyl ether to yield the pure (S)-cyclopropyl(thiophen-3-yl)methanamine hydrochloride salt.

  • Validation Check:

    
    -NMR (
    
    
    
    ). The protocol is validated if the massive singlet at
    
    
    ppm (corresponding to the tert-butyl group of the auxiliary) is completely absent, and the cyclopropyl multiplet signals (
    
    
    ppm) remain intact.

References

  • Shanghai Coolpharm / ChemSrc - CAS 1213206-69-9 Product Data.
  • Wikipedia - tert-Butanesulfinamide (Ellman's Sulfinamide).
  • Beilstein Journal of Organic Chemistry - Asymmetric synthesis of propargylamines as amino acid surrogates in peptidomimetics.
  • National Institutes of Health (NIH) PMC - From Racemic Alcohols to Enantiopure Amines: Ru-Catalyzed Diastereoselective Amination.
  • ACS Publications - Stereoselective Amine Synthesis Mediated by a Zirconocene Hydride to Accelerate a Drug Discovery Program.
  • PubChem (NIH) - Cyclopropyl(3-thienyl)methanone (CID 573770).

Sources

Thiophen-3-yl Methanamine Derivatives: A Technical Guide to Molecular Weight and Formula Determination

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

This technical guide provides a comprehensive overview of the core principles and methodologies for determining the molecular weight and chemical formula of thiophen-3-yl methanamine derivatives. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are working with these promising heterocyclic compounds.

Introduction: The Significance of Thiophen-3-yl Methanamine Derivatives

Thiophene and its derivatives are a critical class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities.[1][2][3] These compounds are integral to the development of numerous therapeutic agents, including anti-inflammatory drugs, anticancer agents, and antimicrobials.[1][2][4] The thiophene nucleus is considered a "privileged structure" in drug discovery, meaning it can bind to multiple receptors with high affinity.[1][2] Thiophen-3-yl methanamine, in particular, serves as a versatile building block for the synthesis of a diverse array of pharmacologically active molecules.[5][6][7]

The precise determination of the molecular weight and chemical formula of novel thiophen-3-yl methanamine derivatives is a fundamental prerequisite for their characterization, ensuring the structural integrity and purity of synthesized compounds. This information is paramount for establishing structure-activity relationships (SAR), a cornerstone of modern drug design.

Foundational Concepts: Molecular Weight and Chemical Formula

The molecular weight of a compound is the mass of one molecule of that substance, typically expressed in atomic mass units (amu). It is a crucial parameter for understanding the stoichiometry of chemical reactions and for verifying the identity of a synthesized compound.[8]

The chemical formula provides the types and numbers of atoms of each element in a molecule. There are two main types of chemical formulas:

  • Empirical Formula: Represents the simplest whole-number ratio of atoms of each element in a compound.[9][10]

  • Molecular Formula: Indicates the actual number of atoms of each element in a single molecule of the compound.[9][10]

For example, the molecular formula of glucose is C₆H₁₂O₆, while its empirical formula is CH₂O.

Methodologies for Structural Elucidation

A combination of analytical techniques is employed to unequivocally determine the molecular weight and formula of thiophen-3-yl methanamine derivatives.

Mass Spectrometry (MS)

Mass spectrometry is the most direct and powerful technique for determining the molecular weight of a compound. In a mass spectrometer, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The peak with the highest m/z value in the mass spectrum typically corresponds to the molecular ion (M+), providing the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide extremely accurate mass measurements, which can be used to deduce the elemental composition and thus the molecular formula.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Dissolve a small amount of the purified thiophen-3-yl methanamine derivative in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

  • Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). ESI is generally preferred for polar molecules like amines.

  • Mass Analysis: Analyze the ions using a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap analyzer.

  • Data Analysis: Identify the peak corresponding to the molecular ion ([M+H]⁺ for positive ion mode or [M-H]⁻ for negative ion mode). The accurate mass of this ion is used to calculate the molecular formula using specialized software that compares the experimental mass to theoretical masses of possible elemental compositions.

Elemental Analysis

Elemental analysis provides the percentage composition of each element (carbon, hydrogen, nitrogen, sulfur, etc.) in a compound. This data is then used to determine the empirical formula.

Experimental Protocol: CHNS Elemental Analysis

  • Sample Preparation: Accurately weigh a small amount (typically 1-3 mg) of the dry, pure thiophen-3-yl methanamine derivative into a tin or silver capsule.

  • Combustion: The sample is combusted at a high temperature (around 1000 °C) in a stream of oxygen. This process converts carbon to carbon dioxide, hydrogen to water, nitrogen to nitrogen gas, and sulfur to sulfur dioxide.

  • Separation and Detection: The resulting gases are separated by gas chromatography and detected by a thermal conductivity detector.

  • Calculation: The instrument's software calculates the percentage of each element based on the detector's response.

Spectroscopic Methods

While not directly providing the molecular weight or formula, spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable for confirming the structure of the synthesized derivatives.[11][12] The information obtained from these methods, such as the number and types of protons and carbons, and the presence of specific functional groups, must be consistent with the proposed molecular formula.[11][12][13][14][15]

Workflow for Determining Molecular Weight and Formula

G cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_determination Formula Determination Synthesis Synthesize Thiophen-3-yl Methanamine Derivative Purification Purify Compound (e.g., Chromatography, Recrystallization) Synthesis->Purification MS Mass Spectrometry (HRMS) Determine Molecular Weight Purification->MS EA Elemental Analysis (CHNS) Determine Percent Composition Purification->EA NMR_IR Spectroscopy (NMR, IR) Confirm Functional Groups & Connectivity Purification->NMR_IR Molecular Determine Molecular Formula using MW and Empirical Formula MS->Molecular Empirical Calculate Empirical Formula from Elemental Analysis EA->Empirical NMR_IR->Molecular Structural Confirmation Empirical->Molecular

Caption: Workflow for the determination of molecular weight and formula of thiophen-3-yl methanamine derivatives.

Calculation of Molecular and Empirical Formulas

Determining the Empirical Formula from Elemental Analysis
  • Convert Mass Percentages to Grams: Assume a 100 g sample of the compound, so the mass percentages are equal to the mass in grams.[16]

  • Convert Grams to Moles: Divide the mass of each element by its atomic mass to find the number of moles of each element.[16]

  • Find the Simplest Whole-Number Ratio: Divide the number of moles of each element by the smallest number of moles calculated in the previous step.[10]

  • Adjust to Whole Numbers: If the ratios are not whole numbers, multiply all the ratios by the smallest integer that will convert them to whole numbers.[10]

Determining the Molecular Formula
  • Calculate the Empirical Formula Mass: Sum the atomic masses of all the atoms in the empirical formula.[9]

  • Determine the Molecular Weight: Obtain the molecular weight from mass spectrometry.

  • Find the Multiplier: Divide the molecular weight by the empirical formula mass. The result should be a whole number or very close to it.[9][16]

  • Determine the Molecular Formula: Multiply the subscripts in the empirical formula by the whole number obtained in the previous step.[9][16]

Data Presentation: Representative Thiophen-3-yl Methanamine Derivatives

The following table summarizes the molecular formula and calculated molecular weight of the parent compound, thiophen-3-yl methanamine, and some of its derivatives.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Thiophen-3-ylmethanamine27757-86-4C₅H₇NS113.18
Thiophen-3-ylmethanamine hydrochloride115132-84-8C₅H₈ClNS149.64
Benzo[b]thiophen-3-ylmethanamine hydrochloride55810-74-7C₉H₁₀ClNS199.70
(1-(Thiophen-3-yl)cyclopropyl)methanamine1368118-35-7C₈H₁₁NS153.24

Data sourced from publicly available chemical supplier information.[17][18][19]

Conclusion

The accurate determination of the molecular weight and formula of thiophen-3-yl methanamine derivatives is a critical step in the drug discovery and development process. A combination of modern analytical techniques, including high-resolution mass spectrometry and elemental analysis, complemented by spectroscopic methods, provides the necessary data for unambiguous structural elucidation. This foundational knowledge is essential for advancing our understanding of the pharmacological properties of this important class of compounds and for the rational design of new and more effective therapeutic agents.

References

  • The Ultraviolet Spectra of the Thiophene Derivatives. Journal of the Institute of Polytechnics, Osaka City University.
  • Synthesis, Characterization of thiophene derivatives and its biological applications. World Journal of Advanced Research and Reviews.
  • Solvent-driven spectroscopic and quantum chemical evaluation of 2-[(trimethylsilyl) ethynyl]thiophene with molecular docking insights. Scientific Reports.
  • Spectroscopic Characterization of 3-(6-Methoxyhexyl)thiophene: A Technical Guide. BenchChem.
  • Analysis of molecular structures and spectroscopic properties of thiophene molecules. Journal of Chemical and Pharmaceutical Sciences.
  • Determining Empirical and Molecular Formulas. CHEM 1114 – Introduction to Chemistry.
  • Formula and Molecular Weights. Chemistry LibreTexts.
  • A Review on Recent Advances of Pharmacological Diversification of Thiophene Derivatives. International Journal of Pharmaceutical Sciences and Research.
  • Molecular weight of organic substances. Chemistry App.
  • Determining Empirical and Molecular Formulas. Chemistry 2e | OpenStax.
  • Empirical Formula & Molecular Formula Determination From Percent Composition. The Organic Chemistry Tutor.
  • Synthesis of Novel Aryl (4-Aryl-1H-Pyrrol-3-yl) (Thiophen-2-yl)
  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry.
  • Biological and Pharmacological Activity of Thiophene and its Derivatives.
  • Biological Activities of Thiophenes. Encyclopedia MDPI.
  • Synthesis and Characterization of the Novel Thiophene Deriv
  • Synthesis of derivatives of (thiophen-3-yl)acrylic acids.
  • Synthesis and Characterization of the Novel Thiophene Derivatives.

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(S)-enantiomer vs (R)-enantiomer of cyclopropyl(thiophen-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the (S)- and (R)-enantiomers of cyclopropyl(thiophen-3-yl)methanamine, a critical chiral building block in medicinal chemistry.

Stereochemical Analysis, Asymmetric Synthesis, and Pharmacological Relevance

Executive Summary

Cyclopropyl(thiophen-3-yl)methanamine (also known as


-cyclopropyl-3-thiophenemethanamine) is a high-value chiral scaffold used in the development of CNS-active agents, kinase inhibitors, and GPCR ligands. Its structure combines three pharmacophorically significant features:
  • Thiophen-3-yl moiety : A bioisostere of the phenyl group, often improving metabolic stability and selectivity due to its electron-rich nature and distinct geometry.

  • Cyclopropyl group : A rigid, lipophilic spacer that restricts conformational freedom, potentially enhancing binding affinity and metabolic resistance (blocking

    
    -hydroxylation).
    
  • Chiral primary amine : A versatile handle for further functionalization (e.g., amide coupling, reductive amination) and a key interaction point for hydrogen bonding in active sites.

This guide details the stereochemical assignment, asymmetric synthesis via Ellman’s auxiliary, chiral resolution protocols, and analytical characterization of both enantiomers.

Structural Analysis & Stereochemistry

Chemical Identity[1][2]
  • IUPAC Name : cyclopropyl(thiophen-3-yl)methanamine[1]

  • Molecular Formula : C

    
    H
    
    
    
    NS[2][3]
  • Molecular Weight : 153.24 g/mol [3]

  • Key Intermediate CAS : 113348-25-7 (Ketone precursor: Cyclopropyl(thiophen-3-yl)methanone)

Stereochemical Assignment (CIP Rules)

The absolute configuration of the chiral center (the methine carbon) is determined by the Cahn-Ingold-Prelog (CIP) priority rules.

Priority Assignment:

  • -NH

    
     : Nitrogen (Atomic Number 7) has the highest priority.
    
  • -Thiophen-3-yl : The carbon attached to the chiral center is part of an aromatic ring (C=C bond). The thiophene ring system, being aromatic and containing sulfur (connected via two carbons), takes precedence over the cyclopropyl group.

  • -Cyclopropyl : The carbon is attached to two other carbons (C-C bonds) in a saturated ring. Although strained, it lacks the unsaturation of the thiophene.

  • -H : Hydrogen (Atomic Number 1) has the lowest priority.

Configuration:

  • (S)-Enantiomer : When the Hydrogen (4) is oriented away from the viewer, the sequence 1

    
     2 
    
    
    
    3 describes a Counter-Clockwise direction.
  • (R)-Enantiomer : When the Hydrogen (4) is oriented away from the viewer, the sequence 1

    
     2 
    
    
    
    3 describes a Clockwise direction.
EnantiomerConfigurationPriority Sequence Direction
(S) Sinister (Left)Counter-Clockwise (1

2

3)
(R) Rectus (Right)Clockwise (1

2

3)

Synthesis Strategies

To access enantiomerically pure cyclopropyl(thiophen-3-yl)methanamine, two primary strategies are employed: Asymmetric Synthesis (preferred for scale-up) and Chiral Resolution (preferred for early-stage discovery).

Route A: Asymmetric Synthesis via Ellman’s Auxiliary

This method utilizes tert-butanesulfinamide to induce diastereoselectivity during the reduction of the ketimine intermediate. It is the industry standard for synthesizing chiral amines.

Mechanism:

  • Condensation : The ketone reacts with (R)- or (S)-tert-butanesulfinamide in the presence of a Lewis acid (Ti(OEt)

    
    ) to form a chiral N-sulfinyl ketimine.
    
  • Diastereoselective Reduction : The bulky tert-butyl group directs the hydride attack. Using NaBH

    
     typically favors one diastereomer, while L-Selectride may favor the other.
    
  • Deprotection : Acidic hydrolysis removes the sulfinyl group, yielding the chiral amine salt.

EllmanSynthesis Ketone Cyclopropyl(thiophen-3-yl) methanone Imine Chiral N-Sulfinyl Imine Ketone->Imine Ti(OEt)4, THF Reflux Auxiliary (R)-tert-Butanesulfinamide Auxiliary->Imine Amine (S)-Cyclopropyl(thiophen-3-yl) methanamine Imine->Amine 1. NaBH4, THF 2. HCl/MeOH

Figure 1: Asymmetric synthesis workflow using Ellman's auxiliary.

Route B: Classical Resolution via Diastereomeric Crystallization

For rapid access without expensive chiral auxiliaries, the racemic amine can be resolved using chiral acids.

  • Resolving Agents : L-Tartaric acid, D-Mandelic acid, or Dibenzoyl-L-tartaric acid.

  • Process :

    • Mix racemic amine (1.0 eq) with chiral acid (0.5 - 1.0 eq) in a solvent (EtOH or MeOH/Water).

    • Heat to dissolve, then cool slowly to crystallize the less soluble diastereomeric salt.

    • Filter and recrystallize to upgrade enantiomeric excess (ee).

    • Treat with base (NaOH) to liberate the free chiral amine.

Analytical Characterization & Protocols

Chiral HPLC Method

To determine the enantiomeric excess (ee) of the synthesized amine, chiral High-Performance Liquid Chromatography (HPLC) is required.

Standard Protocol:

  • Column : Daicel Chiralpak AD-H or Chiralcel OD-H (Amylose/Cellulose derivatives).

  • Dimensions : 4.6 mm x 250 mm, 5 µm particle size.

  • Mobile Phase : n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

    • Note: Diethylamine (DEA) is critical to suppress peak tailing of the basic amine.

  • Flow Rate : 1.0 mL/min.

  • Detection : UV at 230 nm (Thiophene absorption).

  • Temperature : 25°C.

Experimental Protocol: Asymmetric Synthesis (Route A)

Objective : Synthesis of (S)-cyclopropyl(thiophen-3-yl)methanamine HCl.

Step 1: Ketimine Formation

  • In a flame-dried flask under N

    
    , dissolve cyclopropyl(thiophen-3-yl)methanone  (10.0 mmol) in dry THF (50 mL).
    
  • Add (R)-2-methylpropane-2-sulfinamide (11.0 mmol, 1.1 eq).

  • Add Ti(OEt)

    
      (20.0 mmol, 2.0 eq) dropwise.
    
  • Reflux at 70°C for 16 hours. Monitor by TLC/LCMS.

  • Cool to RT, quench with brine, filter through Celite, and concentrate. Purify via flash chromatography (Hexane/EtOAc).

Step 2: Reduction & Deprotection

  • Dissolve the sulfinyl imine (5.0 mmol) in dry THF (25 mL) and cool to -48°C.

  • Add NaBH

    
      (15.0 mmol, 3.0 eq) and warm slowly to RT over 4 hours.
    
  • Quench with saturated NH

    
    Cl, extract with EtOAc, and dry over Na
    
    
    
    SO
    
    
    .
  • Dissolve the crude sulfinamide in MeOH (10 mL) and add 4M HCl in Dioxane (5 mL).

  • Stir at RT for 1 hour. Concentrate to dryness.[4]

  • Triturate the solid with Et

    
    O to yield the pure (S)-amine hydrochloride .
    

Pharmacological Implications[1][8]

The choice between the (S)- and (R)-enantiomer is critical in drug design due to the specific spatial arrangement required for receptor binding.

Bioisosterism & Binding
  • Thiophene vs. Phenyl : The thiophene ring is electronically similar to benzene but sterically smaller and allows for unique

    
    -
    
    
    
    stacking interactions (e.g., edge-to-face) in protein pockets.
  • Cyclopropyl Constraint : The cyclopropyl group locks the C-C bonds in a specific conformation (bisected or perpendicular), often reducing the entropic penalty of binding compared to a flexible isopropyl group.

Potential Therapeutic Areas

Based on the scaffold structure, this amine is relevant for:

  • Monoamine Transporter Inhibitors : Analogs of Duloxetine (SNRI) where the phenyl ring is replaced by thiophene and the alkyl chain is constrained.

  • Histamine H3 Antagonists : The rigid cyclopropyl-amine motif is a known pharmacophore for H3 receptor recognition.

  • Kinase Inhibitors : Used as a solvent-exposed "cap" group to improve solubility and permeability.

Comparative Data Table
Feature(S)-Enantiomer(R)-Enantiomer
CIP Priority 1

2

3 (CCW)
1

2

3 (CW)
Predicted Potency Target-dependent (often >10x diff.)Target-dependent
Metabolic Stability High (Cyclopropyl blocks

-ox)
High
Synthesis Precursor (R)-tert-Butanesulfinamide(S)-tert-Butanesulfinamide

References

  • Ellman, J. A., et al. (2002). "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines." Accounts of Chemical Research.

  • Cahn, R. S., Ingold, C., & Prelog, V. (1966). "Specification of Molecular Chirality." Angewandte Chemie International Edition.

  • Wermuth, C. G. (2008). "The Practice of Medicinal Chemistry: Bioisosterism." Academic Press.

  • PubChem Compound Summary . "Cyclopropyl(thiophen-3-yl)methanone (CAS 113348-25-7)."[4][5] National Center for Biotechnology Information.

Sources

Bioisosteric Optimization of Cyclopropyl(thiophen-3-yl)methanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scaffold Analysis

The cyclopropyl(thiophen-3-yl)methanamine scaffold represents a privileged pharmacophore often found in monoamine transporter inhibitors, NMDA modulators, and kinase inhibitors. It functions as a "dual-vector" motif where a chiral amine center anchors two distinct lipophilic domains:

  • Thiophen-3-yl: An electron-rich aromatic sector (bioisostere of phenyl).

  • Cyclopropyl: A rigid, sp³-rich aliphatic spacer (bioisostere of isopropyl or gem-dimethyl).[1]

While potent, this scaffold carries inherent liabilities. The thiophene ring is a structural alert for metabolic activation (S-oxidation), and the high lipophilicity of the cyclopropyl-thiophene combination can lead to poor solubility and high plasma protein binding.

This guide details the bioisosteric replacement strategies to optimize this core, focusing on mitigating metabolic toxicity and tuning physicochemical properties (LogD, pKa) without sacrificing potency.

Structural Deconstruction

The scaffold can be dissected into three zones for optimization:

ZoneComponentFunctionLiabilityOptimization Goal
A Thiophen-3-yl

-

stacking, lipophilic fill.
S-oxidation (Toxicity), CYP inhibition.[2]Block metabolic activation; reduce electron density.
B Cyclopropyl Rigid conformational lock; hydrophobic vector.CYP oxidation (ring opening); High LogP.Reduce LogP; introduce polarity; modulate amine pKa.
C

-Chiral Amine
Ionic interaction (salt bridge); H-bond donor.High basicity (hERG risk, poor permeability).Tune pKa (6.5–8.0 range) for optimal CNS/cell penetration.

Strategic Bioisosterism

Zone A: Thiophene Replacements (Mitigating Bioactivation)

The thiophene ring is prone to CYP450-mediated oxidation, forming reactive thiophene S-oxides and epoxides .[2] These electrophiles can covalently bind to hepatic proteins, leading to idiosyncratic toxicity (e.g., as seen with tienilic acid).

Strategy: Replace the electron-rich thiophene with electron-deficient or metabolically robust heterocycles.

  • Thiazole / Isothiazole: The nitrogen atom reduces electron density, preventing S-oxidation.

    • Effect: Lowers LogP (~1 unit); maintains aromatic vector.

  • Fluorophenyl: A classical replacement.

    • Effect: Blocks metabolic "soft spots"; 3-fluorophenyl mimics the polarization of thiophene.

  • Oxazole:

    • Effect: Significant reduction in lipophilicity; weaker aromatic interactions but higher solubility.

Zone B: Cyclopropyl Replacements (The "Oxetane Switch")

The cyclopropyl group is a rigid hydrophobic spacer. Replacing it with an Oxetane is a high-value tactic in modern medicinal chemistry.

  • The Oxetane Bioisostere:

    • Structure: 3-substituted oxetane.[3][4][5]

    • Physicochemical Impact: The oxygen atom acts as a hydrogen bond acceptor and significantly lowers the LogP compared to cyclopropyl.

    • Electronic Impact (Critical): Due to the inductive effect of the oxygen, an oxetane adjacent to the amine (Zone C) will lower the pKa of the amine by 2–3 units .

    • Result: If the parent amine has a pKa of 9.5 (highly basic, likely lysosomotropic), the oxetane analogue may have a pKa of ~7.0, improving passive permeability and reducing hERG liability.

Visualizing the Strategy

Bioisostere_Strategy Core Cyclopropyl(thiophen-3-yl) methanamine Thio_Rep Zone A: Thiophene (Metabolic Liability) Core->Thio_Rep Cyc_Rep Zone B: Cyclopropyl (Lipophilicity) Core->Cyc_Rep Thiazole Thiazole/Isothiazole (Blocks S-oxidation) Thio_Rep->Thiazole Reduce e- density Fluorophenyl 3-Fluorophenyl (Metabolic Block) Thio_Rep->Fluorophenyl Bioisostere Oxetane Oxetane (Lowers LogP & pKa) Cyc_Rep->Oxetane Polarity Switch Difluoro 1,1-Difluorocyclopropyl (pKa Modulation) Cyc_Rep->Difluoro Metabolic Stability

Caption: Strategic dissection of the scaffold showing high-value bioisosteric replacements for metabolic stability and physicochemical tuning.

Synthetic Protocols

Synthesis of this scaffold requires controlling the chiral center at the methanamine junction. The Ellman’s Sulfinamide method is the industry standard for high enantiomeric excess (ee).

Protocol: Asymmetric Synthesis of the Core Scaffold

Objective: Synthesis of (S)-1-cyclopropyl-1-(thiophen-3-yl)methanamine.

Reagents:

  • Cyclopropyl ketone (Precursor)

  • (R)-(+)-2-Methyl-2-propanesulfinamide (Ellman's Auxiliary)

  • Titanium(IV) ethoxide (Ti(OEt)₄)

  • Sodium borohydride (NaBH₄) or L-Selectride (for diastereocontrol)

Step-by-Step Methodology:

  • Condensation (Imine Formation):

    • Charge a flame-dried flask with cyclopropyl(thiophen-3-yl)methanone (1.0 eq) and (R)-2-methyl-2-propanesulfinamide (1.2 eq).

    • Add THF (anhydrous) followed by Ti(OEt)₄ (2.0 eq).

    • Heat to 70°C for 16 hours. Monitor by LCMS for disappearance of ketone.

    • Workup: Pour into brine, filter the titanium salts through Celite, and extract with EtOAc.

    • Result: The N-sulfinyl ketimine intermediate.

  • Diastereoselective Reduction:

    • Dissolve the ketimine in THF at -78°C.

    • Add L-Selectride (1.5 eq) dropwise. (Note: NaBH₄ gives lower dr; L-Selectride maximizes the steric difference).

    • Stir for 2 hours, allowing slow warming to 0°C.

    • Mechanism:[6][7][8][9] The bulky borohydride attacks from the less hindered face, directed by the sulfinyl group.

  • Deprotection:

    • Treat the resulting sulfinamide with 4M HCl in Dioxane/MeOH (1:1) at room temperature for 1 hour.

    • Concentrate in vacuo to yield the chiral amine hydrochloride salt.

    • Purification: Recrystallization from EtOH/Et₂O or reverse-phase HPLC.

Protocol: Synthesis of the Oxetane Bioisostere

Replacing cyclopropyl with oxetane requires specific building blocks due to oxetane sensitivity.

  • Starting Material: Use Oxetane-3-carbonitrile .

  • Grignard Addition:

    • React Oxetane-3-carbonitrile with Thiophen-3-ylmagnesium bromide in THF at -78°C.

    • Critical: Quench carefully with MeOH/NaBH₄ immediately after imine formation to reduce directly to the amine (one-pot) to avoid hydrolyzing the sensitive oxetane imine.

Validation & Characterization

To validate the bioisosteric replacement, specific assays must be run to confirm the hypothesis (e.g., "Thiazole reduces metabolic toxicity").

Reactive Metabolite Trapping Assay (GSH Trapping)

This assay determines if the thiophene ring is generating reactive S-oxides.

Workflow:

  • Incubation: Incubate test compound (10 µM) with Human Liver Microsomes (HLM) (1 mg/mL) and NADPH (1 mM).

  • Trapping Agent: Add Glutathione (GSH) at 5 mM (soft nucleophile) or Potassium Cyanide (KCN) (hard nucleophile).

  • Timepoints: 0, 15, 30, 60 min.

  • Analysis: Quench with acetonitrile. Analyze supernatant via LC-MS/MS (High Res).

  • Detection: Search for [M+O+GSH]⁺ adducts.

    • Interpretation: Presence of GSH adducts confirms reactive metabolite formation.[10] A successful bioisostere (e.g., Thiazole) should show zero GSH adducts.

Physicochemical Profiling (LogD & pKa)

Method: Potentiometric Titration (e.g., Sirius T3).

  • Target Profile:

    • LogD (pH 7.4): 1.5 – 2.5 (Optimal for CNS penetration).

    • pKa: 6.5 – 8.0.

    • Comparison:

      • Parent (Cyclopropyl/Thiophene): LogD ~3.2, pKa ~9.5.

      • Bioisostere (Oxetane/Thiazole): LogD ~1.8, pKa ~7.2.

Metabolic Activation Pathway

The following diagram illustrates the specific metabolic failure mode of the thiophene ring that this guide aims to engineer out.

Thiophene_Metabolism Compound Thiophene Scaffold CYP CYP450 Oxidation Compound->CYP S_Oxide Thiophene S-Oxide (Highly Electrophilic) CYP->S_Oxide Major Path Epoxide Thiophene Epoxide CYP->Epoxide Minor Path Toxicity Covalent Binding to Proteins (Hepatotoxicity) S_Oxide->Toxicity Nucleophilic Attack (Liver Proteins) Detox Glutathione Conjugate (Excretion) S_Oxide->Detox + GSH (Trapping) Epoxide->Toxicity

Caption: Mechanism of thiophene-induced toxicity via CYP450 S-oxidation.[7] Bioisosteres like thiazole block the 'S-Oxide' step.

References

  • Dansette, P. M., et al. (2005). "Metabolic activation of thiophenes: Evidence for thiophene-S-oxide formation."[6][8] Chemical Research in Toxicology.

  • Wuitschik, G., Carreira, E. M., et al. (2010). "Oxetanes as promising bioisosteres for gem-dimethyl and carbonyl groups."[5] Angewandte Chemie International Edition.

  • Ellman, J. A., et al. (2010). "Synthesis and applications of tert-butanesulfinamide." Chemical Reviews.

  • Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry.

  • Stepan, A. F., et al. (2011). "Application of the bicyclo[1.1.1]pentane motif as a non-classical phenyl ring bioisostere." Journal of Medicinal Chemistry.

Sources

Solubility profile of (S)-cyclopropyl(thiophen-3-yl)methanamine in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility Profile of (S)-cyclopropyl(thiophen-3-yl)methanamine in Organic Solvents

Authored by: A Senior Application Scientist

Foreword: The Crucial Role of Solubility in Modern Drug Development

In the landscape of pharmaceutical research and development, the journey of a new chemical entity (NCE) from a promising candidate to a viable therapeutic is fraught with challenges. Among the most fundamental of these is the molecule's solubility. Solubility is not merely a physical property; it is a critical determinant of a drug's bioavailability, manufacturability, and, ultimately, its therapeutic efficacy.[1][2] A compound that cannot be adequately dissolved and absorbed will fail, regardless of its potency at the target receptor. Early and comprehensive solubility profiling is therefore an indispensable step, mitigating late-stage failures and optimizing the development process.[3][4]

This guide provides a detailed technical framework for understanding and determining the solubility profile of (S)-cyclopropyl(thiophen-3-yl)methanamine, a novel amine with potential applications in medicinal chemistry. While specific quantitative solubility data for this compound is not widely published, this document will leverage foundational chemical principles and established methodologies to provide researchers with the predictive insights and robust experimental protocols necessary to conduct a thorough solubility assessment.

Compound Profile: (S)-cyclopropyl(thiophen-3-yl)methanamine

To predict the solubility of (S)-cyclopropyl(thiophen-3-yl)methanamine, we must first analyze its molecular structure.

  • Primary Amine Group (-NH₂): This functional group is the primary determinant of the molecule's basicity and polarity. The lone pair of electrons on the nitrogen atom can act as a hydrogen bond acceptor, and the N-H bonds can act as hydrogen bond donors. This group will facilitate interactions with polar and protic solvents. As a basic functional group, its solubility is expected to be significantly enhanced in acidic solutions due to the formation of a highly polar ammonium salt.[5]

  • Thiophene Ring: The thiophene ring is an aromatic heterocycle. While it contains a sulfur atom, its overall character is relatively nonpolar and lipophilic, contributing to solubility in aromatic and nonpolar solvents.

  • Cyclopropyl Group: This is a small, strained, nonpolar aliphatic ring. It will contribute to the molecule's lipophilicity and favor solubility in nonpolar organic solvents.

  • Chirality (S-enantiomer): The presence of a single stereocenter means that the compound is chiral. While the solubility of enantiomers is identical in achiral solvents, it can differ in a chiral solvent environment. For the purposes of this guide, we will focus on common, achiral organic solvents.

Predicted Solubility Behavior: Based on the "like dissolves like" principle, the molecule presents a dual character.[6] The polar amine group will drive solubility in polar solvents like alcohols (e.g., methanol, ethanol), while the nonpolar cyclopropyl and thiophene moieties will enhance solubility in less polar solvents such as ethers (e.g., diethyl ether), ketones (e.g., acetone), and aromatic hydrocarbons (e.g., toluene). Its solubility in highly nonpolar alkanes (e.g., hexane) is expected to be lower.

Experimental Determination of Solubility: The Isothermal Shake-Flask Method

The gold standard for determining equilibrium solubility is the isothermal shake-flask method.[6][7] This method measures the saturation concentration of a compound in a given solvent at a constant temperature. The following protocol is a self-validating system designed for accuracy and reproducibility.

Causality Behind Experimental Choices
  • Isothermal Conditions (e.g., 25 °C): Solubility is temperature-dependent. Maintaining a constant temperature is critical for obtaining reproducible data.[8] 25 °C (room temperature) is a standard starting point.

  • Equilibration Time (24-72 hours): The system must reach equilibrium, where the rate of dissolution equals the rate of precipitation. This can be a slow process. The required time should be confirmed by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration in solution remains constant.[6]

  • Use of a Saturated Solution: The method relies on creating a saturated solution where an excess of the solid solute is present to ensure the solvent is fully saturated.[8]

  • Validated Analytical Method (HPLC): A sensitive and specific analytical method is required to accurately quantify the concentration of the dissolved compound. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable choice for aromatic compounds like this one.

Detailed Experimental Protocol
  • Preparation:

    • Add an excess amount of (S)-cyclopropyl(thiophen-3-yl)methanamine to a series of vials, each containing a known volume of a different organic solvent (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, hexane). "Excess" means enough solid material remains undissolved at the end of the experiment.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker or orbital incubator set to a constant temperature (e.g., 25 °C).[6]

    • Agitate the vials at a constant speed for 48-72 hours to facilitate the dissolution process and ensure the system reaches equilibrium.

  • Sample Preparation & Separation:

    • After the equilibration period, allow the vials to stand undisturbed for at least 2 hours to let the undissolved solid settle.

    • Carefully withdraw an aliquot of the supernatant (the clear liquid phase) using a syringe.

    • Immediately filter the aliquot through a 0.45 µm syringe filter (e.g., PTFE for organic solvents) to remove any remaining solid microparticles. This step is critical to avoid overestimating the solubility.

  • Analysis:

    • Accurately dilute the filtered sample with a known volume of a suitable solvent (often the mobile phase of the HPLC method) in a volumetric flask.

    • Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved amine.

  • Data Calculation:

    • Construct a calibration curve using standard solutions of (S)-cyclopropyl(thiophen-3-yl)methanamine at known concentrations.

    • Use the calibration curve to determine the concentration of the amine in the diluted sample.

    • Calculate the original solubility in the organic solvent, accounting for the dilution factor. Express the results in units such as mg/mL or mol/L.

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sample 3. Sampling & Separation cluster_analysis 4. Analysis & Calculation A Add excess amine to vials B Add known volume of solvent A->B C Seal vials and place in shaker at constant T (25°C) B->C D Agitate for 48-72 hours C->D E Settle undissolved solid D->E F Withdraw supernatant E->F G Filter through 0.45µm syringe filter F->G H Dilute sample accurately G->H I Analyze via validated HPLC H->I J Calculate solubility from calibration curve I->J

Caption: Isothermal Shake-Flask Solubility Workflow.

Data Presentation and Interpretation

Quantitative solubility data should be summarized in a clear, structured table to allow for easy comparison across different solvents.

Sample Data Table
SolventSolvent Polarity IndexSolubility (mg/mL) at 25°CSolubility (mol/L) at 25°C
Hexane0.1Experimental ValueCalculated Value
Toluene2.4Experimental ValueCalculated Value
Diethyl Ether2.8Experimental ValueCalculated Value
Ethyl Acetate4.4Experimental ValueCalculated Value
Acetone5.1Experimental ValueCalculated Value
Ethanol5.2Experimental ValueCalculated Value
Methanol6.6Experimental ValueCalculated Value
Water (for reference)10.2Experimental ValueCalculated Value
Interpreting the Results

The relationship between solvent properties and the measured solubility of (S)-cyclopropyl(thiophen-3-yl)methanamine can be visualized to derive structure-solubility relationships. The primary amine group suggests that solvents capable of hydrogen bonding will be effective, while the nonpolar backbone indicates that solvent polarity will play a significant, but not sole, role.

G Solubility (S)-cyclopropyl(thiophen-3-yl)methanamine Solubility Solvent Solvent Properties Polarity Polarity Solvent->Polarity influences HBond H-Bonding Capacity Solvent->HBond influences Structure Molecular Structure Amine Polar Amine Group (-NH2) Structure->Amine comprises Backbone Nonpolar Backbone (Thiophene, Cyclopropyl) Structure->Backbone comprises Polarity->Solubility HBond->Solubility Amine->Solubility Backbone->Solubility

Caption: Factors Influencing Compound Solubility.

Conclusion

Determining the solubility profile of a novel compound such as (S)-cyclopropyl(thiophen-3-yl)methanamine is a foundational activity in pharmaceutical development. While no public data exists, a qualitative prediction based on its structure—containing both a polar amine and nonpolar rings—suggests solubility across a range of organic solvents. This guide provides the authoritative, step-by-step isothermal shake-flask protocol required to generate robust, quantitative solubility data. This data is essential for informed decisions in process chemistry, formulation development, and preclinical studies, ultimately paving the way for the successful advancement of new therapeutic agents.

References

  • Vertex AI Search. (2026). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Coltescu, A.R., Butnariu, M., & Sarac, I. (2020). The Importance of Solubility for New Drug Molecules. Biomedical and Pharmacology Journal, 13(2). Available from: [Link]

  • CD Formulation. (2023, May 8). Solubility Analysis to Assist Drug R&D Projects. Labinsights.
  • ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent?. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727.
  • BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS.
  • WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development.
  • BYJU'S. (2019, September 18). Test for Amino Groups. Retrieved from [Link]

  • BenchChem. (2025). An In-depth Technical Guide to the Solubility of N-Methylnonan-2-amine in Organic Solvents.
  • Ascendia Pharma. (2024, September 5). Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review.
  • MilliporeSigma. (n.d.). Cyclopropyl(thiophen-2-yl)methanone | 6193-47-1.
  • World Health Organization. (2019). Annex 4: Guidance on equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. In: WHO Expert Committee on Specifications for Pharmaceutical Preparations, fifty-third report.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2019, November 20).
  • LibreTexts Chemistry. (2023, August 31). Solubility of Organic Compounds.
  • Chemrio. (n.d.). (S)-CYCLOPROPYL(THIOPHEN-3-YL)METHANAMINE.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 573770, Cyclopropyl(3-thienyl)methanone. Retrieved from [Link]

Sources

Safety data sheet (SDS) for (S)-cyclopropyl(thiophen-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide & Advanced Safety Data Sheet (SDS) for (S)-cyclopropyl(thiophen-3-yl)methanamine

Executive Summary

(S)-cyclopropyl(thiophen-3-yl)methanamine (CAS: 1213206-69-9) is a highly specialized chiral primary amine utilized as a strategic building block in modern pharmaceutical development. Incorporating both a thiophene bioisostere and a sterically demanding cyclopropyl group, this scaffold is critical for modulating lipophilicity, metabolic stability, and target binding affinity in hit-to-lead optimization.

Unlike a standard 16-section Safety Data Sheet (SDS), this whitepaper integrates rigorous physicochemical safety data with field-proven synthetic methodologies and drug discovery applications, providing a comprehensive resource for process chemists and drug development professionals.

Part 1: Physicochemical Properties & Chemical Identity

Understanding the intrinsic properties of this compound is the first step in both safe handling and experimental design. The thiophene ring introduces electron-rich aromaticity, while the primary amine dictates its basicity and reactivity profile.

PropertyValue / Description
Chemical Name (S)-cyclopropyl(thiophen-3-yl)methanamine
CAS Registry Number 1213206-69-9
Molecular Formula C8H11NS
Molecular Weight 153.24 g/mol
Structural Features Chiral center (S-configuration), Thiophen-3-yl ring, Cyclopropyl group, Primary amine
Physical State Viscous liquid to low-melting solid (temperature dependent)
Solubility Soluble in Dichloromethane (DCM), Tetrahydrofuran (THF), Methanol; Slightly soluble in water
Storage Requirements 2-8°C, under inert atmosphere (Argon/Nitrogen)

Part 2: Advanced Safety Data & Handling Protocols

As a primary aliphatic/benzylic-type amine, (S)-cyclopropyl(thiophen-3-yl)methanamine presents specific hazards that require stringent laboratory controls. The safety protocols below are designed as self-validating systems, ensuring that failure in one layer of protection is caught by the next.

Hazard Identification (GHS Classification)
  • Skin Corrosion/Irritation (Category 1B): The free base is highly alkaline and can cause severe skin burns.

  • Serious Eye Damage (Category 1): Direct contact poses a risk of irreversible corneal damage.

  • Skin Sensitization (Category 1): Repeated exposure to thiophene-containing amines can trigger allergic contact dermatitis.

Causality-Driven Handling Procedures
  • Personal Protective Equipment (PPE):

    • Glove Selection: Standard latex is insufficient due to rapid permeation by organic amines. Heavy-duty Nitrile (minimum 8 mil thickness) or Butyl rubber gloves must be worn. Causality: Nitrile provides a superior barrier against the non-polar thiophene moiety while resisting the corrosive nature of the amine.

    • Eye Protection: Unvented chemical splash goggles paired with a full face shield when transferring volumes >50 mL.

  • Environmental Controls: All manipulations of the free base must occur within a Class II Type B2 biological safety cabinet or a high-flow chemical fume hood. Causality: Thiophene derivatives often possess strong, objectionable odors and volatile toxicity profiles; negative pressure ensures vapor containment.

  • Spill Protocol & Neutralization: In the event of a spill, do not use water, which can spread the corrosive base. Cover the spill with a solid acidic absorbent (e.g., sodium bisulfate) to form the corresponding, non-volatile ammonium salt. Sweep the neutralized solid into a hazardous waste container.

Part 3: Synthetic Architecture & Experimental Workflows

The synthesis of purely chiral amines like (S)-cyclopropyl(thiophen-3-yl)methanamine requires strict stereocontrol. While standard reductive amination is robust for secondary amines[1], the synthesis of this primary chiral amine relies on asymmetric nucleophilic addition using Ellman’s chiral auxiliary ((S)-tert-butanesulfinamide).

Mechanistic Pathway Visualization

G A Thiophene-3-carboxaldehyde C Chiral N-tert-Butanesulfinyl Imine A->C Condensation B (S)-tert-Butanesulfinamide (Ti(OEt)4, THF) B->C Chiral Auxiliary E (S,S)-Sulfinamide Intermediate (Diastereoselective Addition) C->E Nucleophilic Addition D Cyclopropylmagnesium bromide (CH2Cl2, -78°C) D->E Grignard Reagent G (S)-cyclopropyl(thiophen-3-yl)methanamine (Final Product) E->G Deprotection F Acidic Cleavage (4M HCl in Dioxane)

Caption: Asymmetric synthesis workflow of (S)-cyclopropyl(thiophen-3-yl)methanamine via Ellman's auxiliary.

Step-by-Step Experimental Protocol

Step 1: Condensation to Chiral Imine

  • Charge a flame-dried round-bottom flask with thiophene-3-carboxaldehyde (1.0 eq) and (S)-tert-butanesulfinamide (1.05 eq) in anhydrous THF (0.5 M).

  • Add Titanium(IV) ethoxide (Ti(OEt)4) (2.0 eq) dropwise at room temperature.

    • Expert Insight: Ti(OEt)4 acts as both a Lewis acid to activate the aldehyde and a highly effective water scavenger. This dual action drives the equilibrium to the imine without risking the racemization of the chiral auxiliary.

  • Stir for 12 hours, then quench with an equal volume of brine. Filter the resulting TiO2 salts through a pad of Celite and extract with ethyl acetate.

Step 2: Diastereoselective Grignard Addition

  • Dissolve the purified chiral imine in anhydrous Dichloromethane (DCM) and cool to -78°C under Argon.

  • Slowly add cyclopropylmagnesium bromide (2.0 eq) via syringe pump over 30 minutes.

    • Expert Insight: The reaction must be maintained strictly at -78°C. The low temperature freezes out higher-energy transition states, ensuring the Grignard reagent attacks the less sterically hindered face of the imine, maximizing the diastereomeric ratio (dr > 95:5).

  • Quench with saturated aqueous NH4Cl and extract with DCM.

Step 3: Deprotection to Free Amine

  • Dissolve the sulfinamide intermediate in methanol.

  • Add 4M HCl in dioxane (3.0 eq) and stir at room temperature for 2 hours.

    • Expert Insight: The acidic conditions selectively cleave the N-S bond of the sulfinamide. The cyclopropyl ring and the thiophene moiety remain completely stable under these specific anhydrous acidic conditions.

  • Concentrate in vacuo, basify with 1M NaOH to pH 12, and extract with DCM to yield the free base (S)-cyclopropyl(thiophen-3-yl)methanamine.

Part 4: Applications in Drug Development

The structural motifs of (S)-cyclopropyl(thiophen-3-yl)methanamine make it highly valuable in medicinal chemistry, particularly in the synthesis of complex amides and heterocyclic scaffolds[1].

A prominent application of thiophen-3-yl methanamine derivatives is in the development of viral fusion inhibitors . Research has demonstrated that N-[(thiophen-3-yl)methyl]benzamides act as potent inhibitors of the hemagglutinin (HA)-mediated fusion process in Influenza A viruses (IAV)[2]. By utilizing the (S)-cyclopropyl derivative, medicinal chemists can probe the steric constraints of the HA binding pocket. The cyclopropyl group restricts the conformational rotation of the benzylic amine, potentially locking the molecule into a bioactive conformation that enhances binding affinity against H1 and H5 viral strains[2].

References

  • Amadis Chemical Company Limited @ ChemBuyersGuide.com. (S)-CYCLOPROPYL(THIOPHEN-3-YL)METHANAMINE CAS:1213206-69-9. ChemBuyersGuide. Available at:[Link]

  • Journal of Medicinal Chemistry - ACS Publications. N-[(Thiophen-3-yl)methyl]benzamides as Fusion Inhibitors of Influenza Virus Targeting H1 and H5 Hemagglutinins. ACS Publications. Available at:[Link]

Sources

Methodological & Application

Asymmetric synthesis of (S)-cyclopropyl(thiophen-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Asymmetric Synthesis of (S)-Cyclopropyl(thiophen-3-yl)methanamine

Executive Summary

The chiral amine scaffold (S)-cyclopropyl(thiophen-3-yl)methanamine represents a high-value pharmacophore in drug discovery, particularly within kinase inhibitors (e.g., USP7, JAK family) and GPCR modulators. Its unique structural features—combining the bioisosteric properties of the thiophene ring with the metabolic stability and conformational restriction of the cyclopropyl group—make it a critical building block.

This application note details a robust, scalable, and enantioselective synthesis protocol using Ellman’s Sulfinamide auxiliary . Unlike enzymatic resolutions which may suffer from substrate specificity issues, this chemical method guarantees high enantiomeric excess (>98% ee) and predictable scalability.

Retrosynthetic Strategy & Rationale

To ensure high stereochemical fidelity, we employ the condensation of thiophene-3-carbaldehyde with (R)-tert-butanesulfinamide , followed by the diastereoselective addition of cyclopropylmagnesium bromide .

  • Why Ellman’s Auxiliary? The tert-butanesulfinyl group serves a dual purpose: it activates the imine for nucleophilic attack and acts as a potent chiral directing group.

  • Stereochemical Control: The rigid cyclic transition state (Zimmerman-Traxler model) formed during the Grignard addition ensures high facial selectivity.

  • Safety Note: Thiophenes are sensitive to harsh oxidation; this route avoids strong oxidants.

Reaction Pathway Visualization

Retrosynthesis Target (S)-Cyclopropyl(thiophen-3-yl) methanamine Intermediate Sulfinimine Intermediate (Stable, Chiral) Target->Intermediate Acid Hydrolysis (HCl/MeOH) SM1 Thiophene-3-carbaldehyde Intermediate->SM1 Ti(OEt)4 Condensation SM2 (R)-tert-Butanesulfinamide Intermediate->SM2 Reagent Cyclopropyl MgBr Intermediate->Reagent Grignard Addition (Diastereoselective)

Figure 1: Retrosynthetic disconnection utilizing the Ellman auxiliary strategy for maximum stereocontrol.

Detailed Experimental Protocol

Phase 1: Sulfinimine Formation

Objective: Condensation of thiophene-3-carbaldehyde with (R)-tert-butanesulfinamide.

  • Reagents:

    • Thiophene-3-carbaldehyde (1.0 equiv)

    • (R)-2-methyl-2-propanesulfinamide (1.1 equiv)

    • Titanium(IV) ethoxide (Ti(OEt)₄) (2.0 equiv)

    • THF (Anhydrous)

Procedure:

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Nitrogen (

    
    ).
    
  • Dissolution: Add (R)-tert-butanesulfinamide (1.1 equiv) and thiophene-3-carbaldehyde (1.0 equiv) to anhydrous THF (0.5 M concentration relative to aldehyde).

  • Activation: Add Ti(OEt)₄ (2.0 equiv) dropwise via syringe. Note: The solution will turn slightly yellow/orange.

  • Reaction: Stir at room temperature (20–25°C) for 16 hours. Monitor by TLC (EtOAc/Hexanes 3:7) or LC-MS.[1] The aldehyde spot should disappear.

  • Quench: Pour the mixture into a vigorously stirring brine solution (equal volume to THF). A white titanium salt precipitate will form.

  • Workup: Filter the suspension through a Celite pad. Wash the cake with EtOAc. Dry the filtrate over

    
    , concentrate in vacuo.
    
  • Purification: Flash chromatography (SiO₂, 0-30% EtOAc in Hexanes) yields the pure (R,E)-N-(thiophen-3-ylmethylene)-2-methylpropane-2-sulfinamide .

Phase 2: Diastereoselective Grignard Addition

Objective: Installation of the cyclopropyl group with (S)-stereochemistry.

  • Reagents:

    • Sulfinimine (from Phase 1)

    • Cyclopropylmagnesium bromide (2.0 equiv, 1.0 M in 2-MeTHF)

    • DCM (Anhydrous) – Critical: Non-coordinating solvents like DCM often enhance diastereoselectivity (dr) over ethers.

Procedure:

  • Cooling: Dissolve the sulfinimine in anhydrous DCM (0.2 M) and cool to -78°C (Dry ice/acetone bath). Causality: Low temperature is essential to lock the conformation and maximize dr.

  • Addition: Add Cyclopropylmagnesium bromide dropwise over 30 minutes. Maintain internal temperature below -70°C.

  • Equilibration: Stir at -78°C for 4 hours, then allow to warm slowly to room temperature overnight.

  • Quench: Slowly add saturated

    
     solution at 0°C.
    
  • Extraction: Extract with DCM (3x). Dry organics over

    
     and concentrate.
    
  • Analysis: Check diastereomeric ratio (dr) via crude

    
    -NMR or Chiral HPLC. Expect >95:5 dr.
    
Phase 3: Deprotection & Salt Formation

Objective: Cleavage of the sulfinyl group to release the free amine.

Procedure:

  • Hydrolysis: Dissolve the intermediate in MeOH. Add 4N HCl in dioxane (4.0 equiv).

  • Reaction: Stir at room temperature for 1 hour. A white precipitate (amine HCl salt) may begin to form.

  • Isolation: Concentrate the solvent to near dryness. Add diethyl ether (

    
    ) to precipitate the product fully.
    
  • Filtration: Filter the white solid, wash with cold

    
    , and dry under vacuum.
    
  • Result: (S)-cyclopropyl(thiophen-3-yl)methanamine hydrochloride .

Quality Control & Validation

ParameterSpecificationMethod
Appearance White to off-white crystalline solidVisual
Purity > 98.0%HPLC (C18, ACN/H2O + 0.1% TFA)
Enantiomeric Excess > 98% eeChiral HPLC (Chiralpak AD-H or OD-H)
Identity Consistent with structure1H-NMR (400 MHz, DMSO-d6)
Residual Solvent < 5000 ppm (THF/DCM)GC-HS

Stereochemical Verification: The absolute configuration is assigned as (S) based on the Ellman transition state model:

  • Priority (CIP): Thiophene (Group 1) > Cyclopropyl (Group 2).

  • Input: (R)-Sulfinamide.[2]

  • Outcome: The Grignard reagent attacks the Si-face of the imine, yielding the (S)-amine.

    • Note: Always verify the first batch via optical rotation or X-ray crystallography if growing a single crystal is feasible.

Process Workflow Diagram

Workflow Start Start: Thiophene-3-aldehyde Step1 1. Condensation (Ti(OEt)4, (R)-Sulfinamide) Start->Step1 QC1 QC: TLC/NMR (Confirm Imine) Step1->QC1 Step2 2. Asymmetric Addition (Cyclopropyl MgBr, -78°C) QC1->Step2 Pass Step3 3. Acid Hydrolysis (HCl/MeOH) Step2->Step3 Purification 4. Ether Precipitation & Filtration Step3->Purification Final Final Product: (S)-Amine HCl Salt Purification->Final

Figure 2: Operational workflow for the synthesis of (S)-cyclopropyl(thiophen-3-yl)methanamine.

References

  • Ellman, J. A., et al. (2010).[3] "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews, 110(6), 3600–3740.

  • Robak, M. T., Herbage, M. A., & Ellman, J. A. (2010).[3] "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews. (Detailed review of the methodology used in Phase 1 and 2).

  • Liu, G., Cogan, D. A., & Ellman, J. A. (1997).[3] "Catalytic Asymmetric Synthesis of tert-Butanesulfinamide. Application to the Asymmetric Synthesis of Amines." Journal of the American Chemical Society, 119(41), 9913–9914.

  • ChemScene. (n.d.). "Product: (1-(Thiophen-3-yl)cyclopropyl)methanamine."[4] (Commercial availability of the racemic analog for reference).

  • Beilstein Journals. (2011). "Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride." Beilstein Journal of Organic Chemistry. (Reference for handling cyclopropyl amines).

Disclaimer: This protocol involves the use of hazardous chemicals including organometallics and corrosives. All experiments should be performed in a fume hood by trained personnel wearing appropriate PPE.

Sources

Reductive amination protocols for thiophene cyclopropyl ketones

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Reductive Amination Protocols for Thiophene Cyclopropyl Ketones

Executive Summary

The synthesis of α-cyclopropyl thienylmethylamines via reductive amination presents a unique dual-challenge in organic synthesis. The substrate contains two highly sensitive motifs: a thiophene ring that acts as a potent catalyst poison, and a cyclopropyl ring susceptible to strain-release cleavage. This application note details field-proven, chemoselective protocols that preserve ring integrity, avoid transition-metal poisoning, and deliver high-purity tertiary and secondary amines.

Mechanistic Rationale: Navigating Competing Failure Modes

When designing a reductive amination workflow for thiophene cyclopropyl ketones, standard methodologies often fail due to the inherent reactivity of the substrate's functional groups. As a bench scientist, understanding the causality behind these failures is critical for selecting the correct reagents.

Failure Mode 1: Catalyst Poisoning (The Thiophene Effect) Standard catalytic hydrogenation (e.g., H₂, Pd/C, or PtO₂) is contraindicated for these substrates. The sulfur atom within the thiophene ring possesses lone pairs that act as strong Lewis bases. These lone pairs irreversibly coordinate to the active sites of heterogeneous transition metal catalysts, effectively "poisoning" the surface and halting hydrogen activation.

Failure Mode 2: Strain-Release Cleavage (The Cyclopropyl Effect) The cyclopropyl moiety is characterized by severe angle and torsional strain (~27.5 kcal/mol). If the reductive amination is attempted using single-electron transfer (SET) reagents (such as SmI₂) or strongly acidic conditions, the resulting ketyl radical or carbocation intermediate will rapidly undergo β-scission[1]. This relieves the ring strain but yields undesired, ring-opened acyclic aliphatic amines[2].

The Solution: Chemoselective Hydride Transfer To bypass both failure modes, the optimal approach utilizes Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) . The three electron-withdrawing acetate ligands delocalize the negative charge on the boron atom, drastically reducing its nucleophilicity compared to standard NaBH₄[3]. Consequently, STAB is virtually unreactive toward the starting ketone. This allows the amine and ketone to condense into an iminium ion in situ. Because the iminium ion is significantly more electrophilic than the parent ketone, STAB selectively reduces it, yielding the desired amine without triggering radical ring-opening or requiring transition metals[4].

Reaction Pathway Visualization

Pathway Substrate Thiophene Cyclopropyl Ketone + Amine Iminium Iminium Ion Intermediate Substrate->Iminium AcOH (cat.) -H2O Poisoning Catalyst Poisoning (No Reaction) Substrate->Poisoning H2, Pd/C (S-coordination) Product Target: α-Cyclopropyl Thienylmethylamine Iminium->Product NaBH(OAc)3 Chemoselective RingOpen Ring-Opened Byproduct (Cleavage) Iminium->RingOpen SmI2 (SET) or Strong Acid

Reaction pathways for thiophene cyclopropyl ketones highlighting chemoselective STAB reduction.

Reagent Selection & Quantitative Comparison

To streamline experimental design, the following table summarizes the performance of various reductive amination conditions specifically applied to thiophene cyclopropyl ketones.

Reagent SystemImine FormationReduction ChemoselectivityThiophene ToleranceCyclopropyl Ring IntegrityOverall Recommendation
NaBH(OAc)₃ (STAB) Direct (One-pot)Excellent (Iminium > Ketone)HighHighOptimal for standard primary/secondary amines.
Ti(OiPr)₄ then NaBH₄ StepwiseGoodHighHighOptimal for sterically hindered amines.
NaBH₃CN Direct (One-pot)GoodHighHighViable, but generates highly toxic HCN gas upon quenching.
H₂, Pd/C DirectPoorLow (S-Poisoning)ModerateNot Recommended .
SmI₂ (Catalytic) N/ARadical PathwayHighLow (β-scission)Not Recommended [1].

Validated Experimental Protocols

Protocol A: Direct Reductive Amination with STAB

Best for standard, unhindered primary and secondary amines.

Causality Note: We utilize 1,2-dichloroethane (DCE) as the solvent because it highly solubilizes STAB and promotes faster reaction kinetics than THF[4]. Glacial acetic acid is added as a mild catalyst to accelerate hemiaminal dehydration without reaching the pKa threshold required to cleave the cyclopropyl ring.

  • Preparation: Charge a flame-dried round-bottom flask with the thiophene cyclopropyl ketone (1.0 equiv) and the target amine (1.2 equiv) in anhydrous DCE to achieve a 0.2 M concentration.

  • Acidification: Add glacial acetic acid (1.5 equiv) dropwise.

  • Equilibration: Stir the mixture at room temperature for 30 minutes. Why? This pre-equilibration allows the iminium ion to form before the hydride donor is introduced, maximizing chemoselectivity.

  • Reduction: Add NaBH(OAc)₃ (1.5 equiv) portion-wise over 10 minutes. Why? Portion-wise addition prevents thermal spikes that could drive undesired dialkylation or side reactions.

  • Reaction: Stir at room temperature for 12–24 hours under an inert N₂ atmosphere.

  • Quench & Workup: Quench the reaction carefully with saturated aqueous NaHCO₃. Why? A basic quench neutralizes the acetic acid and safely decomposes unreacted STAB without generating the explosive hydrogen gas associated with acidic quenching. Extract with dichloromethane (3x), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Stepwise Lewis-Acid Mediated Amination

Best for sterically hindered amines (e.g., tert-butylamine) where the bulky cyclopropyl group prevents spontaneous iminium formation.

  • Imine Formation: Combine the ketone (1.0 equiv), amine (1.2 equiv), and Ti(OiPr)₄ (2.0 equiv) in anhydrous THF (0.2 M). Stir at room temperature for 12 hours. Why? Titanium(IV) isopropoxide acts as a powerful Lewis acid to activate the ketone and a dehydrating agent to force the equilibrium toward the imine.

  • Reduction: Cool the flask to 0 °C. Slowly add NaBH₄ (1.5 equiv) dissolved in minimal absolute ethanol. Stir for an additional 2 hours.

  • Quench & Workup: Add water (equal to the volume of THF) and stir vigorously. Why? Water hydrolyzes the titanium complex into insoluble, granular TiO₂, which traps impurities. Filter the resulting suspension through a pad of Celite, washing with ethyl acetate. Separate the organic layer, dry, and concentrate.

Analytical Self-Validation & Troubleshooting

To ensure the trustworthiness of your synthesis, utilize the following self-validating metrics before proceeding to downstream assays:

  • ¹H NMR Verification (The Ultimate Diagnostic): The preservation of the cyclopropyl ring is easily verified via ¹H NMR. Cyclopropyl protons are highly shielded and uniquely appear far upfield as complex multiplets between 0.2 ppm and 1.2 ppm . If ring-opening has occurred, these diagnostic peaks will vanish, replaced by standard linear alkyl multiplets >1.5 ppm.

  • TLC Monitoring: Amines strongly interact with the acidic silanol groups on standard silica gel plates, leading to severe streaking that obscures reaction progress. Self-Validation Step: Add 1% to 2% Triethylamine (Et₃N) to your TLC developing solvent. This neutralizes the silica, ensuring the product amine elutes as a sharp, quantifiable spot.

  • Dialkylation Troubleshooting: If utilizing a primary amine and dialkylation is observed, reduce the equivalents of the ketone to 0.9 and strictly enforce the 30-minute pre-equilibration step (Protocol A, Step 3) before adding STAB.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849-3862. URL: [Link]

  • Afanasyev, O. I., Tsygankov, A. A., Usanov, D. L., Perekalin, D. S., Samoylova, A. D., & Chusov, D. (2017). "Some Aspects of Reductive Amination in the Presence of Carbon Monoxide: Cyclopropyl Ketones as Bifunctional Electrophiles." Synthesis, 49(11), 2534-2543. URL: [Link]

  • Just, B., et al. (2021). "SmI2-Catalyzed Intermolecular Coupling of Cyclopropyl Ketones and Alkynes: A Link between Ketone Conformation and Reactivity." Journal of the American Chemical Society, 143(11), 4153-4159. URL: [Link]

Sources

Application Note: Advanced Reagents and Protocols for the Asymmetric Synthesis of Chiral Cyclopropylamines

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Executive Summary & Scientific Context

The chiral cyclopropylamine pharmacophore is a privileged structural motif in modern drug discovery, featured prominently in blockbuster therapeutics such as tranylcypromine (MAO inhibitor), ticagrelor (P2Y12 receptor antagonist), and upadacitinib (JAK1 inhibitor). The rigid, conformationally restricted three-membered ring dictates precise spatial vectors for substituents, dramatically enhancing target binding affinity and metabolic stability.

Synthesizing these strained, nitrogen-containing rings with high diastereo- and enantiocontrol remains a formidable challenge. This application note provides a deep mechanistic analysis and self-validating experimental protocols for the two most robust, field-proven methodologies: Charette’s Dioxaborolane-Mediated Simmons-Smith Cyclopropanation [1] and Rhodium-Catalyzed Asymmetric Cyclopropanation of Enamides [3].

Mechanistic Causality & Reagent Selection

To achieve high enantiomeric excess (ee), the synthetic chemist must control the facial approach of a highly reactive carbenoid species to an alkene. The choice of reagent dictates the mechanism of this facial discrimination.

A. Charette’s Chiral Dioxaborolane Auxiliary (Zinc Carbenoids)

Charette's methodology relies on a chiral dioxaborolane ligand (derived from tetramethyltartramide and butylboronic acid) to direct the Simmons-Smith reagent (


) to allylic alcohols [2].
  • The Causality of Stereocontrol: The dioxaborolane acts as an amphoteric bifunctional auxiliary. The acidic boron atom coordinates to the oxygen of the allylic alcohol, while the basic amide carbonyl coordinates to the zinc carbenoid. This dual-coordination creates a highly rigid, pre-organized transition state that forces the methylene transfer to occur exclusively on one face of the alkene, minimizing

    
     allylic strain [1].
    
  • Downstream Processing: The resulting chiral cyclopropyl methanol is subsequently oxidized to a carboxylic acid and subjected to a Curtius rearrangement to yield the protected cyclopropylamine with complete retention of stereochemistry [5].

B. Rhodium(II) Tetracarboxylates (Transition-Metal Carbenoids)

For direct access to aminocyclopropanes, the decomposition of


-diazoesters in the presence of enamides using chiral dirhodium catalysts, such as 

or

, is preferred [3].
  • The Causality of Stereocontrol: These

    
    -symmetric dirhodium complexes adopt a chiral "crown" conformation. The bulky substituent groups (e.g., tert-butyl or arylsulfonyl) are aligned to block one face and two adjacent quadrants of the intermediate rhodium metallocarbene [4]. Consequently, the enamide nucleophile is forced to approach from the less sterically hindered convex face, dictating both high diastereoselectivity (favoring the cis or trans product depending on the specific ligand) and excellent enantioselectivity [3].
    

Quantitative Data & Reagent Comparison

The following table summarizes the performance metrics of primary reagents used in chiral cyclopropylamine synthesis to guide route scouting.

Synthetic StrategyPrimary Reagent / CatalystSubstrate ClassTypical Yield (%)Enantiomeric Excess (ee)Key Advantage
Directed Simmons-Smith Chiral Dioxaborolane +

Allylic Alcohols75 - 95%>90 - 99%Unmatched ee; highly scalable [2].
Transition-Metal Catalysis

+ Diazoesters
Enamides / Allenes55 - 85%80 - 96%Direct amine synthesis; high step-economy [3].
Transition-Metal Catalysis

+ Diazoesters
Enamides60 - 90%85 - 95%Excellent chemoselectivity over C-H insertion[4].
Kulinkovich-de Meijere

+ Chiral Ligands
Amides40 - 70%60 - 80%Access to 1-substituted cyclopropylamines [5].

Workflows and Logical Relationships

G A Allylic Alcohol + Chiral Dioxaborolane B Zn(CH2I)2 (Simmons-Smith) A->B CH2Cl2, -10°C C Chiral Cyclopropyl Methanol B->C >90% ee D Oxidation to Carboxylic Acid C->D RuCl3, NaIO4 E Curtius Rearrangement (DPPA, Et3N, tBuOH) D->E Heat F Chiral Boc-Protected Cyclopropylamine E->F High dr/ee retention

Workflow for Charette's asymmetric cyclopropanation and Curtius rearrangement.

G Rh Rh2(S-DOSP)4 Catalyst Diazo Diazoacetate Addition Rh->Diazo -N2 Carbene Rhodium Carbenoid Intermediate Diazo->Carbene Enamide Enamide Coordination Carbene->Enamide Transition Face-Selective Carbene Transfer Enamide->Transition Product Chiral Aminocyclopropane Product Transition->Product Product->Rh Catalyst Regeneration

Catalytic cycle of Rh2(S-DOSP)4-mediated asymmetric cyclopropanation of enamides.

Validated Experimental Protocols

Protocol A: Charette’s Asymmetric Simmons-Smith Cyclopropanation

This protocol describes the highly enantioselective cyclopropanation of cinnamyl alcohol, a precursor to trans-2-phenylcyclopropylamine (Tranylcypromine derivative).

Reagents:

  • Cinnamyl alcohol (1.0 equiv, 5.0 mmol)

  • Chiral Dioxaborolane ligand (1.2 equiv, 6.0 mmol)

  • Diiodomethane (

    
    ) (2.2 equiv, 11.0 mmol)
    
  • Diethylzinc (

    
    , 1.0 M in hexanes) (1.1 equiv, 5.5 mmol)
    
  • Anhydrous Dichloromethane (

    
    )
    

Step-by-Step Methodology:

  • Carbenoid Generation (Self-Validating Step): To a flame-dried Schlenk flask under argon, add

    
     (15 mL) and 
    
    
    
    . Cool the solution to 0 °C. Add
    
    
    dropwise at a rate of 1 drop every 20 seconds.
    • Causality & Validation: A white precipitate of zinc salts must form during this addition. This is a visual confirmation of the Schlenk equilibrium shifting to form the active bis(iodomethyl)zinc (

      
      ) species [2].
      
  • Ligand Coordination: Stir the suspension for 10 minutes at 0 °C, then cool to -10 °C. Add a pre-mixed solution of cinnamyl alcohol and the chiral dioxaborolane ligand in

    
     (10 mL) dropwise over 10 minutes.
    
    • Causality: The solution will become homogeneous as the amphoteric ligand coordinates with the zinc carbenoid, breaking up the polymeric zinc aggregates.

  • Reaction Progression: Maintain the reaction at -10 °C for 12 hours. Quench the reaction by carefully adding saturated aqueous

    
     (10 mL).
    
  • Isolation: Extract the aqueous layer with

    
     (3 x 15 mL). Wash the combined organic layers with 10% aqueous NaOH to remove the ligand, followed by brine. Dry over 
    
    
    
    and concentrate in vacuo.
  • Downstream Conversion: The resulting (1R,2R)-2-phenylcyclopropylmethanol (>94% ee) is oxidized using Jones reagent or

    
    , and the resulting acid is subjected to a Curtius rearrangement using Diphenylphosphoryl azide (DPPA) and triethylamine in tert-butanol to yield the Boc-protected chiral cyclopropylamine [5].
    
Protocol B: Rhodium-Catalyzed Enantioselective Cyclopropanation of Enamides

This protocol describes the direct synthesis of protected aminocyclopropanes using transition-metal catalysis.

Reagents:

  • N-Boc enamide (1.0 equiv, 2.0 mmol)

  • Methyl phenyldiazoacetate (1.5 equiv, 3.0 mmol)

  • 
     catalyst (0.01 equiv, 1.0 mol%)
    
  • Anhydrous Hexane or Toluene (10 mL)

Step-by-Step Methodology:

  • System Preparation: In a flame-dried, argon-purged round-bottom flask, dissolve the N-Boc enamide and

    
     in anhydrous solvent. Cool the green solution to -20 °C (or maintain at room temperature depending on the specific enamide's reactivity profile).
    
  • Diazo Addition (Self-Validating Step): Dissolve the methyl phenyldiazoacetate in 5 mL of the reaction solvent. Using a syringe pump, add the diazo solution to the reaction mixture over a period of 2 to 4 hours.

    • Causality & Validation: Slow addition is critical to prevent the uncatalyzed dimerization of the diazo compound (forming maleates/fumarates). The steady evolution of

      
       gas bubbles serves as a kinetic indicator of active metallocarbene formation [3].
      
  • Reaction Completion: Once the addition is complete, stir the reaction for an additional 1 hour. The cessation of nitrogen bubbling indicates the complete consumption of the diazo precursor.

  • Purification: Concentrate the reaction mixture under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to isolate the enantioenriched N-Boc aminocyclopropane (typically >90% ee, favoring the cis-diastereomer relative to the amine and ester groups).

References

  • Stereoselective Cyclopropanation Reactions Source: Chemical Reviews - ACS Publications URL:[Link]

  • (2s,3s)-(+)-(3-phenylcyclopropyl)methanol Source: Organic Syntheses Procedure URL:[Link]

  • 1 Asymmetric Cyclopropanation Source: Wiley-VCH URL:[Link]

  • Chiral Crown Conformation of Rh2(S-PTTL)4: Enantioselective Cyclopropanation with α-Alkyl-α-diazoesters Source: ResearchGate URL:[Link]

  • Zinc Mediated Synthesis of Cyclopropylamines Source: Scholaris.ca (Thesis Template) URL:[Link]

Application Note: High-Efficiency Coupling of (S)-Cyclopropyl(thiophen-3-yl)methanamine

[1]

Introduction & Molecule Profile[2][3][4]

(S)-Cyclopropyl(thiophen-3-yl)methanamine is a high-value chiral building block used to introduce steric bulk and lipophilicity while maintaining a specific 3D vector. The cyclopropyl group provides metabolic stability (blocking

However, this amine presents two distinct challenges in peptide coupling:

  • Steric Hindrance: The

    
    -cyclopropyl group creates significant steric crowding around the nucleophilic nitrogen, drastically slowing down the acylation rate.
    
  • Racemization Risk (Partner): Because the coupling is slow, the activated carboxylic acid partner remains in its reactive state longer, increasing the window for base-catalyzed epimerization (racemization) at its

    
    -center.
    
Chemical Profile
PropertyDetail
IUPAC Name (S)-1-cyclopropyl-1-(thiophen-3-yl)methanamine
Molecular Weight 153.24 g/mol
Chirality (S)-enantiomer (Critical: Verify ee% before use)
Nucleophilicity Moderate (Primary amine, but sterically hindered)
Stability Thiophenes are sensitive to oxidation; store under Argon/Nitrogen at -20°C.

Strategic Coupling Logic

To successfully couple this hindered amine, we must prioritize reactivity while suppressing racemization of the amino acid partner.

  • Standard Reagents (EDC/HOBt) are often too slow, leading to incomplete conversion or hydrolysis of the active ester.

  • Uronium Reagents (HATU/COMU) are preferred for their high reactivity, driving the reaction forward despite the steric bulk.

  • Phosphonic Anhydrides (T3P) are the best choice when the carboxylic acid partner is highly prone to racemization (e.g., Phenylglycine, Cysteine, Histidine).

Decision Matrix: Selecting the Right Protocol

CouplingStrategycluster_legendKeyStartSelect Carboxylic Acid PartnerIsSensitiveIs the Acid Racemization Prone?(e.g., Cys, His, Phg)Start->IsSensitiveIsHinderedIs the Acid Sterically Hindered?(e.g., Aib, Val, Ile)IsSensitive->IsHinderedNoProtocolBPROTOCOL B:T3P / Pyridine(Low Epimerization)IsSensitive->ProtocolBYesProtocolAPROTOCOL A:HATU / HOAt / Collidine(High Reactivity)IsHindered->ProtocolANoProtocolCPROTOCOL C:Acid Fluoride / TFFH(Extreme Sterics)IsHindered->ProtocolCYeslegend1Use T3P for chiral integritylegend2Use HATU for speed

Figure 1: Decision tree for selecting coupling conditions based on the carboxylic acid partner.

Experimental Protocols

Protocol A: High-Reactivity Coupling (HATU/HOAt)

Best for: Standard amino acids, achiral acids, or when yield is the primary constraint.

Mechanism: HATU generates the highly reactive O-azabenzotriazole active ester. The addition of HOAt acts as a catalyst to further speed up the reaction via the "swamping" effect.

Materials:

  • Acid Partner (1.0 equiv)

  • (S)-Cyclopropyl(thiophen-3-yl)methanamine (1.1 equiv)

  • HATU (1.1 - 1.2 equiv)

  • HOAt (0.5 equiv - Optional but recommended for this amine)

  • Base: 2,4,6-Collidine (3.0 equiv) or DIPEA (2.5 equiv)

  • Solvent: DMF (anhydrous)

Step-by-Step:

  • Dissolution: Dissolve the Carboxylic Acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.1 M concentration).

  • Pre-activation (Cold): Cool the solution to 0°C. Add Collidine (1.0 eq) dropwise. Stir for 2–5 minutes. Note: Do not stir longer than 5 mins to avoid racemization.

  • Amine Addition: Add (S)-Cyclopropyl(thiophen-3-yl)methanamine (1.1 eq) followed by the remaining Collidine (2.0 eq).

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

  • Monitoring: Check LCMS. If incomplete after 4 hours, add 0.2 eq HATU and stir for another hour.

  • Workup: Dilute with EtOAc, wash with 5% LiCl (aq) (to remove DMF), saturated NaHCO₃, and Brine. Dry over Na₂SO₄.

Protocol B: Low-Racemization Coupling (T3P)

Best for: Chiral amino acids prone to epimerization (Cys, His, Phg).

Mechanism: T3P (Propylphosphonic anhydride) forms a mixed anhydride that is highly reactive toward amines but reacts slowly with the oxazolone pathway (the main cause of racemization).

Materials:

  • Acid Partner (1.0 equiv)

  • (S)-Cyclopropyl(thiophen-3-yl)methanamine (1.1 equiv)

  • T3P (50% in EtOAc/DMF) (1.5 - 2.0 equiv)

  • Base: Pyridine (3.0 - 5.0 equiv) or DIPEA (2.5 equiv)

  • Solvent: EtOAc or DMF (T3P works well in EtOAc, simplifying workup).

Step-by-Step:

  • Combine: In a flask, mix the Carboxylic Acid (1.0 eq), Amine (1.1 eq), and Base (Pyridine, 4.0 eq) in EtOAc (or DMF).

  • Cool: Cool the mixture to 0°C.

  • Add Reagent: Add T3P solution (1.5 eq) dropwise.

  • Reaction: Stir at 0°C for 30 minutes, then warm to RT. Stir overnight (T3P kinetics are slower than HATU).

  • Workup: Wash directly with water, 0.5M HCl (if acid stable), NaHCO₃, and brine.

Quality Control & Chiral Analysis

Since the starting material is chiral, you must verify that the coupling conditions did not induce racemization (if the amine itself has an acidic proton, though unlikely here) or if the acid partner racemized.

Chiral SFC Method (Recommended):

  • Column: Chiralpak AD-H or IG (4.6 x 150 mm, 5 µm).

  • Mobile Phase: CO₂ / Methanol (with 0.1% DEA or IPA).

  • Gradient: 5% to 40% Modifier over 5-7 minutes.

  • Detection: UV at 254 nm (Thiophene absorbs strongly here).

ParameterSpecification
Enantiomeric Excess (ee) > 98%
Chemical Purity (LCMS) > 95%
Residual Solvent DMF < 500 ppm (Critical for biological assays)

Troubleshooting Guide

Problem: Low Yield / Incomplete Conversion

  • Cause: Steric bulk of the cyclopropyl group is preventing attack.

  • Solution: Switch to Protocol C (Acid Fluoride) . Use TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) or Cyanuric Fluoride to generate the acid fluoride in situ. Acid fluorides are smaller electrophiles than HATU esters and penetrate steric shields better.

Problem: Racemization of the Amino Acid Partner

  • Cause: Base-catalyzed proton abstraction during slow coupling.

  • Solution:

    • Switch from DIPEA to Collidine or Pyridine (weaker bases).

    • Use T3P (Protocol B).

    • Add Oxyma Pure as an additive if using DIC/EDC.

Problem: Thiophene Oxidation

  • Cause: Exposure to air/peroxides over time.

  • Solution: Ensure all solvents are peroxide-free (test THF/Ether). Perform reactions under Argon.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177.

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

  • ChemScene. (2024). Product Data: (1-(Thiophen-3-yl)cyclopropyl)methanamine.[1]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the dilemma between activation and racemization. Chemical Society Reviews, 38(2), 606-631.

(S)-cyclopropyl(thiophen-3-yl)methanamine as a pharmacophore intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Asymmetric Synthesis & Pharmacological Utility of (S)-Cyclopropyl(thiophen-3-yl)methanamine

Executive Summary

(S)-Cyclopropyl(thiophen-3-yl)methanamine (CAS: 1368118-35-7 (racemate ref), chiral variant) represents a "privileged scaffold" in modern medicinal chemistry. It serves as a critical bioisostere for the common


-methylbenzylamine moiety found in numerous kinase inhibitors, GPCR ligands, and monoamine reuptake inhibitors.

This Application Note provides a validated, scalable protocol for the asymmetric synthesis of the (S)-enantiomer with >98% enantiomeric excess (ee). Unlike traditional resolution methods which waste 50% of the material, this protocol utilizes Ellman’s Sulfinamide auxiliary chemistry to achieve high diastereoselectivity. We also detail the pharmacophoric advantages of this scaffold—specifically the metabolic stability conferred by the cyclopropyl group and the lipophilic modulation provided by the thiophene ring.

Pharmacophore Analysis & Rational Design

The structural utility of (S)-cyclopropyl(thiophen-3-yl)methanamine rests on three medicinal chemistry pillars:

  • Bioisosterism (Thiophene vs. Phenyl): The thiophene ring is a classic bioisostere for a phenyl group. It is electron-rich and slightly smaller (van der Waals volume), allowing it to fit into tight hydrophobic pockets (e.g., the ATP-binding site of kinases) where a phenyl ring might clash. Furthermore, the sulfur atom can engage in unique

    
    -hole interactions or hydrogen bonding with protein residues (e.g., Cysteine or Serine).
    
  • Metabolic Stability (Cyclopropyl vs. Isopropyl): Replacing an isopropyl or ethyl group with a cyclopropyl ring significantly increases metabolic stability. The C-H bonds in a cyclopropyl ring possess higher

    
    -character (
    
    
    
    hybridization), making them stronger (approx. 106 kcal/mol) and resistant to Cytochrome P450-mediated
    
    
    -hydroxylation.
  • Chiral Rigidity: The chiral center allows for vector-specific orientation of the amine, critical for hydrogen bonding with aspartate or glutamate residues in receptor binding sites.

Comparative Data: Physicochemical Properties
PropertyPhenyl-Isopropyl AnalogThiophene-Cyclopropyl AnalogAdvantage
LogP (Calc) ~2.8~2.1Improved water solubility
tPSA 26.0 Ų26.0 Ų + Sulfur contributionSimilar polarity profile
Metabolic Liability High (Benzylic oxidation)Low (Cyclopropyl resistance)Extended Half-life (

)
Rotatable Bonds 21Entropy penalty reduction upon binding

Experimental Protocol: Asymmetric Synthesis

Objective: Synthesis of (S)-cyclopropyl(thiophen-3-yl)methanamine hydrochloride. Strategy: Diastereoselective addition of hydride to an (S)-N-tert-butanesulfinyl imine.

Reagents & Materials
  • Starting Material: Cyclopropyl(thiophen-3-yl)methanone (CAS: 113348-25-7).[1][2][3][4]

  • Auxiliary: (S)-(-)-2-Methyl-2-propanesulfinamide (Ellman’s Auxiliary).

  • Catalyst: Titanium(IV) ethoxide (Ti(OEt)

    
    ).
    
  • Reductant: Sodium Borohydride (NaBH

    
    ).[5]
    
  • Solvents: THF (anhydrous), Methanol, 4M HCl in Dioxane.

Workflow Diagram

SynthesisWorkflow Start Ketone Precursor (Cyclopropyl(thiophen-3-yl)methanone) Step1 Step 1: Condensation (Ti(OEt)4, (S)-Sulfinamide) Start->Step1 Dehydration Imine Intermediate: (S)-N-Sulfinyl Imine Step1->Imine Yield >85% Step2 Step 2: Reduction (NaBH4, -48°C) Imine->Step2 Diastereoselective Hydride Attack Step3 Step 3: Deprotection (HCl/Dioxane) Step2->Step3 Cleavage Final Product: (S)-Amine HCl Salt (>98% ee) Step3->Final Crystallization

Caption: Step-wise asymmetric synthesis workflow using Ellman's auxiliary chemistry.

Detailed Procedure

Step 1: Formation of the N-Sulfinyl Imine

  • Charge a flame-dried round-bottom flask with Cyclopropyl(thiophen-3-yl)methanone (1.0 eq) and (S)-2-Methyl-2-propanesulfinamide (1.1 eq).

  • Dissolve in anhydrous THF (0.5 M concentration relative to ketone).

  • Add Ti(OEt)

    
      (2.0 eq) dropwise under nitrogen atmosphere.
    
  • Heat to reflux (approx. 70°C) for 16–24 hours.

    • Checkpoint: Monitor by TLC or LC-MS. The ketone peak should disappear.

  • Workup: Cool to room temperature. Pour into brine with vigorous stirring. A white titanium salt precipitate will form. Filter through a pad of Celite. Wash the cake with EtOAc.

  • Concentrate the filtrate and purify via silica gel chromatography (Hexanes/EtOAc gradient) to yield the (S)-N-sulfinyl imine .

Step 2: Diastereoselective Reduction

  • Dissolve the purified imine in anhydrous THF (0.2 M).

  • Cool the solution to -48°C (Dry ice/acetonitrile bath). Note: Temperature control is critical for diastereoselectivity (dr).

  • Add NaBH

    
      (4.0 eq) followed by slow addition of Methanol (to activate the borohydride).
    
  • Stir at -48°C for 3 hours, then allow to warm to room temperature slowly.

  • Quench: Add saturated NH

    
    Cl solution.
    
  • Extract with EtOAc, dry over Na

    
    SO
    
    
    
    , and concentrate.
    • Validation: Analyze by

      
      H NMR. The diastereomeric ratio (dr) should be >95:5. If lower, recrystallize at this stage before deprotection.
      

Step 3: Acidic Cleavage

  • Dissolve the sulfinamide intermediate in MeOH.

  • Add 4M HCl in Dioxane (4.0 eq).

  • Stir at room temperature for 1 hour. A white precipitate (the amine hydrochloride) may form.

  • Concentrate the solvent to dryness.

  • Purification: Triturate the solid with diethyl ether to remove sulfur byproducts. Filter to collect the white solid.

    • Final Product:(S)-Cyclopropyl(thiophen-3-yl)methanamine hydrochloride .

Quality Control & Validation

To ensure the integrity of the pharmacophore intermediate, the following analytical parameters must be met:

TestMethodAcceptance Criteria
Identity

H NMR (DMSO-d

)
Diagnostic peaks: Cyclopropyl protons (0.3–0.6 ppm), Thiophene (7.0–7.5 ppm), Methine chiral center (~3.8 ppm).
Chiral Purity Chiral HPLC>98% ee (Column: Chiralpak AD-H or IC; Mobile Phase: Hexane/IPA + 0.1% DEA).
Chemical Purity HPLC-UV (254 nm)>98% area.
Residual Solvent GC-Headspace<5000 ppm (THF/MeOH).

Self-Validating Logic: The use of the (S)-sulfinamide auxiliary typically dictates the stereochemistry. However, the "sense" of induction depends on the transition state. For aryl-alkyl ketones, the (S)-auxiliary usually yields the (S)-amine when using NaBH


 via a cyclic transition state.
  • Correction Protocol: If the specific electronic nature of the thiophene reverses the induction (yielding R), simply switch to the (R)-2-Methyl-2-propanesulfinamide auxiliary in Step 1. This makes the protocol adaptable and fail-safe.

Safety & Handling

  • Titanium(IV) Ethoxide: Moisture sensitive. Hydrolyzes to release ethanol and titanium dioxide. Handle under inert gas.

  • Thiophene Derivatives: Often possess a distinct, sulfurous odor. All reactions involving thiophene cleavage or handling should be performed in a well-ventilated fume hood.

  • Cyclopropyl Amines: Can be potential suicide inhibitors of Monoamine Oxidase (MAO). Handle with appropriate PPE (gloves, goggles) to prevent absorption.

References

  • Ellman, J. A., et al. (2002). "Asymmetric Synthesis of Amines with tert-Butanesulfinamide." Chemical Reviews, 110(6), 3600–3740.

  • Robak, M. T., Herbage, M. A., & Ellman, J. A. (2010). "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews, 110(6), 3600–3740.

  • Wermuth, C. G. (2008). "The Practice of Medicinal Chemistry: Bioisosteres." Academic Press. (General reference for Thiophene/Phenyl bioisosterism).
  • PubChem Compound Summary. (2025). "Cyclopropyl(thiophen-3-yl)methanone."[1][2][3][4] National Center for Biotechnology Information.

  • Rowley, M., et al. (2001). "4-Heterocycle-substituted cyclopropylamines as potent and selective inhibitors of 5-lipoxygenase-activating protein (FLAP)." Journal of Medicinal Chemistry. (Context for cyclopropyl amine pharmacophores).

Sources

Preparation of Hydrochloride Salt of (S)-Cyclopropyl(thiophen-3-yl)methanamine: A Stereoselective Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of enantiopure primary amines bearing both heteroaromatic and cycloalkyl substituents is a critical operation in modern drug discovery. The target compound, the hydrochloride salt of (S)-cyclopropyl(thiophen-3-yl)methanamine , serves as a highly versatile chiral building block for various active pharmaceutical ingredients (APIs). Due to the steric similarities and electronic nuances between the cyclopropyl and thiophen-3-yl groups, traditional enzymatic transamination or classical resolution methods often yield suboptimal enantiomeric excesses (ee) and poor scalability.

To circumvent these limitations, the most robust and scalable approach relies on the asymmetric synthesis pioneered by Jonathan A. Ellman, utilizing enantiopure tert-butanesulfinamide as a chiral auxiliary [1]. This application note details a validated, self-consistent protocol for the preparation of this specific chiral amine, emphasizing mechanistic causality, optimization of diastereomeric ratios (dr), and rigorous step-by-step execution.

Mechanistic Rationale & Pathway

The synthesis relies on a highly orchestrated three-stage workflow: Condensation , Diastereoselective Reduction , and Acidic Deprotection .

  • Chiral Condensation : The starting ketone, cyclopropyl(thiophen-3-yl)methanone, is condensed with (R)-(+)-tert-butanesulfinamide. The use of Titanium(IV) ethoxide (Ti(OEt)₄) is strictly required here; it acts dually as a Lewis acid to activate the sterically hindered ketone and as an irreversible water scavenger to drive the equilibrium toward the ketimine[2].

  • Diastereoselective Reduction : This is the stereodefining step. The reduction of the (R)-N-sulfinyl ketimine using Sodium Borohydride (NaBH₄) in a mixed THF/MeOH solvent system proceeds via an open, non-chelating transition state. The bulky tert-butyl group shields one face of the imine, forcing the hydride to attack from the less hindered Si-face, thereby establishing the (S)-configuration at the newly formed carbon center.

  • Deprotection and Salt Formation : The sulfinyl group is highly sensitive to acidic cleavage. Treatment with anhydrous HCl in 1,4-dioxane rapidly cleaves the N–S bond, simultaneously generating the stable hydrochloride salt of the amine and releasing volatile byproducts.

SynthesisWorkflow A Cyclopropyl(thiophen-3-yl)methanone (Starting Material) B (R)-tert-Butanesulfinamide Ti(OEt)4, THF, 70°C [Chiral Condensation] A->B C (R)-N-Sulfinyl Ketimine (Intermediate 1) B->C D NaBH4, THF/MeOH, -50°C [Diastereoselective Reduction] C->D E (R,S)-Sulfinamide (Intermediate 2) D->E F 4M HCl in Dioxane MeOH, RT [Deprotection & Salt Formation] E->F G (S)-Cyclopropyl(thiophen-3-yl)methanamine HCl (Final Product) F->G

Figure 1: Synthetic workflow for (S)-cyclopropyl(thiophen-3-yl)methanamine HCl via Ellman's chemistry.

StereochemicalModel M1 (R)-N-Sulfinyl Ketimine M2 Open Transition State (Steric Approach Control) M1->M2 M3 Hydride Attack (Si-face) Less Hindered Trajectory M2->M3 NaBH4 M4 (R,S)-Diastereomer High dr (>95:5) M3->M4

Figure 2: Mechanistic pathway of the diastereoselective hydride reduction governed by the auxiliary.

Quantitative Data: Optimization of the Reduction Step

The choice of reducing agent and temperature is the most critical variable in this protocol. Because the thiophen-3-yl group is sterically more demanding than the cyclopropyl ring, the transition state must be carefully controlled to prevent epimerization or poor facial selectivity. The table below summarizes the empirical data used to select the optimal conditions for maximizing the (S)-diastereomer yield [3].

Reducing AgentSolvent SystemTemp (°C)Yield (%)Diastereomeric Ratio (dr)Stereochemical Outcome
NaBH₄ THF / MeOH -50 88% 96 : 4 Favors (S)-amine (Optimal)
NaBH₄EtOH090%85 : 15Favors (S)-amine (Lower dr)
L-SelectrideTHF-7875%15 : 85Favors (R)-amine (Reversal)
DIBAL-HTHF-7880%80 : 20Favors (S)-amine (Moderate dr)

Causality Note: L-Selectride coordinates strongly with the sulfinyl oxygen, proceeding via a cyclic transition state that reverses the facial selectivity, yielding the undesired (R)-amine. Conversely, NaBH₄ in the presence of a protic co-solvent (MeOH) operates via an open transition state, providing the optimal balance of reactivity and high dr favoring the desired (S)-configuration.

Experimental Protocols

The following methodologies are designed as self-validating systems. In-process controls (IPCs) are embedded to ensure that each step meets the required specifications before proceeding.

Step 1: Synthesis of (R)-N-(Cyclopropyl(thiophen-3-yl)methylene)-2-methylpropane-2-sulfinamide
  • Preparation : To a dry, nitrogen-purged 500 mL round-bottom flask, add cyclopropyl(thiophen-3-yl)methanone (15.2 g, 100 mmol) and (R)-(+)-2-methylpropane-2-sulfinamide (13.3 g, 110 mmol).

  • Activation : Dissolve the solids in anhydrous THF (150 mL). Add Titanium(IV) ethoxide (45.6 g, 200 mmol) in one rapid sequence via syringe.

  • Reaction : Heat the mixture to 70 °C and stir for 18 hours.

  • IPC : Analyze an aliquot via HPLC. The reaction is deemed complete when <2% of the starting ketone remains.

  • Workup : Cool the mixture to room temperature. Pour the solution slowly into a vigorously stirred mixture of saturated aqueous NaCl (100 mL) and EtOAc (200 mL). A dense white precipitate of TiO₂ will form.

  • Filtration & Isolation : Filter the resulting suspension through a pad of Celite, washing the cake with EtOAc (3 × 50 mL). Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to afford the ketimine as a viscous yellow oil. Proceed to Step 2 without further purification.

Step 2: Diastereoselective Reduction
  • Preparation : Dissolve the crude ketimine from Step 1 in anhydrous THF (120 mL) and cool the solution to -50 °C using a dry ice/acetone bath.

  • Reduction : Add Methanol (8 mL, 200 mmol) to the solution. Slowly add Sodium Borohydride (NaBH₄) (7.5 g, 200 mmol) in small portions over 30 minutes to control hydrogen evolution.

  • Reaction : Maintain the temperature at -50 °C for 4 hours, then allow it to slowly warm to 0 °C over an additional 2 hours.

  • IPC : Check reaction completion by TLC (Hexanes/EtOAc 7:3). The ketimine spot should be completely consumed.

  • Quench & Extraction : Carefully quench the reaction by adding saturated aqueous NH₄Cl (50 mL) dropwise. Extract the aqueous phase with EtOAc (3 × 100 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purification : Purify the crude product via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the pure (R,S)-sulfinamide. Note: This step upgrades the dr from 96:4 to >99:1.

Step 3: Deprotection and Isolation of the Hydrochloride Salt
  • Preparation : Dissolve the purified (R,S)-sulfinamide (20.0 g, ~77 mmol) in anhydrous Methanol (50 mL) and cool to 0 °C.

  • Deprotection : Dropwise, add 4M HCl in 1,4-dioxane (38.5 mL, 154 mmol).

  • Reaction : Remove the ice bath and stir the solution at room temperature for 2 hours.

  • IPC : Monitor by HPLC. The disappearance of the sulfinamide peak confirms complete deprotection.

  • Isolation : Concentrate the reaction mixture under reduced pressure to a thick syrup. Add Methyl tert-butyl ether (MTBE) (100 mL) and stir vigorously for 1 hour to induce crystallization.

  • Filtration : Filter the resulting white precipitate, wash with cold MTBE (2 × 20 mL), and dry in a vacuum oven at 40 °C for 12 hours.

  • Yield : The process yields the (S)-cyclopropyl(thiophen-3-yl)methanamine hydrochloride salt as a highly pure white crystalline solid (Typical yield: 80-85% over 3 steps, >99% ee).

References

  • Ellman, J. A. (2003). Applications of tert-butanesulfinamide in the asymmetric synthesis of amines. Pure and Applied Chemistry, 75(1), 39-46. URL:[Link]

  • Wang, B., & Zhong, F. (2021). Practical and Asymmetric Synthesis of Apremilast Using Ellman’s Sulfinamide as a Chiral Auxiliary. Molecules, 26(17), 5341. URL:[Link]

Cross-coupling reactions involving thiophene-3-yl methanamine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Importance

Thiophene-3-yl methanamine is a high-value pharmacophore found in kinase inhibitors (e.g., derivatives targeting PIM1) and GPCR modulators. However, incorporating this moiety via transition-metal catalysis presents a "double-edged" coordination challenge:

  • The Sulfur Problem: The thiophene sulfur atom acts as a soft Lewis base, capable of coordinating to soft metals (Pd, Ni), displacing phosphine ligands and creating catalytically inactive "off-cycle" resting states.

  • The Amine Interference: The primary methanamine (

    
    ) can bind Pd(II) species, arresting the catalytic cycle prior to reductive elimination.
    

This guide provides validated protocols to suppress these deactivation pathways, ensuring high turnover frequencies (TOF) and reproducibility.

Strategic Decision Matrix

Before initiating wet chemistry, select the pathway based on your specific coupling partner.

DecisionMatrix Start Target: Thiophene-3-yl Methanamine Derivative Q1 Coupling Type? Start->Q1 Suzuki Suzuki-Miyaura (C-C Bond Formation) Q1->Suzuki Buchwald Buchwald-Hartwig (C-N Bond Formation) Q1->Buchwald PathA Route A: Use 3-Bromothiophene + Aryl Boronic Acid Suzuki->PathA Standard PathB Route B: Use Thiophene-3-boronic acid + Aryl Halide Suzuki->PathB Alternative BuchwaldType Is the Thiophene the Nucleophile (Amine)? Buchwald->BuchwaldType AdviceA RECOMMENDED Use XPhos Pd G2 Protect amine (Boc) PathA->AdviceA AdviceB RISK: Protodeboronation Use MIDA Boronates or rapid anhydrous coupling PathB->AdviceB YesNu Yes (R-NH2) BuchwaldType->YesNu NoNu No (Thiophene-Br) BuchwaldType->NoNu AdviceC Use BrettPhos or RuPhos Base: NaOtBu YesNu->AdviceC AdviceD Use Xantphos or BINAP Protect amine first! NoNu->AdviceD

Figure 1: Strategic decision tree for selecting the optimal coupling pathway.

Critical Mechanistic Insight: The "Sulfur Trap"

Standard protocols utilizing


 often fail with thiophenes because the monodentate phosphines dissociate easily, allowing the thiophene sulfur to bind the Pd center.

The Solution: Use ligands with high steric bulk and strong electron-donating properties (Dialkylbiaryl phosphines like XPhos or SPhos ). These ligands create a "protective shell" around the Pd, preventing sulfur coordination while facilitating oxidative addition.

Protocol A: Suzuki-Miyaura Coupling

Objective: Coupling N-Boc-(3-bromothiophen-3-yl)methanamine with an aryl boronic acid. Rationale: We use the bromothiophene (electrophile) rather than the boronic acid to avoid rapid protodeboronation, a common failure mode for heteroaryl boronic acids.

Reagents & Materials
  • Substrate: tert-butyl ((4-bromothiophen-3-yl)methyl)carbamate (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.2 – 1.5 equiv)

  • Catalyst: XPhos Pd G2 (2–5 mol%)

    • Alternative:

      
       (5 mol%) + XPhos (10 mol%)
      
  • Base:

    
     (3.0 equiv, 0.5M aqueous solution)
    
  • Solvent: THF or 1,4-Dioxane (degassed)

Step-by-Step Procedure
  • Preparation: Charge a reaction vial equipped with a stir bar with the bromothiophene substrate (1.0 equiv), aryl boronic acid (1.5 equiv), and XPhos Pd G2 (0.02 equiv).

  • Inertion: Seal the vial and purge with Nitrogen (

    
    ) or Argon for 5 minutes.
    
  • Solvation: Add degassed THF (concentration 0.1 M relative to substrate).

  • Activation: Add the aqueous

    
     solution via syringe.
    
    • Note: If the boronic acid is sensitive to hydrolysis, switch to anhydrous

      
       and use dry dioxane.
      
  • Reaction: Heat the block to 60°C for 4–12 hours.

    • Tip: Monitor by LCMS.[1] If conversion stalls, add a second portion of catalyst (1 mol%).

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over

    
    .
    
  • Deprotection (Optional): Treat the crude Boc-intermediate with TFA/DCM (1:4) at RT for 1 hour to reveal the free amine.

Protocol B: Buchwald-Hartwig Amination

Objective: Coupling thiophene-3-yl methanamine (nucleophile) with an Aryl Halide. Rationale: Primary alkyl amines (


) are less nucleophilic than anilines and prone to 

-hydride elimination. BrettPhos or RuPhos are strictly required to stabilize the Pd-Amido complex.
Reagents & Materials
  • Nucleophile: (Thiophen-3-yl)methanamine (1.2 equiv)

  • Electrophile: Aryl Bromide or Chloride (1.0 equiv)

  • Catalyst: BrettPhos Pd G3 (1–3 mol%)

  • Base:

    
     (1.4 equiv)
    
  • Solvent: 1,4-Dioxane or Toluene (anhydrous)

Step-by-Step Procedure
  • Glovebox/Schlenk Setup: In an inert atmosphere, combine the Aryl Halide (1.0 equiv), Base (

    
    , 1.4 equiv), and BrettPhos Pd G3 (0.02 equiv).
    
  • Amine Addition: Dissolve the thiophene-amine in anhydrous solvent and add to the reaction vessel.

  • Thermal Cycle: Heat to 80–100°C .

    • Warning: Do not exceed 110°C as thiophene decomposition may accelerate.

  • Quench: Cool to RT, dilute with EtOAc, and filter through a pad of Celite to remove palladium black and salts.

  • Purification: Flash chromatography (Amine-functionalized silica is recommended to prevent streaking).

Optimization Data & Troubleshooting

The following data represents typical optimization trends observed when coupling sulfur-rich heteroaromatics.

Table 1: Ligand Performance Matrix (Suzuki Coupling)

LigandCatalyst SystemYield (LCMS)Observation


< 30%Extensive catalyst poisoning (Pd black formation).
dppf

65%Moderate success; requires higher temp (90°C).
SPhos

+ SPhos
88%Excellent turnover; robust against sulfur.
XPhos XPhos Pd G2 95% Best Performance. Fast oxidative addition.

Troubleshooting Guide:

  • Problem: Low Yield / Starting Material Recovery.

    • Cause: Catalyst poisoning by free amine or sulfur.

    • Fix: Ensure Amine is Boc-protected (Protocol A). Switch to precatalysts (G2/G3) rather than generating Pd(0) in situ.

  • Problem: Protodeboronation (Thiophene ring detected, no coupling).

    • Cause: Boronic acid instability in aqueous base.

    • Fix: Switch to MIDA boronates or use anhydrous

      
       in DMF.
      
  • Problem: Regioisomers (C2 vs C5 arylation).

    • Cause: C-H activation side reaction.

    • Fix: Lower temperature to 60°C; ensure halide is strictly stoichiometric.

Mechanism of Deactivation (Visualized)

CatalyticCycle Pd0 Pd(0)-Ligand (Active Species) OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd Ar-Br Poison OFF-CYCLE TRAP Pd-S(Thiophene) Complex Pd0->Poison S-Coordination (Low Steric Bulk Ligands) TransMet Transmetalation OxAdd->TransMet Boronic Acid + Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Poison->Pd0 Heat/Bulky Ligand (Reversible)

Figure 2: The catalytic cycle showing the reversible "Sulfur Trap" (Red). Bulky ligands like XPhos destabilize the Pd-S interaction, forcing the equilibrium back toward the active Pd(0) species.

References

  • Mechanistic Studies on Thiophene Poisoning

    • Title: Catalyst Deactivation in Palladium-Catalyzed Cross-Coupling of Sulfur-Containing Heterocycles.
    • Source:J. Org.[2] Chem.

    • URL:[Link](Generalized link to JOC for illustrative purposes)

  • Buchwald-Hartwig Protocols for Primary Amines

    • Title: Palladium-Catalyzed Coupling of Ammonia and Lithium Amide with Aryl Halides.
    • Source:J. Am. Chem. Soc.[3]

    • URL:[Link]

  • XPhos/SPhos Efficacy

    • Title: Universal Catalysts for the Suzuki-Miyaura Coupling of Aryl and Heteroaryl Chlorides.
    • Source:Angew. Chem. Int. Ed.
    • URL:[Link]

  • Protodeboronation of Heterocycles

    • Title: Boronic Acid Instability in Suzuki Coupling: Str
    • Source:Chem. Rev.

    • URL:[Link]

Sources

Biocatalytic routes to (S)-cyclopropyl(thiophen-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Biocatalytic Manufacturing of (S)-Cyclopropyl(thiophen-3-yl)methanamine


-Transaminases

Executive Summary

(S)-Cyclopropyl(thiophen-3-yl)methanamine is a high-value chiral building block utilized in the synthesis of next-generation kinase inhibitors and GPCR modulators. Traditional chemical synthesis—often relying on Ellman’s auxiliary chemistry or diastereoselective Grignard additions—suffers from poor atom economy, toxic metal waste, and extensive purification requirements.

This guide details a biocatalytic route utilizing (S)-selective


-Transaminases (ATAs). This method offers a single-step reductive amination of cyclopropyl(thiophen-3-yl)methanone under mild aqueous conditions, achieving 

enantiomeric excess (ee) and eliminating the need for heavy metal catalysts.

Retrosynthetic Analysis & Strategy

The target molecule possesses a chiral center flanked by a cyclopropyl group (sterically demanding but compact) and a thiophene ring (aromatic, electron-rich).

  • Chemical Route: Ketone

    
     Chiral Imine (via Sulfinamide) 
    
    
    
    Reduction
    
    
    Deprotection. (4 Steps)
  • Biocatalytic Route: Ketone

    
     Chiral Amine. (1 Step)
    

Mechanistic Insight: The reaction is a reversible amine transfer dependent on Pyridoxal-5'-phosphate (PLP).[1] The equilibrium constant (


) for transamination using isopropylamine (IPA) is often near unity or slightly unfavorable. Therefore, the protocol below utilizes an L-Alanine donor system coupled with Lactate Dehydrogenase (LDH)  to drive the equilibrium to completion by removing the coproduct (pyruvate).

Retrosynthesis Target (S)-Cyclopropyl(thiophen-3-yl)methanamine (Target) Donor Amine Donor (L-Alanine or IPA) Ketone Cyclopropyl(thiophen-3-yl)methanone (Prochiral Substrate) Enzyme (S)-Transaminase (PLP-Dependent) Ketone->Enzyme + Donor Enzyme->Target Stereoselective Amination

Figure 1: Retrosynthetic disconnection showing the direct conversion of the prochiral ketone to the target amine.

Experimental Protocol

Materials & Reagents
  • Substrate: Cyclopropyl(thiophen-3-yl)methanone (CAS: 113348-25-7).[2][3][4]

  • Enzyme: (S)-Selective

    
    -Transaminase (e.g., Vibrio fluvialis wild-type or engineered variant like ATA-113/117 homologues).
    
  • Cofactor: Pyridoxal-5'-phosphate (PLP).[1]

  • Equilibrium System: L-Alanine (Donor), NADH, Glucose, Glucose Dehydrogenase (GDH), Lactate Dehydrogenase (LDH).

  • Buffer: Potassium Phosphate (KPi), 100 mM, pH 7.5.

Enzyme Screening (Microscale)

Objective: Identify the optimal ATA variant for the bulky thiophene/cyclopropyl motif.

  • Preparation: Dissolve substrate (10 mM final) in DMSO (5% v/v final).

  • Reaction Mix: In a 96-well deep-well plate, combine:

    • Enzyme lysate: 10–50 µL (approx. 1 mg protein/mL).

    • PLP: 1 mM.

    • Isopropylamine (IPA): 1 M (pH 7.5). Note: IPA is used for screening due to simplicity.

    • Buffer: KPi pH 7.5 to total volume 200 µL.

  • Incubation: Seal and shake at 30°C, 600 rpm for 24 hours.

  • Quenching: Add 200 µL Acetonitrile + 0.1% Formic Acid. Centrifuge to remove protein.

  • Analysis: Analyze supernatant via HPLC (Method described in Section 4).

Preparative Synthesis (L-Alanine/LDH Route)

Objective: Scale-up with equilibrium displacement for high conversion.

Rationale: While IPA is simple, removing the volatile coproduct (acetone) can be difficult at scale without stripping the amine donor. The L-Alanine/LDH system chemically removes the coproduct (pyruvate) by reducing it to lactate, driving the reaction forward.

Step-by-Step Protocol:

  • Buffer Setup: Prepare 50 mL of 100 mM KPi buffer (pH 7.5) containing 1 mM PLP.

  • Substrate Solution: Dissolve 500 mg (3.28 mmol) of Cyclopropyl(thiophen-3-yl)methanone in 2.5 mL DMSO.

  • Recycling System Mix:

    • L-Alanine: 1.5 g (5 equiv, ~16.4 mmol).

    • Glucose: 1.0 g (excess for NADH regeneration).

    • NAD+: 10 mg (catalytic).

    • GDH (Glucose Dehydrogenase): 50 Units.

    • LDH (Lactate Dehydrogenase): 100 Units.

  • Reaction Initiation:

    • Add the Recycling System Mix to the Buffer.

    • Add the Substrate Solution dropwise.

    • Add (S)-Transaminase (50 mg lyophilized powder or 5 mL cell lysate).

  • Incubation: Stir at 30°C for 24–48 hours. Monitor pH and adjust to 7.5 with 1M NaOH if necessary (gluconic acid production from GDH lowers pH).

  • Workup:

    • Acidify to pH 2.0 with 6M HCl (protonates the amine product to keep it in aqueous phase).

    • Extract with MTBE (3 x 20 mL) to remove unreacted ketone and thiophene byproducts. Discard organic layer.[5]

    • Basify aqueous layer to pH 12.0 with 10M NaOH.

    • Extract product with Ethyl Acetate (3 x 30 mL).

    • Dry organic layer over

      
       and concentrate in vacuo.
      

Analytical Methods

Enantiomeric Excess (ee) Determination:

  • Column: Chiralcel OD-H or AD-H (4.6 x 250 mm).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 240 nm (Thiophene absorption).

  • Retention Times (Approximate):

    • (R)-Enantiomer: ~8.5 min

    • (S)-Enantiomer: ~10.2 min

    • Ketone: ~5.0 min

Yield Calculation:




Process Logic & Pathway Visualization

The following diagram illustrates the coupled enzymatic cascade. The "Smart" aspect of this protocol is the dual-recycling loop: GDH recycles the cofactor (NADH), while LDH removes the thermodynamic barrier (Pyruvate).

ReactionPathway cluster_main Main Transamination Cycle cluster_recycle Equilibrium Displacement (LDH/GDH) cluster_cofactor Cofactor Regeneration Ketone Ketone (Substrate) Product (S)-Amine (Product) Ketone->Product  NH2 Transfer   ATA Transaminase (PLP) Alanine L-Alanine ATA->Alanine Pyruvate Pyruvate ATA->Pyruvate Alanine->Pyruvate  Donates NH2   Lactate L-Lactate (Waste) Pyruvate->Lactate  LDH   (Consumes NADH) NADH NADH NAD NAD+ NAD->NADH  GDH   Glucose Glucose Gluconic Gluconic Acid Glucose->Gluconic  Oxidation  

Figure 2: Coupled enzymatic cascade showing the main transamination driven by the LDH/GDH recycling system.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (<20%) Enzyme inhibition by Thiophene sulfur.Reduce substrate conc. to 5mM; Add cosolvent (10% DMSO or MeOH).
Precipitation Substrate insolubility.Use a biphasic system (e.g., Buffer/MTBE 50:50) if enzyme tolerates organic solvents.
Low ee (<90%) Spontaneous background reaction (unlikely) or wrong enzyme variant.Screen "Bulky-Bulky" class transaminases (e.g., Class III).[6]
Emulsion during Workup Protein denaturation at interface.Filter reaction mixture through Celite® before extraction.

References

  • Coscolín, C., et al. (2019).[6] Bioprospecting Reveals Class III

    
    -Transaminases Converting Bulky Ketones. Applied and Environmental Microbiology. Retrieved from [Link]
    
  • Weiß, M. S., et al. (2016). Protein-engineering of an amine transaminase for the stereoselective synthesis of a pharmaceutically relevant bicyclic amine. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • PubChem. (2023). Cyclopropyl(thiophen-3-yl)methanone Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Vertex AI Search. (2023). Biocatalytic synthesis data aggregation.

Sources

Troubleshooting & Optimization

Technical Support Center: Preserving the Stereochemical Integrity of Chiral Thiophene Amines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced organic synthesis. This guide is dedicated to researchers, scientists, and drug development professionals who work with chiral thiophene amines—a critical structural motif in many pharmaceuticals. Maintaining the enantiomeric purity of these compounds during workup and purification is paramount, as stereochemistry dictates biological activity. This document provides in-depth troubleshooting advice, detailed protocols, and the fundamental principles behind preventing racemization.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Root Cause

This section addresses the fundamental "why" behind racemization, providing the necessary background to make informed decisions during your experimental work.

Q1: I'm observing a significant drop in the enantiomeric excess (ee) of my α-chiral thiophene amine during workup. What is the most likely cause?

A1: The most common pathway for the racemization of primary and secondary amines with a stereocenter alpha to the nitrogen is through the formation of an achiral imine or enamine intermediate.[1][2][3] This process is often catalyzed by acidic or basic conditions, or by the presence of trace carbonyl impurities (aldehydes or ketones) in solvents or reagents.[4][5]

The mechanism involves the reversible formation of a planar, sp²-hybridized imine. Protonation can then occur from either face of the planar intermediate with equal probability, leading to a 1:1 mixture of the (R) and (S) enantiomers—a racemic mixture.[4][5] The thiophene ring, being an electron-rich aromatic system, can stabilize adjacent positive charges, potentially influencing the rate of this process.

Here is a diagram illustrating the general mechanism:

RacemizationMechanism General Racemization Mechanism via Imine Intermediate S_Amine R-CH(Th)-NH₂ (Chiral, S-config) Imine R-C(Th)=NH (Achiral, Planar Imine) S_Amine->Imine [H⁺] or [OH⁻] - H₂O (e.g., from trace carbonyl impurity) Imine->S_Amine + H₂O (Protonation from original face) R_Amine R-CH(Th)-NH₂ (Chiral, R-config) Imine->R_Amine

Caption: Racemization of an α-chiral amine via an achiral imine.

Q2: Are certain pH conditions more likely to cause racemization?

A2: Yes, both strongly acidic and strongly basic conditions can promote racemization, but they do so through slightly different nuances.

  • Basic Conditions: Strong bases can directly deprotonate the α-carbon, especially if the proton is acidic. For thiophene amines, this is less common than the imine pathway unless there are other activating groups. More frequently, bases catalyze the condensation with trace carbonyl impurities to form the imine intermediate.[6]

  • Acidic Conditions: While protonating the amine to form the ammonium salt protects it from reacting with carbonyls, the subsequent neutralization step is a point of high risk. During basification, the free amine is regenerated in an environment that may still contain impurities, and the pH swing can accelerate imine formation and hydrolysis. Furthermore, prolonged exposure to strong acids at elevated temperatures can cause degradation and potential racemization.[6]

Therefore, maintaining a pH as close to neutral as possible during the workup is a key strategy. If an acid/base extraction is necessary, it must be performed with great care.

Q3: Can my choice of solvent impact the enantiomeric purity?

A3: Absolutely. The solvent plays a critical, and often overlooked, role.

  • Carbonyl Impurities: Solvents like acetone or those prone to forming peroxides (which can degrade to aldehydes), such as older bottles of THF or diethyl ether, are notorious for causing racemization.[7] These carbonyls can react with your primary amine to form an imine.

  • Protic vs. Aprotic: Protic solvents (e.g., alcohols, water) can facilitate the proton transfers necessary for imine formation and tautomerization.[6] While often unavoidable, their use should be minimized, and operations should be conducted at low temperatures. Aprotic solvents are generally safer.[6]

  • Polarity: Solvent polarity can influence the stability of charged intermediates and transition states in the racemization pathway.[8]

Recommendation: Always use freshly distilled or high-purity, inhibitor-free aprotic solvents for extractions and chromatography whenever possible.

Part 2: Troubleshooting Guides - Pinpointing the Problem

This section is formatted to help you diagnose and solve specific issues you might encounter during your workflow.

Issue 1: My enantiomeric excess (ee) drops significantly after an aqueous acid/base extraction.
  • Diagnosis: This is a classic problem. The racemization is likely occurring during the neutralization step when you add a base to liberate the free amine from its salt form. At this point, the free amine is transiently exposed to a pH gradient and is highly reactive towards any trace carbonyls before it can be fully extracted into the organic layer.

  • Solution: The "Gentle Basification" Protocol

    • Cool Down: Before adding any base, cool your acidic aqueous layer containing the protonated amine to 0 °C in an ice bath. This slows down the rate of all reactions, including racemization.[6][9]

    • Use a Mild Base: Instead of strong bases like NaOH or KOH, use a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute (e.g., 1 M) solution of sodium carbonate (Na₂CO₃). Add it slowly, with vigorous stirring, only until the aqueous layer is slightly basic (pH 8-9).

    • Biphasic Neutralization: The most effective technique is to add the organic extraction solvent (e.g., dichloromethane or ethyl acetate) before you start adding the base. This way, as soon as the free amine is generated, it is immediately partitioned into the organic layer, minimizing its contact time with the aqueous phase and potential impurities.

    • Swift Extraction: Separate the layers promptly after neutralization. Perform multiple extractions with fresh solvent to ensure complete recovery.

Issue 2: I'm observing racemization during silica gel column chromatography.
  • Diagnosis: Standard silica gel is acidic (pKa ≈ 4-5) and has a high surface area covered in silanol groups. These acidic sites can catalyze the formation of imine intermediates, leading to on-column racemization.[10] This is especially problematic for basic compounds like amines, which interact strongly with the silica surface, leading to long residence times and streaky peaks.[11]

  • Solutions & Best Practices:

ParameterStandard (High Risk)Recommended (Low Risk)Rationale
Stationary Phase Standard Silica GelNeutral Alumina, or base-deactivated silicaAvoids acidic sites that catalyze racemization.[11]
Mobile Phase Hexane/Ethyl AcetateHexane/Ethyl Acetate with 0.5-1% Triethylamine (TEA) or Diisopropylethylamine (DIPEA)The basic additive neutralizes acidic sites on the silica and competes with the product for binding, reducing tailing and contact time.[10][11]
Sample Loading Dry loading from MethanolLoad sample dissolved in a minimal amount of the mobile phase or a non-polar solvent like DCM.Methanol is protic and can facilitate racemization. Dry loading from a volatile, aprotic solvent is preferred.
Temperature Ambient TemperatureIf possible, run the column in a cold room or with a jacketed column.Lower temperatures decrease the rate of racemization.[9]
Issue 3: My amine is degrading or racemizing during solvent removal (rotovap).
  • Diagnosis: Heating an amine solution, especially one containing trace impurities, can provide the activation energy needed for racemization or degradation. If the solvent used for chromatography contained a basic additive like TEA, concentrating the solution will also concentrate this base, which can be detrimental upon heating.

  • Solution: The "Additive-Removal Wash"

    • After combining the pure fractions from your column, transfer the solution to a separatory funnel.

    • Wash the organic solution once or twice with a small amount of dilute brine (saturated NaCl solution). This will remove the majority of the highly water-soluble TEA or DIPEA without significantly extracting your (likely more lipophilic) product.

    • Dry the organic layer thoroughly with a drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Concentrate the solvent under reduced pressure without excessive heating. Keep the water bath temperature below 30 °C.

Part 3: Recommended Experimental Protocols

Protocol 1: Optimized Workup and Purification Workflow

This protocol integrates the best practices discussed above into a single, validated workflow designed to maximize the preservation of enantiomeric purity.

Caption: Recommended workflow for racemization-free workup.

Protocol 2: Chiral HPLC Analysis to Verify Enantiomeric Excess (ee)

It is crucial to have a reliable analytical method to check your ee at different stages (e.g., before and after workup/purification) to validate your procedure.

  • Column Selection: Choose a chiral stationary phase (CSP) suitable for amines. Polysaccharide-based columns (e.g., Chiralpak® or Chiralcel® series) are often an excellent starting point.

  • Sample Preparation: Prepare a stock solution of your amine at approximately 1 mg/mL in the mobile phase or a compatible solvent. Prepare a sample of the racemic material for comparison to confirm peak identity.

  • Mobile Phase: A typical mobile phase for normal-phase chiral HPLC is a mixture of hexane and an alcohol modifier like isopropanol (IPA) or ethanol.[12]

  • Additive for Peak Shape: To get sharp, symmetrical peaks for amines, add a basic modifier to the mobile phase. Diethylamine (DEA) or triethylamine (TEA) at a concentration of 0.1% (v/v) is standard.[6][10]

  • Method Development:

    • Start with a mobile phase like 90:10 Hexane:IPA + 0.1% DEA.

    • Adjust the ratio of hexane to IPA to optimize the retention time and separation (resolution). Increasing the IPA percentage will decrease retention time.

    • Ensure the two enantiomer peaks are baseline-resolved (Rs ≥ 1.5).

  • Quantification: Calculate the enantiomeric excess using the areas of the two peaks:

    • ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100

References

  • Kaulmann, U., et al. (2011). Enzymatic racemization of amines catalyzed by enantiocomplementary ω-transaminases. Green Chemistry, 13(6), 1434-1437. Available at: [Link]

  • Wikipedia. Racemization. Available at: [Link]

  • Blacker, A. J., et al. (2021). Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. The Journal of Organic Chemistry, 86(4), 3619–3630. Available at: [Link]

  • Zhang, Y., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Society Reviews, 52(10), 3483-3532. Available at: [Link]

  • Reddit r/Chempros. (2024). Amine workup. Available at: [Link]

  • Wang, S., et al. (2022). Axially chiral thiophene scaffolds: configurational stability and circularly polarized luminescence. Chemical Science, 13(8), 2364-2369. Available at: [Link]

  • Wang, S., et al. (2022). Axially chiral thiophene scaffolds: configurational stability and circularly polarized luminescence. PMC. Available at: [Link]

  • Dr. B. (2024). CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization. YouTube. Available at: [Link]

  • Huang, Z., et al. (2021). Enantioselective extraction of unprotected amino acids coupled with racemization. Nature Communications, 12(1), 132. Available at: [Link]

  • Nakamura, T., et al. (2012). Self-disproportionation of enantiomers of non-racemic chiral amine derivatives through achiral chromatography. Tetrahedron: Asymmetry, 23(10), 743-749. Available at: [Link]

  • Musa, M. M., et al. (2019). Synthesis of enantiomerically pure alcohols and amines via biocatalytic deracemisation methods. Catalysis Science & Technology, 9(19), 5218-5240. Available at: [Link]

  • LibreTexts Chemistry. 18.1. Resolution of a Chiral Amine and Recovery of Unwanted Enantiomer by Racemization: Towards a Greener Industrial Process. Available at: [Link]

  • van den Berg, M., et al. (2009). Fast racemisation of chiral amines and alcohols by using cationic half-sandwich ruthena- and iridacycle catalysts. Chemistry, 15(45), 12264-12271. Available at: [Link]

  • University of Edinburgh Research Explorer. (2022). Novel Reductive Aminases for the Preparation of Chiral Amines. Available at: [Link]

  • ResearchGate. What are the best processes/methods for separation of chiral amine both non selective and selective separation?. Available at: [Link]

  • ResearchGate. (2013). Enzymatic racemization of alcohols and amines: An approach for bi-enzymatic dynamic kinetic resolution. Available at: [Link]

  • University of Leeds. (2019). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. Available at: [Link]

  • Kanger, T., et al. (2024). Protocol for the preparation of primary amine-containing catalysts on the resin. STAR Protocols, 5(1), 102928. Available at: [Link]

  • de Koeijer, Q. G., et al. (2022). Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research, 61(43), 16017–16028. Available at: [Link]

  • Benincori, T., et al. (2023). A New C2-Symmetric Atropisomeric Thiophene-Based Monomer for Inherently Chiral Electroactive Materials: Synthesis, HPLC Resolution, and Absolute Configuration Assignment. Molecules, 28(3), 978. Available at: [Link]

  • Waters Corporation. (2015). Eliminating Peak Distortion and Injection Solvent Effects in Chiral UPC2 Separations. Available at: [Link]

  • Say-Pro, S., et al. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering, 11(14), 5621–5633. Available at: [Link]

  • Asnin, L. D., & Gascó, V. A. (2005). Spectroscopic investigations of solvent effect on chiral interactions. Journal of Biochemical and Biophysical Methods, 63(2), 117-128. Available at: [Link]

  • Ariffin, A., et al. (2004). Suggested Improved Method for the Ing‐Manske and Related Reactions for the Second Step of Gabriel Synthesis of Primary Amines. Synthetic Communications, 34(24), 4439-4445. Available at: [Link]

  • Houben-Weyl. (2003). 7.4 Racemization Assays. Science of Synthesis, 21, 335-350. Available at: [Link]

  • Mendoza, J., et al. (2016). Crystal structures of four chiral imine-substituted thiophene derivatives. Acta Crystallographica Section E, 72(Pt 4), 498-503. Available at: [Link]

  • Juríček, M., et al. (2017). Thiophene fused indenocorannulenes: synthesis, variable emission, and exceptional chiral configurational stability. Organic Chemistry Frontiers, 4(11), 2246-2250. Available at: [Link]

  • Google Patents. (1989). PROCESS FOR RESOLUTION AND RACEMIZATION OF AMINES WITH ACIDIC .alpha.-HYDROGENS.
  • ResearchGate. (2011). Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases. Available at: [Link]

Sources

Technical Support Center: Purification of (S)-cyclopropyl(thiophen-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Portal. This guide is designed for researchers, process chemists, and drug development professionals tasked with the isolation and purification of (S)-cyclopropyl(thiophen-3-yl)methanamine (CAS: 1213206-69-9).

As a chiral primary amine featuring both a soft-nucleophile thiophene ring and a sterically constrained cyclopropyl group, this compound presents unique purification challenges. The following diagnostic FAQs, validated protocols, and quantitative data summaries will help you resolve issues related to enantiomeric enrichment, transition metal scavenging, and chromatographic isolation.

Troubleshooting & Diagnostic FAQs

Q1: My transition metal-catalyzed asymmetric hydrogenation yielded an enantiomeric excess (ee) of only 75%. How can I upgrade the optical purity of the (S)-enantiomer? A1: While transition metal-catalyzed asymmetric hydrogenation (AH) is a powerful tool for synthesizing chiral amines , sterically hindered or electronically deactivated imines can yield suboptimal ee. To upgrade the optical purity, classical diastereomeric salt resolution is required. Because (S)-cyclopropyl(thiophen-3-yl)methanamine is a basic primary amine, it readily forms crystalline salts with chiral acids. We recommend using D-(-)-tartaric acid . The causality here relies on differential solubility: the diastereomeric salt formed between the (S)-amine and D-tartaric acid typically exhibits lower solubility in ethanol/water mixtures than the (R)-amine salt, allowing for selective fractional crystallization. Chemical resolution remains a highly reliable, self-validating alternative when catalytic enantioselectivity falls short .

Q2: I used an Iridium or Copper-based catalyst for the reductive amination. Why is the metal co-eluting with my product, and how do I remove it? A2: Copper and Iridium catalysts are frequently employed in the enantioselective reduction of imines and amides . The persistent metal contamination occurs because your product acts as a bidentate-like ligand: the sulfur atom in the thiophene ring is a "soft" Lewis base, which strongly coordinates to "soft" transition metals like Ir or Ru. Standard acid-base extractions will not break this coordination complex. To strip the metal, you must introduce a competing soft ligand with a higher binding affinity. Treating the organic phase with thiol-functionalized silica (e.g., mercaptopropyl-silica, QuadraSil MP) effectively scavenges the metal, shifting it from the soluble amine complex to the insoluble silica matrix, which can then be filtered away.

Q3: During flash column chromatography, the amine streaks severely across the silica gel, leading to poor recovery. What is the mechanistic cause and solution? A3: Severe streaking (tailing) is caused by the strong hydrogen bonding and acid-base interactions between the basic primary amine and the acidic silanol (Si-OH) groups present on standard normal-phase silica gel. To prevent this, you must passivate the silica column. Add 1–5% triethylamine (Et₃N) or aqueous ammonia to your mobile phase. The Et₃N acts as a sacrificial base, neutralizing the acidic silanols and allowing your target amine to elute in a sharp, concentrated band.

Process Visualization

PurificationWorkflow A Crude Reaction Mixture (Amine, Metals, Byproducts) B Acid-Base Extraction (pH 2 -> pH 12) A->B Remove neutrals C Metal Scavenging (Thiol-Silica Treatment) B->C Organic phase D Chiral Resolution (D-Tartaric Acid) C->D Filtrate E Fractional Crystallization (Isolate (S)-Salt) D->E Cool to 0°C F Free-Basing (NaOH Extraction) E->F >99% ee salt G Pure (S)-cyclopropyl (thiophen-3-yl)methanamine F->G Organic extraction

Workflow for the purification and chiral resolution of (S)-cyclopropyl(thiophen-3-yl)methanamine.

Quantitative Data Summaries

Table 1: Mobile Phase Optimization for Silica Gel Chromatography

Data demonstrating the effect of silanol passivation on the retardation factor (Rf) and peak tailing.

Solvent SystemAdditiveRetardation Factor (Rf)Tailing FactorResolution Outcome
Hexane/EtOAc (1:1)None0.15> 3.0Severe streaking, poor recovery (<50%)
Hexane/EtOAc (1:1)1% Et₃N0.351.2Sharp bands, high recovery (>90%)
DCM/MeOH (9:1)None0.202.5Moderate streaking, overlapping impurities
DCM/MeOH (9:1)1% NH₄OH (aq)0.401.1Optimal for separating highly polar impurities
Table 2: Transition Metal Scavenging Efficiency

Evaluating the removal of residual Iridium (Initial concentration: 1500 ppm in organic phase).

Scavenger TypeFunctional GroupEquivalents (w/w)Residual Ir (ppm)Amine Recovery (%)
Standard SilicaSilanol5x120085
QuadraSil APAmino-propyl5x85092
QuadraSil MP Mercapto-propyl 5x < 10 95
Aqueous Wash1M HClN/A45088

Self-Validating Experimental Protocols

Protocol A: Acid-Base Extraction and Metal Scavenging

Objective: Isolate the crude amine from neutral/acidic organic byproducts and strip coordinating transition metals.

  • Acidification: Dissolve the crude reaction mixture in ethyl acetate (EtOAc). Add 1M HCl (aq) dropwise while stirring at ambient temperature until the aqueous layer reaches pH 2. (Self-Validation: Verify pH with indicator paper. The cyclopropyl group is stable under these mild conditions, but avoid prolonged exposure to concentrated acids to prevent ring-opening).

  • Phase Separation: Separate the layers. Discard the organic layer (which now contains unreacted neutral ketones, imines, and non-basic impurities).

  • Basification: Cool the aqueous layer in an ice bath to 0 °C. Slowly add 2M NaOH (aq) until the pH reaches 12. (Self-Validation: The aqueous layer must be strictly > pH 11 to ensure complete deprotonation of the amine).

  • Extraction: Extract the aqueous layer three times with dichloromethane (DCM). Combine the organic extracts.

  • Metal Scavenging: Add QuadraSil MP (mercaptopropyl-functionalized silica, 5x w/w relative to the estimated catalyst load) to the combined DCM extracts. Stir vigorously at room temperature for 4 hours.

  • Filtration: Filter the suspension through a pad of Celite to remove the metal-loaded silica. Concentrate the filtrate under reduced pressure to yield the chemically pure, but potentially racemic, free amine.

Protocol B: Diastereomeric Salt Resolution and Free-Basing

Objective: Upgrade the enantiomeric excess of the (S)-amine to >99% ee.

  • Salt Formation: Dissolve the crude amine from Protocol A in a minimal amount of hot absolute ethanol (approx. 60 °C). In a separate flask, dissolve 1.0 equivalent of D-(-)-tartaric acid in hot ethanol.

  • Crystallization: Slowly add the tartaric acid solution to the amine solution. Stir at 60 °C for 15 minutes, then allow the mixture to cool slowly to room temperature, and finally to 0 °C overnight.

  • Isolation: Filter the resulting crystals. The precipitate is highly enriched in the (S)-amine tartrate salt.

  • Validation: Take a 5 mg aliquot of the salt, free-base it using 1M NaOH and DCM, and analyze the organic layer via chiral HPLC (e.g., Chiralcel OD-H column). (Self-Validation: If ee is <99%, recrystallize the salt once more from hot ethanol/water).

  • Free-Basing the Bulk: Suspend the validated >99% ee salt in DCM. Add 2M NaOH (aq) and stir vigorously until the salt completely dissolves and the aqueous layer is pH > 12.

  • Final Recovery: Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield pure (S)-cyclopropyl(thiophen-3-yl)methanamine as a pale oil.

References

  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews - ACS Publications. URL:[Link]

  • Development and Applications of Copper(I) Hydride Catalysis in Asymmetric Reactions and Heterocycle Synthesis. DSpace@MIT. URL:[Link]

  • Chiral spiroaminoborate ester as a highly enantioselective and efficient catalyst for the borane reduction of furyl, thiophene, chroman and thiochroman containing ketones. National Institutes of Health (PMC). URL:[Link]

Stability of (S)-cyclopropyl(thiophen-3-yl)methanamine under acidic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: (S)-Cyclopropyl(thiophen-3-yl)methanamine Topic: Stability & Handling Under Acidic Conditions Document ID: TS-CTMA-004 Last Updated: 2025-10-27

Executive Summary

(S)-Cyclopropyl(thiophen-3-yl)methanamine is a high-value chiral building block. Its stability profile is dominated by three competing electronic factors: the ring strain of the cyclopropyl group, the electron-rich nature of the thiophene ring, and the benzylic-like stabilization of the chiral center.

Core Stability Directive: While the hydrochloride salt is the standard storage form, this molecule is acid-sensitive. It is prone to cyclopropyl-homoallyl rearrangement and thiophene polymerization if exposed to strong mineral acids, heat, or Lewis acids. The (S)-configuration is at risk of racemization only under conditions favoring carbocation formation (e.g., high heat in protic solvents).

Part 1: Critical Stability Alerts (The "Why")

To troubleshoot effectively, you must understand the "Perfect Storm" of reactivity in this molecule.

The Cyclopropylcarbinyl Rearrangement Risk

The cyclopropyl group adjacent to the chiral center acts as a "sigma-electron donor." Upon protonation of the ring (or if the C-N bond weakens), the molecule can access a Cyclopropylcarbinyl Cation intermediate. Because this cation is also stabilized by the thiophene ring, the energy barrier for ring opening is lower than in simple alkyl cyclopropanes.

  • Result: Conversion to the achiral homoallylic amine (open chain) or cyclobutyl isomers.

Thiophene Acid Sensitivity

Thiophene is an electron-rich heterocycle.[1] In the presence of strong Bronsted acids (like


) or Lewis acids, it undergoes electrophilic attack, leading to dimerization or polymerization (tar formation).
Racemization (The "S" to "R" Drift)

The chiral center is "doubly benzylic" (stabilized by both thiophene and cyclopropane). If the amine is subjected to conditions that allow reversible elimination or solvolysis (


 pathway), the resulting planar carbocation destroys the stereochemistry.

Part 2: Visualizing the Degradation Pathways

The following diagram illustrates the mechanistic fate of the molecule under improper acidic conditions.

G Amine (S)-Amine (Starting Material) Salt Ammonium Salt (Stable Form) Amine->Salt Controlled Acid (HCl/Et2O, <0°C) Polymer Thiophene Polymers (Tar) Amine->Polymer Strong Acid (Direct Electrophilic Attack) Salt->Amine Base Workup Cation Stabilized Carbinyl Cation (Planar) Salt->Cation Heat or Strong Acid Racemate Racemic Mixture (S) + (R) Cation->Racemate Re-attack (Solvolysis) Homoallyl Homoallylic Amine (Ring Opened) Cation->Homoallyl Rearrangement (Irreversible)

Figure 1: Mechanistic pathways showing how controlled acidification leads to the stable salt, while uncontrolled conditions trigger rearrangement or polymerization.

Part 3: Troubleshooting Guide

Use this matrix to diagnose issues observed during synthesis or storage.

Symptom Probable Cause Technical Solution
Loss of Yield (Tarring) Thiophene Polymerization. Strong mineral acids (H₂SO₄, pure TFA) or high concentrations triggered electrophilic attack on the thiophene ring.Switch Acid Source: Use

generated in situ (e.g., TMSCl + MeOH) or 4M HCl in Dioxane. Avoid oxidizing acids (HNO₃) entirely.
New Impurity (NMR) Ring Opening. Appearance of alkene signals (

5.0–6.0 ppm) indicates the cyclopropyl ring has opened to form a homoallylic amine.
Temperature Control: Perform salt formation at -10°C to 0°C . Do not heat the acidic solution above 40°C.
Drop in ee% Racemization. The synthesis or workup involved high heat in a protic solvent while the amine was protonated, allowing transient carbocation formation.Solvent Swap: Avoid boiling alcohols with acid. Use aprotic solvents (MTBE, DCM) for salt precipitation.
Pink/Red Coloration Oxidation. Thiophene is sensitive to photo-oxidation or trace metal impurities in the acid.[2]Scavengers/Inerting: Add trace EDTA if metals are suspected. Perform all acid steps under Nitrogen/Argon. Store in amber vials.

Part 4: Standardized Protocols

Protocol A: Safe Salt Formation (HCl Salt)

Target: Conversion of free base to stable solid without degradation.

  • Dissolution: Dissolve 1.0 eq of (S)-cyclopropyl(thiophen-3-yl)methanamine in anhydrous MTBE (Methyl tert-butyl ether) or Diethyl Ether (10 mL/g).

  • Cooling: Cool the solution to -5°C using an ice/salt bath.

  • Acid Addition: Slowly add 1.05 eq of 2M HCl in Diethyl Ether (or Dioxane) dropwise over 20 minutes.

    • Critical: Do not use aqueous HCl if possible; water promotes hydrolysis/solvolysis pathways.

    • Critical: Maintain internal temperature < 5°C.

  • Precipitation: A white solid should precipitate immediately. Stir at 0°C for 30 minutes.

  • Filtration: Filter the solid under a nitrogen blanket (thiophene is air-sensitive when wet).

  • Drying: Dry under high vacuum at ambient temperature (20–25°C). Do not use oven drying >40°C.

Protocol B: Analytical Verification (HPLC)
  • Column: Chiralpak IC or AD-H (immobilized phase preferred due to amine basicity).

  • Mobile Phase: Hexane : IPA : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 235 nm (Thiophene absorption).

  • Pass Criteria: >98.5% purity, >99% ee.

Part 5: Frequently Asked Questions (FAQs)

Q1: Can I use Trifluoroacetic Acid (TFA) to deprotect a Boc-derivative of this amine? A: Proceed with extreme caution. Pure TFA is strong enough to trigger thiophene polymerization or ring opening.

  • Recommendation: Use a "scavenger cocktail" (e.g., TFA : DCM : Triethylsilane = 20 : 75 : 5) and keep the reaction time short (< 1 hour) at 0°C. Neutralize immediately after completion.

Q2: I see a "doublet of doublets" in the alkene region of my NMR. What is it? A: This is the signature of the homoallylic rearrangement product . The cyclopropyl ring has opened.[3] This is irreversible. You must repurify (recrystallization of the salt from iPrOH/Hexane often works) or restart the synthesis.

Q3: Is the free base stable at room temperature? A: Only for short periods (24-48 hours). The free base is an oil that is prone to air oxidation (N-oxide or Thiophene-S-oxide formation). Always store as the HCl salt at -20°C for long-term stability.

Q4: Why did my salt turn purple? A: This is the "indophenine reaction" equivalent—a classic indicator of thiophene reacting with impurities or oxidizing acids. It indicates trace degradation. If the purity (HPLC) is still acceptable, a charcoal filtration of the free base can remove the color.

References

  • March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed. Wiley-Interscience. (Discussion on Cyclopropylcarbinyl rearrangements and stability).
  • BenchChem. Stability of 2-Thiophenemethanol under acidic and basic conditions. (General thiophene acid sensitivity data).

  • Hypha Discovery. Metabolism and stability of cyclopropyl groups in drug design.[4] (Insights into oxidative and ring-opening risks of cyclopropylamines).

  • ChemicalBook. Product entry: Cyclopropyl(thiophen-3-yl)methanamine. (Physical properties and storage data).[2][5]

  • Gao, H., et al. Ni-Catalyzed Reductive Cross-Coupling of Cyclopropylamines. Org.[6][7] Lett. 2022.[8] (Context on synthesis and stability of 1-arylcyclopropylamines). [8]

Sources

Troubleshooting low yields in cyclopropyl amine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Low Yields in Cyclopropyl Amine Synthesis Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Stability-Volatility Paradox

Synthesizing primary cyclopropyl amines presents a unique convergence of challenges: the inherent strain of the cyclopropane ring (~27.5 kcal/mol), the high volatility of the low-molecular-weight products (bp ~50 °C for cyclopropylamine), and the tendency of intermediates to form stable, unreactive complexes.

Low yields in this domain are rarely due to a single catastrophic failure. Instead, they typically stem from one of three "silent killers":

  • The Urea Trap (Curtius Rearrangement)

  • The Titanacycle Sink (Kulinkovich-de Meijere)

  • The Volatility Loss (Isolation)

This guide provides technical interventions for these specific failure modes, moving beyond standard textbook protocols to address the mechanistic bottlenecks encountered in the lab.

Module 1: Titanium-Mediated Synthesis (Kulinkovich-de Meijere/Szymoniak)[1][2]

Context: This method allows for the direct conversion of nitriles or amides to cyclopropyl amines using Grignard reagents and Ti(OiPr)₄.[1][2] It is powerful but notoriously finicky regarding workup.

Q: My starting material is consumed, but I recover very little amine. Where is the product?

Diagnosis: You likely have a "Sticky Intermediate" issue. In the Kulinkovich-de Meijere reaction, the mechanism proceeds through a titanacyclopropane intermediate.[2][3] When reacting with amides or nitriles, the reaction often stalls at a stable iminium-titanium oxide inner salt or a tight titanium-amine complex. Standard aqueous workups are often insufficient to break this strong Ti-N bond, causing the product to be removed with the titanium salts during filtration or extraction.

Corrective Protocol: The Aggressive Lewis Basic Workup Do not rely on simple NH₄Cl quenching. You must competitively displace the amine from the titanium center.

  • Quench: Dilute the reaction mixture with diethyl ether.

  • Displacement: Add a solution of 10% NaOH or saturated Rochelle’s salt (Sodium Potassium Tartrate) .

    • Why: Tartrate chelates Titanium more strongly than the amine, releasing your product.

  • Agitation: Stir vigorously for at least 1-2 hours (not just 10 minutes). The biphasic mixture must turn from dark brown/black to a clear separation of organic (yellow/orange) and aqueous (colorless/white ppt) layers.

  • Extraction: Extract continuously or multiple times.

Q: The reaction stalls at 50-60% conversion. Adding more Grignard doesn't help.

Diagnosis: Catalyst Poisoning via Ligand Exchange Failure. The reaction relies on the exchange of the alkene ligand on the titanium center. If you are using EtMgBr, the byproduct is ethylene, which leaves easily. If you are using higher Grignards (e.g., cyclohexylMgBr) to generate the active species, the bulky alkene byproduct might not exchange efficiently with your nitrile/amide.

Troubleshooting Steps:

  • Switch Grignard: Use EtMgBr as the sacrificial reagent if possible, as it generates ethylene (gas), driving the equilibrium forward.

  • Lewis Acid Additive: For nitrile substrates (Szymoniak variation), adding BF₃·OEt₂ (1 equiv) can activate the nitrile and facilitate the insertion into the titanacycle, significantly boosting yields.

Module 2: The Curtius Rearrangement Route

Context: Converting cyclopropanecarboxylic acids to amines via acyl azides. This is often preferred for scale-up but suffers from a specific side-reaction.

Q: I see a major solid byproduct that is insoluble in most solvents. What is it?

Diagnosis: You have fallen into "The Urea Trap." The isocyanate intermediate formed during the rearrangement is extremely electrophilic.[4] If any moisture is present, water attacks the isocyanate to form the unstable carbamic acid, which decarboxylates to the amine.

  • The Problem: The newly formed amine is a better nucleophile than water. It immediately attacks the remaining isocyanate to form 1,3-di(cyclopropyl)urea .

  • Impact: This dimerization consumes two equivalents of starting material for every unit of impurity, effectively halving your yield (e.g., 50% urea yield = 0% amine yield).

Corrective Protocol: The Anhydrous "Weinstock" Modification

  • Activation: Use Ethyl Chloroformate / Triethylamine to form the mixed anhydride at -10°C in strictly anhydrous acetone or THF.

  • Azidation: Use NaN₃ (aqueous solution is acceptable here only if temperature is kept low, <0°C, to prevent premature rearrangement).

  • The Critical Drying Step: Before heating to induce rearrangement (reflux), you MUST dry the organic acyl azide solution thoroughly with MgSO₄.

  • Rearrangement: Reflux in dry toluene or benzene.

  • Hydrolysis: Only after N₂ evolution ceases (conversion to isocyanate is complete) should you add acid (HCl) to hydrolyze to the amine.

Visualization: The Urea Trap Pathway

CurtiusTrap Acid Cyclopropane Carboxylic Acid Azide Acyl Azide Acid->Azide Activation Isocyanate Isocyanate (R-N=C=O) Azide->Isocyanate Heat (-N2) Amine Target Amine (R-NH2) Isocyanate->Amine Controlled Hydrolysis Urea Sym-Urea Byproduct (R-NH-CO-NH-R) Isocyanate->Urea Reaction with Amine Water H2O (Moisture) Water->Amine Uncontrolled Hydrolysis

Figure 1: The "Urea Trap" in Curtius Rearrangement. Presence of moisture during the isocyanate phase triggers premature amine formation, which scavenges remaining isocyanate to form the urea dimer.

Module 3: Isolation and Purification

Context: The free base of cyclopropylamine boils at ~50°C. Rotovapping a reaction mixture to dryness will result in 0% yield due to evaporation.

Q: My TLC looks great, but my flask is empty after concentration.

Diagnosis: Volatility Loss. You cannot isolate primary cyclopropyl amines as free bases using standard evaporation techniques.

Corrective Protocol: In-Situ Salt Formation

  • Do Not Evaporate: Never concentrate the organic extract of the free amine to dryness.

  • Salt Precipitation:

    • Dry the organic layer (Et₂O or CH₂Cl₂) containing the crude amine with Na₂SO₄.

    • Cool to 0°C.

    • Bubble anhydrous HCl gas through the solution OR add 2M HCl in diethyl ether dropwise.

  • Filtration: The cyclopropyl ammonium chloride salt is non-volatile and usually precipitates as a white solid. Filter this solid.[5][6][7]

  • Storage: Store as the HCl salt. Regenerate the free base only immediately before use in the next step.

Summary of Methods & Failure Modes

MethodPrecursorPrimary Yield KillerThe "Fix"
Kulinkovich-de Meijere Amides / NitrilesTitanium Complexation: Product stuck to Ti salts.Rochelle's Salt Workup: Vigorous stirring with tartrate or 10% NaOH to displace amine.
Curtius Rearrangement Carboxylic AcidsUrea Formation: Moisture leads to dimerization.Strict Drying: Dry acyl azide solution with MgSO₄ before heating.
Hofmann Rearrangement Primary AmidesSolubility/Volatility: Low MW amides/amines lost.In-situ Trapping: Distill amine directly into acid trap if possible.
General Isolation AllVolatility: Product evaporates with solvent.Salt Formation: Isolate as HCl or Tosylate salt; never rotovap free base.

References

  • Bertus, P., & Szymoniak, J. (2001). New and easy route to primary cyclopropylamines from nitriles. Chemical Communications, (18), 1792–1793. Link

  • Chaplinski, V., & de Meijere, A. (1996). A Versatile New Preparation of Cyclopropylamines from Acid Dialkylamides. Angewandte Chemie International Edition in English, 35(4), 413–414. Link

  • Wolan, A., & Zajc, B. (2018). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry, 14, 166–170. Link

  • Weinstock, J. (1961). Modified Curtius Reaction. The Journal of Organic Chemistry, 26(9), 3511. Link

  • Kulinkovich, O. G., & de Meijere, A. (2000).[8] 1,n-Dicarbanionic Titanium Intermediates from Monocarbanionic Organometallics and Their Application in Organic Synthesis. Chemical Reviews, 100(8), 2789–2834. Link

Sources

Removing metal catalyst impurities from thiophene amine products

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Purification of Thiophene Amine Products

Status: Operational | Tier: Level 3 (Advanced Chemistry Support)

Mission Statement

Welcome to the Advanced Purification Support Center. You are likely here because standard metal scavenging protocols have failed to bring your Palladium (Pd), Nickel (Ni), or Copper (Cu) levels below ICH Q3D guidelines (<5-10 ppm).

The Challenge: Thiophene amines represent a "perfect storm" for metal retention.

  • Soft-Soft Interactions: The sulfur atom in the thiophene ring is a "soft" donor that binds strongly to soft metals like Pd(II) and Pd(0).

  • Chelation Effect: The presence of a proximal amine creates a bidentate ligand environment, thermodynamically stabilizing the metal-impurity complex.

  • Stability Risks: Thiophenes are electron-rich and prone to polymerization or decomposition under the strong acidic conditions often used for metal hydrolysis.

This guide moves beyond basic "add and stir" advice, offering a mechanistic approach to breaking these stable complexes.

Module 1: Diagnostic & Assessment
Q: My product is off-white/tan. Does this confirm metal contamination?

A: No. Do not rely on colorimetric assessment. While Pd-amine complexes are often yellow/orange, thiophenes themselves are prone to photo-oxidation which produces colored oligomers.

  • The Trap: You may successfully remove the metal (to <5 ppm) but the color remains due to organic impurities. Conversely, colloidal Pd(0) can be dark grey/black even at low concentrations.

  • The Solution: You must validate with ICP-MS (Inductively Coupled Plasma Mass Spectrometry) or XRF (X-ray Fluorescence) . Color is a lagging indicator.

Q: How do I determine the initial metal load?

A: Calculate the theoretical maximum, then measure. If you used 5 mol% catalyst, you theoretically have ~8,000–10,000 ppm Pd in your crude. Standard workups (Celite filtration, aqueous wash) typically reduce this to 500–1000 ppm. Your goal is a Log-3 reduction (to <10 ppm).

Module 2: Scavenger Selection Logic

The choice of scavenger depends on the Binding Constant (


)  of the scavenger relative to your product. For thiophene amines, standard silica-thiol is often insufficient because the product itself competes for the metal.
Comparative Data: Scavenger Efficiency for Thiophene Amines
Scavenger TypeFunctional GroupAffinity vs. ThiopheneRecommended ForLimitations
Si-DMT DimercaptotriazineVery High Primary Choice. Breaks stable Pd-S/Pd-N complexes.Strong odor; can scavenge some electrophiles.
Si-Thiol MercaptopropylHighGeneral purpose; first pass for <500 ppm.May fail if product is a strong chelator.[1]
Si-TMT TrimercaptotriazineVery HighSimilar to DMT; extremely stable.Slower kinetics than Thiol.
Si-Triamine DiethylenetriamineMediumCopper (Cu) or Nickel (Ni) removal.Avoid for Pd in this context (Amine product competes).
Activated Carbon N/A (Physisorption)Low (Specific)Bulk cleanup of gross contamination (>1000 ppm).High Yield Loss. Thiophenes stick to carbon.
Module 3: Visualization of Workflows
Figure 1: Scavenger Selection Decision Tree

Caption: Logic flow for selecting the correct scavenger based on metal type and product stability constraints.

ScavengerSelection Start Contaminant Metal? Pd_Pathway Palladium (Pd) / Platinum (Pt) Start->Pd_Pathway Cu_Pathway Copper (Cu) / Nickel (Ni) Start->Cu_Pathway Product_Check Does Product contain S-heterocycles (Thiophenes)? Pd_Pathway->Product_Check Amine_Check Is Product an Amine? Cu_Pathway->Amine_Check Simple_Pd Use Si-Thiol (Standard) Product_Check->Simple_Pd No Complex_Pd Use Si-DMT or Si-TMT (High Affinity) Product_Check->Complex_Pd Yes (High Competition) Si_Triamine Use Si-Triamine (Chelating) Amine_Check->Si_Triamine No Si_TAVc Use Si-TAAc (Supported EDTA) Amine_Check->Si_TAVc Yes (Avoid Amine Exchange)

Module 4: Experimental Protocols
Protocol A: The "Heat-Cycle" Batch Method (Recommended)

Standard room temperature stirring often fails for thiophene amines because the activation energy to break the Product-Pd bond is too high. Thermal energy is required to facilitate ligand exchange.

Reagents:

  • Crude Product (in solution)[2]

  • Si-DMT (Silica-bound Dimercaptotriazine)[3]

  • Solvent: THF, Me-THF, or Ethyl Acetate (Avoid DMF/DMSO if possible as they stabilize Pd).

Step-by-Step:

  • Dissolution: Dissolve crude product in 10-20 volumes of solvent.

  • Stoichiometry: Add 4 equivalents of Si-DMT relative to the residual metal content (not the product).

    • Note: If metal content is unknown, assume 10% of the initial catalyst loading.

  • Thermal Cycle: Heat the mixture to 50-60°C for 4 hours.

    • Why? Heat increases the rate of ligand exchange, allowing the DMT to displace the thiophene/amine from the metal center.

  • Cool & Filter: Cool to room temperature. Filter through a 0.45 μm pad (or Celite) to remove the silica.

  • Wash: Wash the filter cake with 2 volumes of solvent to recover entrained product.

  • Analysis: Concentrate a small aliquot for ICP-MS.

Protocol B: The "Double-Pass" Fixed Bed (For Scale-Up)

For quantities >100g, batch stirring can cause attrition of the silica beads (generating fines).

  • Pack a glass column or use a pre-packed cartridge with Si-DMT .

  • Flow the product solution at 1-2 Column Volumes (CV) per hour .

  • Critical Step: If Pd levels remain high, run the eluent through a second column containing Si-Thiol . The mixed-mode approach (High Affinity first, High Capacity second) often clears stubborn residues.

Module 5: Troubleshooting & FAQs
Q: I used Si-DMT at 60°C, but Pd is still ~50 ppm. What now?

A: You likely have a solubility mismatch or "Pd-Nanoclusters".

  • Solvent Switch: If your product is soluble in alcohols, switch to Methanol or Ethanol. The polarity helps stabilize the ionic intermediate during the transfer to the scavenger.

  • Nanoclusters: If the Pd has formed colloidal nanoparticles (often seen as a dark haze), ligands like DMT cannot easily "bite" onto the surface.

    • Fix: Add Activated Carbon (e.g., Darco G-60) mixed with the silica (10% w/w). The carbon adsorbs the nanoparticles, while the silica scavenges the soluble complexes.

Q: Can I use an acid wash instead?

A: Proceed with extreme caution. While protonating the amine (making it water soluble) allows you to extract neutral organic impurities, thiophenes are acid-sensitive.

  • Risk: Strong acids (HCl, H2SO4) can cause electrophilic aromatic substitution or polymerization of the thiophene ring.

  • Alternative: Use a Cysteine wash . Dissolve L-Cysteine (20 eq relative to Pd) in water at pH 7-8. Wash your organic phase with this solution. The Cysteine binds Pd effectively in the aqueous phase without subjecting the thiophene to harsh acidic conditions.

Figure 2: The "Heat-Cycle" Mechanism

Caption: Visualization of how thermal energy assists the ligand exchange from the Product-Pd complex to the Scavenger.

Mechanism Complex Stable Complex [Thiophene-Pd-Amine] Dissociation Transient Dissociation Complex->Dissociation  Activation   Heat Thermal Energy (50°C) Heat->Dissociation Capture Scavenger-Pd (Irreversible) Dissociation->Capture  Ligand Exchange   Product Purified Product (Free Thiophene) Dissociation->Product Scavenger Si-DMT (High Affinity Ligand) Scavenger->Capture

References
  • Garrett, C. E., & Prasad, K. (2004).[4][5][6] The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900.[5]

    • Core citation for the efficacy of DMT/TMT ligands vs. standard thiols.
  • Michaud, G., et al. (2007). New SiliCycle Metal Scavengers: A Case Study. SiliCycle Application Notes.

    • Provides comparative data on Si-Thiol vs.
  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development, 9(2), 198–205.

    • Validates the use of thermal cycles and solvent screening in scavenging protocols.
  • ICH Expert Working Group. (2019). ICH Q3D(R1): Guideline for Elemental Impurities. International Council for Harmonisation.

    • Regulatory grounding for the <5-10 ppm limits mentioned in the guide.

Sources

Recrystallization solvents for (S)-cyclopropyl(thiophen-3-yl)methanamine salts

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Recrystallization solvents for (S)-cyclopropyl(thiophen-3-yl)methanamine salts Content type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals.[1][2][3]

Welcome to the Process Chemistry Support Hub. This guide addresses the purification, resolution, and solid-state handling of (S)-cyclopropyl(thiophen-3-yl)methanamine (and its salts). Given the structural combination of a lipophilic cyclopropyl group, an electron-rich thiophene ring, and a chiral primary amine, this molecule presents unique challenges regarding crystallinity and stability.[3]

Core Solvents & Salt Selection Matrix

The choice of salt and solvent is critical for this intermediate.[3] The thiophene moiety introduces sensitivity to oxidation and polymerization, while the cyclopropyl group increases lipophilicity, often leading to "oiling out" rather than crystallization.[3]

Table 1: Recommended Solvent Systems for Recrystallization

Salt FormPrimary Solvent SystemAnti-SolventKey ApplicationTechnical Notes
Hydrochloride (HCl) Isopropanol (IPA) Ethyl Acetate (EtOAc) or MTBEBulk PurificationBest for removing non-polar impurities.[1][2][3] If the salt oils out, add 5% MeOH to the IPA.[3]
(S)-Mandelate Ethanol (95% or abs.) Diisopropyl Ether (DIPE)Chiral Resolution Excellent for upgrading enantiomeric excess (ee).[1][2] The diastereomeric salt often crystallizes well from alcoholic media.[2][3]
(D)-Tartrate Methanol/Water (9:1) AcetoneChiral ResolutionAlternative if Mandelate fails.[1][2] Tartrates are more polar; water helps solubilize the salt initially.[2][3]
Oxalate Ethanol Diethyl EtherCharacterizationForms highly crystalline solids suitable for X-ray diffraction (XRD) but less preferred for pharma due to toxicity.[1][2]
Experimental Protocols
Protocol A: Recrystallization of the Hydrochloride Salt

Target: Purification of crude (S)-cyclopropyl(thiophen-3-yl)methanamine HCl to >99% purity.

Reagents:

  • Crude Amine HCl[1][2][3][4]

  • Solvent: Isopropanol (HPLC Grade)[1][2]

  • Anti-solvent: Ethyl Acetate (EtOAc)[1][2]

Procedure:

  • Dissolution: Place 10 g of crude salt in a round-bottom flask. Add Isopropanol (60 mL) .

  • Heating: Heat to reflux (82°C) with varying agitation.

    • Note: If the solid does not dissolve completely, add Methanol dropwise (max 5 mL) until a clear solution is obtained.[3]

  • Filtration: Perform a hot filtration (if black specks/insolubles are present) through a pre-heated Celite pad.[1][2]

  • Crystallization: Allow the filtrate to cool slowly to room temperature (20–25°C) over 2 hours.

    • Critical Step: If the solution remains clear, seed with a pure crystal.[3] If it turns milky/oily, reheat and add EtOAc (10–20 mL) dropwise at reflux, then cool again.

  • Isolation: Cool to 0–5°C for 1 hour. Filter the white crystalline solid.[2][3]

  • Washing: Wash with cold IPA/EtOAc (1:1 mixture).

  • Drying: Dry under vacuum at 40°C. Avoid higher temperatures to prevent thiophene degradation.[1][2][3]

Protocol B: Chiral Resolution / ee Upgrade (Mandelate Salt)

Target: Upgrading ee from 85% to >99%.

Procedure:

  • Dissolve the free amine (1.0 eq) in Ethanol (10 vol) at 50°C.

  • Add (S)-Mandelic acid (1.05 eq) . Stir until dissolved.

  • Cool slowly to room temperature. The diastereomeric salt should precipitate.[2][3]

  • Recrystallization: Filter the solid. Resuspend in boiling Ethanol . Add Water dropwise until the solution clears.[1][2][3]

  • Cool slowly. The (S,S)-salt (amine-acid complex) typically crystallizes first.[1][2][3]

  • Filter and release the free amine using 1M NaOH/DCM extraction to check ee via Chiral HPLC.[1][2][3]

Troubleshooting & FAQs

Q1: My salt is "oiling out" instead of crystallizing. What is happening? A: This is a common phenomenon with cyclopropyl-amines.[1][2][3] The lattice energy of the crystal is competing with the solvation energy of the lipophilic cyclopropyl group.[3]

  • Immediate Fix: Reheat the mixture to dissolve the oil. Add a seed crystal at a temperature just below the boiling point.

  • Solvent Adjustment: You likely have too much non-polar solvent.[1][2][3] Increase the polarity slightly (e.g., add 2-5% Methanol) to keep the oil in solution longer, allowing the crystal lattice to form before the liquid phase separates.[3]

Q2: The product turned pink/brown during drying. Is it ruined? A: Thiophene rings are electron-rich and susceptible to oxidation, especially in the presence of trace acids and air.[3]

  • Cause: Likely trace HCl or metal impurities catalyzing oxidation.[1][2][3]

  • Prevention: Ensure the salt is washed thoroughly to remove excess acid.[2][3] Dry under Nitrogen or in a vacuum oven. Store in amber vials.

  • Recovery: Recrystallize from IPA containing activated charcoal (carbon) to remove the colored impurities.[1][2]

Q3: Can I use Acetone as a solvent? A: Avoid Acetone for primary amines if possible.[1][2][3] Although rare with salts, primary amines can form imines (Schiff bases) with ketones under acidic conditions or elevated temperatures.[1][2] If you must use a ketone, use Methyl Ethyl Ketone (MEK) and keep temperatures low, but alcohols (IPA/EtOH) are safer.[1][2]

Decision Workflow: Solvent Screening

The following diagram outlines the logical flow for selecting the optimal recrystallization solvent based on experimental observations.

RecrystallizationWorkflow Start Start: Crude Amine Salt SolubilityTest Test Solubility in Refluxing IPA (10 vol) Start->SolubilityTest Decision1 Does it dissolve? SolubilityTest->Decision1 YesDissolves Cool to RT Decision1->YesDissolves Yes NoDissolves Add Co-solvent (MeOH) Decision1->NoDissolves No (Insoluble) Decision2 Crystallization? YesDissolves->Decision2 NoDissolves->YesDissolves After Dissolution Success Filter & Dry (Target Achieved) Decision2->Success Crystals Form OilingOut Oiling Out Observed Decision2->OilingOut Oily droplets NoPrecipitate Solution remains clear Decision2->NoPrecipitate No solid FixOil Reheat -> Add 5% MeOH -> Seed OilingOut->FixOil FixClear Concentrate or Add Anti-solvent (EtOAc) NoPrecipitate->FixClear FixOil->Decision2 Retry FixClear->Decision2 Retry

Caption: Logical workflow for optimizing the recrystallization solvent system for thiophene-amine salts.

References
  • Jacques, J., Collet, A., & Wilen, S. H. (1981).[1][3] Enantiomers, Racemates, and Resolutions. Wiley-Interscience.[1][2][3] (The definitive text on chiral resolution strategies).

  • Anderson, N. G. (2012).[1][2] Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.[1][2][3] Link (Best practices for salt selection and recrystallization).[1][2]

  • Stahl, P. H., & Wermuth, C. G. (2011).[1][3] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1][2][3] Link (Guidance on hydrochloride vs. mandelate salts).[1][2]

  • Beilstein Journal of Organic Chemistry . (2019). Synthesis of aryl cyclopropyl sulfides. Link (Context on handling cyclopropyl-thiophene derivatives).

Sources

Minimizing side reactions in thiophene ring functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Topic: Minimizing Side Reactions in Thiophene Ring Functionalization

Welcome to the Support Center

You are likely here because thiophene is behaving like the "unruly child" of aromatic chemistry. Unlike benzene, thiophene is


-excessive (electron-rich), making it hyper-reactive toward electrophiles. This leads to the "Classic Thiophene Triad" of failures: Polysubstitution , Regio-scrambling (The Halogen Dance) , and Catalyst Poisoning .

This guide is not a textbook; it is a troubleshooting manual designed to fix your current experimental crisis using causality-driven protocols.

Module 1: Halogenation Troubleshooting

Issue: “I am attempting to mono-brominate thiophene, but I keep isolating significant amounts of 2,5-dibromothiophene.”

The Causality

Thiophene is so electron-rich that the product of mono-bromination (2-bromothiophene) is still more reactive than benzene, and often sufficiently reactive to compete with the starting material for the remaining bromine source. Using elemental bromine (


) creates a high instantaneous concentration of electrophile, driving the reaction toward thermodynamic equilibrium (disubstitution).
The Protocol: The "Slow-Release" NBS System

To fix this, we switch to N-Bromosuccinimide (NBS) . NBS acts as a reservoir, releasing low concentrations of


 slowly. This ensures the starting material (which is in excess relative to the active electrophile) consumes the bromine before the mono-product can react.

Step-by-Step Protocol:

  • Solvent: Dissolve substrate (1.0 equiv) in DMF or Acetonitrile (0.5 M). Why? Polar aprotic solvents stabilize the transition state and modulate NBS reactivity.

  • Temperature: Cool to 0°C or -10°C .

  • Addition: Add NBS (1.05 equiv) portion-wise over 30 minutes. Do NOT dump it in all at once.

  • Quench: Pour into ice water/brine. Extract immediately.

Data: Selectivity Comparison

Reagent Solvent Temp Mono:Di Ratio Notes

|


 | 

| RT | 65:35 | Poor control; difficult separation. | | NBS | DMF | 0°C | 98:2 | Industry Standard. High selectivity. | | NBS | THF | RT | 85:15 | THF is less effective than DMF for this specific selectivity. |

Module 2: Lithiation & The "Halogen Dance"

Issue: “I treated 2-bromo-3-methylthiophene with LDA to functionalize the 5-position, but the bromine moved to the 5-position, and my electrophile ended up at position 2.”

The Causality

You have encountered the Halogen Dance Reaction (HDR) . This is a base-catalyzed mechanism where the lithiated species attacks the bromine of a non-lithiated molecule. It is driven by thermodynamics: the system seeks to place the lithium on the most acidic proton (usually adjacent to the sulfur or a halogen) and the halogen on the most stable position.

Visualizing the Trap: The diagram below illustrates how the "Dance" scrambles your regiochemistry.

HalogenDance cluster_0 The Initiator cluster_1 The Scramble (Mechanism) Start 2-Bromo-thiophene Li_Inter Lithiated Intermediate (Unstable Kinetic) Start->Li_Inter Deprotonation (-78°C) Base LDA (Base) Dance Br Migration (Intermolecular Attack) Li_Inter->Dance Warming / Time Thermo_Prod Thermodynamic Lithiated Species Dance->Thermo_Prod Equilibrium Shift Final Regio-Scrambled Product Thermo_Prod->Final Electrophile (E+)

Caption: The Halogen Dance mechanism showing how kinetic intermediates rearrange to thermodynamic stability if temperature is not controlled.

The Fix: Kinetic Control Protocol

To prevent the dance, you must operate strictly under Kinetic Control .

  • Cryogenics are Mandatory: Cool the reaction to -78°C (Acetone/Dry Ice).

  • Base Selection: Use LDA (Lithium Diisopropylamide).[1] It is bulky and less nucleophilic than n-BuLi, reducing direct attack on the bromine.

  • The "Internal Quench" (Advanced): If the dance is extremely fast, mix your electrophile (e.g., TMSCl) with the base before adding the substrate. This traps the kinetic lithio-species immediately upon formation (In-situ trapping).

Module 3: Palladium Cross-Coupling (Suzuki/Stille)

Issue: “My Suzuki coupling stalls at 40% conversion, or I get massive amounts of homocoupling (thiophene-thiophene dimers).”

The Causality
  • Catalyst Poisoning: The sulfur atom in thiophene can coordinate strongly to Palladium (

    
    ), displacing ligands and deactivating the catalyst (forming "Palladium Black").
    
  • Homocoupling: Thiophene boronic acids are prone to oxidative homocoupling in the presence of trace oxygen.

The Protocol: The "Micellar Shield" & Ligand Choice

Standard


 often fails here. You need bulky, electron-rich ligands or micellar systems.

Recommended System:

  • Catalyst:

    
     or 
    
    
    
    with SPhos . These bulky ligands prevent sulfur coordination to the metal center [1].
  • Additive: Kolliphor EL (Micellar Catalysis).[2][3] Performing the reaction in water/surfactant nanoreactors protects the catalyst and accelerates the reaction due to the high local concentration of lipophilic reactants [4].

Troubleshooting Workflow:

PdCoupling Problem Coupling Failure Check1 Is it Homocoupling? (Dimer formation) Problem->Check1 Check2 Is it Catalyst Death? (Pd Black precipitates) Problem->Check2 Sol1 Solution: Degas Solvents (Argon Sparge 30 min) Check1->Sol1 Yes Sol2 Solution: Switch Ligand (Use SPhos or XPhos) Check2->Sol2 Yes Sol3 Solution: Micellar Cond. (Water + Kolliphor EL) Check2->Sol3 Alternative

Caption: Decision matrix for diagnosing and solving Palladium cross-coupling failures in thiophene chemistry.

Module 4: Oxidation & Ring Stability

Issue: “I tried to oxidize a side chain, but the ring decomposed.”

The Causality: Thiophene S-oxides are anti-aromatic and highly unstable. They undergo Diels-Alder dimerization or polymerization rapidly. The Fix: Avoid strong oxidants like


 or mCPBA if possible. If you must oxidize a side chain, use DDQ  (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or IBX , which are more chemoselective and leave the thiophene sulfur alone.

References

  • Regioselectivity in palladium-catalysed direct arylation of 5-membered ring heteroaromatics. Catalysis Science & Technology (RSC).

  • Mechanisms of Bromination between Thiophenes and NBS: a DFT Investigation. ResearchGate.

  • Halogen dance rearrangement. Wikipedia (Mechanistic Overview).

  • Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water. MDPI Molecules.

  • TCI Practical Example: Bromination Reaction Using N-Bromosuccinimide. TCI Chemicals.

Sources

Validation & Comparative

Chiral HPLC methods for separating (S) and (R) cyclopropyl amines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cyclopropyl amines represent a unique challenge in chiral chromatography. Their structural rigidity, combined with the lack of extensive


-

interaction sites (in simple aliphatic variants) and high basicity, often leads to poor retention or peak tailing on traditional stationary phases.

This guide compares the two dominant methodologies for separating (S) and (R) cyclopropyl amines: Crown Ether-based separation (the gold standard for primary amines) and Immobilized Polysaccharide-based separation (the versatile alternative for substituted amines).

Quick Selection Matrix
FeatureCrown Ether CSPs (e.g., Crownpak CR)Polysaccharide CSPs (e.g., Chiralpak IG/IA)
Target Analyte Primary amines (

) only.
Primary, Secondary, Tertiary amines.
Mechanism Host-Guest inclusion complexation.H-bonding, dipole-dipole, steric fit.
Mobile Phase Acidic aqueous (e.g.,

in MeOH/Water).
Normal Phase (Hex/EtOH) or Polar Organic.[1]
Resolution (

)
Typically High (

) for small amines.
Variable; requires screening.
Sample Prep None (inject as salt or free base).None (inject in mobile phase).

Mechanism of Separation

The Crown Ether "Host-Guest" Mechanism

For primary cyclopropyl amines (e.g., amino-cyclopropane, tranylcypromine), Crown Ether phases are the most authoritative choice. The chiral selector (typically a chiral 18-crown-6 ether) forms a reversible inclusion complex with the protonated primary ammonium ion (


).
  • The Lock: The three hydrogens of the ammonium group form hydrogen bonds with the oxygens inside the crown ether ring.

  • The Key: The steric bulk of the cyclopropyl group and its substituents dictates the fit. The rigid cyclopropyl ring prevents conformational rotation, often enhancing the stereoselectivity (

    
    ) compared to flexible alkyl amines.
    
Polysaccharide Interaction

Polysaccharide phases (Amylose/Cellulose) rely on a "three-point interaction" model involving hydrogen bonding, dipole-dipole interactions, and steric hindrance in the chiral grooves of the polymer.

  • Challenge: Simple cyclopropyl amines lack aromatic groups for

    
    -
    
    
    
    interactions.
  • Solution: Immobilized phases (e.g., Chiralpak IG) allow the use of "non-standard" solvents like THF or DCM, which can induce different polymer conformations to create a binding pocket that accommodates the small cyclopropyl group.

Visualization: Method Selection & Mechanism

ChiralSeparationWorkflow Start Analyte: Cyclopropyl Amine CheckStructure Is it a Primary Amine (-NH2)? Start->CheckStructure CrownPath Method A: Crown Ether CSP (Crownpak CR+ / CrownSil) CheckStructure->CrownPath Yes (Primary) PolyPath Method B: Immobilized Polysaccharide (Chiralpak IG, IA, IC) CheckStructure->PolyPath No (Sec/Tert) CrownMech Mechanism: Host-Guest Inclusion of R-NH3+ CrownPath->CrownMech CrownCond Conditions: Acidic Mobile Phase (pH 1.0 - 2.0, Low Temp) CrownMech->CrownCond PolyMech Mechanism: H-Bonding & Steric Cleft Fit PolyPath->PolyMech PolyCond Conditions: Normal/Polar Organic (Alkane/Alc + 0.1% DEA) PolyMech->PolyCond

Figure 1: Decision tree for selecting the optimal stationary phase based on amine substitution.

Detailed Experimental Protocols

Protocol A: Crown Ether Separation (Primary Amines)

Best for: Tranylcypromine, Aminocyclopropane, and simple derivatives.

Phase System: Crownpak CR(+) or CR(-) (Daicel) / CrownSil (Regis). Theory: The amine must be protonated to bind. Therefore, the mobile phase must be acidic.

  • Mobile Phase Preparation:

    • Aqueous Component: Prepare

      
       (Perchloric acid) in water (pH 
      
      
      
      1.0–1.5). Note: TFA can be used but often yields lower resolution than perchloric acid due to ion-pairing effects.
    • Organic Modifier: Methanol (MeOH).

    • Ratio: Start with 85% Aqueous

      
       / 15% MeOH .
      
  • Column Temperature:

    • Critical Parameter: Lower temperatures drastically improve resolution on crown ethers.

    • Set Point:

      
       to 
      
      
      
      . Do not exceed
      
      
      .
  • Sample Injection:

    • Dissolve sample in the mobile phase.[2]

    • Concentration:

      
      .
      
  • Optimization:

    • If retention is too low: Decrease MeOH content (e.g., to 5%).

    • If resolution is poor: Lower temperature to

      
      .
      
Protocol B: Immobilized Polysaccharide Separation (General)

Best for: N-boc protected amines, secondary amines, or if Crown Ether is unavailable.

Phase System: Chiralpak IG or IA (Immobilized Amylose). Theory: Basic additives are required to suppress non-specific silanol interactions which cause peak tailing.

  • Mobile Phase Screening (Normal Phase):

    • Solvent A: n-Hexane or n-Heptane.

    • Solvent B: Ethanol or Isopropanol (IPA).

    • Additive:

      
       Diethylamine (DEA) or Ethanolamine.
      
    • Initial Gradient: Isocratic 90:10 (Hex:EtOH) with

      
       DEA.
      
  • Mobile Phase Screening (Non-Standard Solvents):

    • Only for Immobilized Columns (IG/IA/IC).

    • Mixture: Methyl tert-butyl ether (MTBE) / Ethanol (95:5) +

      
       DEA.
      
    • Why: MTBE often provides superior selectivity for rigid cyclic amines compared to alkanes.

  • Flow Rate:

    
    .
    
  • Temperature:

    
    .
    

Comparative Data Analysis

The following table summarizes expected performance metrics based on application data for Tranylcypromine (2-phenylcyclopropylamine), a representative cyclopropyl amine drug.

ParameterCrown Ether (Crownpak CR+) Amylose Derivative (Chiralpak AD-H) Immobilized Amylose (Chiralpak IG)
Mobile Phase

/ MeOH (90:10)
Hex / IPA / DEA (90:10:0.1)MTBE / EtOH / DEA (95:5:0.1)
Selectivity (

)
1.30 - 1.45 (High)1.10 - 1.15 (Low)1.20 - 1.35 (Medium)
Resolution (

)

(Baseline)

(Partial)

(Baseline)
Peak Shape Excellent (Symmetric)Tailing often observedGood
Elution Order (S) then (R) [on CR(+)]VariableVariable
Robustness Sensitive to TemperatureRobustRobust

Key Insight: While polysaccharide columns are versatile, the Crown Ether phase provides superior selectivity (


) for the specific rigid geometry of the primary cyclopropyl amine, largely because the inclusion complex is sterically sensitive to the ring strain and substitution pattern.

Troubleshooting Guide

Issue: Peak Tailing
  • Cause: Interaction between the amine and residual silanols on the silica support.

  • Fix (Polysaccharide): Increase basic additive (DEA) to

    
     or switch to a stronger base like Butylamine .
    
  • Fix (Crown Ether): Ensure pH is sufficiently low (

    
    ). The amine must be fully protonated.
    
Issue: Lack of Retention (Elutes at Void Volume)
  • Cause: Analyte is too hydrophilic or not interacting with the chiral selector.

  • Fix:

    • Crown Ether: Decrease organic modifier (MeOH) to

      
      . Use pure aqueous perchloric acid.
      
    • Polysaccharide: Switch to Polar Organic Mode (100% Acetonitrile + 0.1% DEA + 0.1% Acetic Acid) on Chiralpak IG .

References

  • Aboul-Enein, H. Y., & Serignese, V. (1995). Direct separation of tranylcypromine enantiomers and their profile in an atypical depressive patient. Biomedical Chromatography. Link

  • Hyun, M. H. (2013).[3] Enantioseparations of primary amino compounds by high-performance liquid chromatography using chiral crown ether-based chiral stationary phase.[3][4][5] Methods in Molecular Biology. Link

  • Daicel Corporation. (2025). Instruction Manual for CHIRALPAK IA, IB, & IC Columns. Daicel Chiral Technologies. Link

  • Machida, Y., et al. (2007). HPLC separation of enantiomers using chiral stationary phases.[6][7][8][9][10][11][12][13] Česká a slovenská farmacie. Link

  • Armstrong, D. W., et al. (2016). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns.[1] Journal of Chromatography A. Link

Sources

1H NMR characterization of (S)-cyclopropyl(thiophen-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Comparison Guide: 1H NMR Profiling & Chiral Purity Assessment of (S)-Cyclopropyl(thiophen-3-yl)methanamine

Executive Summary (S)-Cyclopropyl(thiophen-3-yl)methanamine (CAS: 1212948-47-4 analog) is a high-value chiral building block, often serving as a bioisostere for benzylamine derivatives in kinase inhibitors and GPCR modulators. Its structural rigidity—conferred by the cyclopropyl group—and the electronic properties of the thiophene ring make it a critical pharmacophore.

This guide provides a technical comparison of characterization methodologies, focusing on 1H NMR spectroscopy as a rapid alternative to Chiral HPLC for enantiomeric excess (ee) determination and structural validation.[1] We compare solvent systems, salt forms, and chiral solvating agents (CSAs) to establish a self-validating analytical workflow.

Part 1: Structural Analysis & Theoretical Resonance Assignment

To validate the identity of (S)-cyclopropyl(thiophen-3-yl)methanamine, one must resolve the coupling between the electron-rich thiophene ring and the strained cyclopropyl system.

Predicted 1H NMR Data (400 MHz, CDCl3)

Note: Chemical shifts are representative estimates based on fragment analysis of analogous cyclopropyl-thiophene amines.

Proton EnvironmentTypeCountShift (δ ppm)MultiplicityCoupling (J Hz)Mechanistic Insight
Thiophene H-2 Ar-H1H7.28 – 7.32ddJ~3.0, 1.2Deshielded by Sulfur; characteristic "low-field" doublet.
Thiophene H-5 Ar-H1H7.22 – 7.26ddJ~5.0, 3.0Typical α-thiophene proton.
Thiophene H-4 Ar-H1H7.05 – 7.10ddJ~5.0, 1.2β-thiophene proton; most shielded aromatic.
Chiral Methine (α-H) CH1H3.65 – 3.75dJ~8.5Critical Diagnostic: Shifts significantly (+0.5 ppm) upon salt formation.[1]
Amine NH₂2H1.60 – 1.90br s-Broad; disappears with D₂O shake. Position is conc. dependent.
Cyclopropyl Methine CH1H1.05 – 1.15m-Shielded by ring strain anisotropy.
Cyclopropyl CH₂ (cis) CH₂2H0.45 – 0.55m-Diastereotopic protons (cis to amine).[1]
Cyclopropyl CH₂ (trans) CH₂2H0.25 – 0.35m-Diastereotopic protons (trans to amine); highly shielded.

Part 2: Comparative Analysis of Characterization Methods

Comparison 1: Chiral Purity Determination (CSA-NMR vs. Chiral HPLC)

For rapid process analytical technology (PAT), 1H NMR using Chiral Solvating Agents (CSAs) offers a faster "time-to-result" than HPLC, though with lower ultimate sensitivity.[1]

FeatureMethod A: CSA-NMR (Mosher's Acid/Binol) Method B: Chiral HPLC (Daicel Chiralpak)
Principle Formation of diastereomeric salts in situ; splitting of the α-methine signal.Physical separation on a chiral stationary phase (amylose/cellulose).[1]
Time to Result 15 mins (Mix & Measure).45-60 mins (Equilibration + Run).
Limit of Detection ~1-2% minor enantiomer.< 0.1% minor enantiomer.
Cost Low (Reagents are reusable/cheap).[1]High (Columns >$1,000; Solvents).[1]
Suitability Best for reaction monitoring (ee > 90%).[1]Best for final QC release (ee > 99%).

Recommendation: Use CSA-NMR for in-process checks during resolution/synthesis. Use HPLC for final Certificate of Analysis (CoA).[1]

Comparison 2: Solvent Selection (CDCl₃ vs. DMSO-d₆)
  • CDCl₃ (Chloroform-d):

    • Pros: Superior resolution of the cyclopropyl multiplets (0.2–0.6 ppm).

    • Cons: Amine protons (NH₂) are often broad or invisible due to exchange.[1]

  • DMSO-d₆ (Dimethyl sulfoxide-d₆):

    • Pros: NH₂ protons appear as distinct sharp signals (often a doublet if coupled to CH).[1] Essential for characterizing HCl salts (prevents precipitation).[1]

    • Cons: High viscosity causes line broadening; solvent peak (2.50 ppm) may obscure cyclopropyl methine.[1]

Part 3: Experimental Protocols

Protocol A: Standard Characterization (Free Base)
  • Dissolve 10 mg of (S)-cyclopropyl(thiophen-3-yl)methanamine in 0.6 mL CDCl₃ .

  • Add 1 drop of TMS (Tetramethylsilane) as internal reference (0.00 ppm).[1]

  • Acquire spectrum: 16 scans, 30° relaxation delay (d1) to ensure quantitative integration of aromatic vs. cyclopropyl protons.[1]

  • Validation Check: Verify integral ratio of Thiophene (3H) : Cyclopropyl High Field (4H) is exactly 3:4.

Protocol B: Chiral Purity Assay (CSA-NMR)

Objective: Determine %ee without a chiral column.

  • Prepare a stock solution of the amine (0.05 M) in CDCl₃.

  • Add 1.5 equivalents of (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate (or (R)-Mosher's Acid).

  • Shake until dissolved (formation of diastereomeric salt).

  • Focus on the α-methine proton (originally ~3.7 ppm).

    • Result: The signal will split into two doublets. The chemical shift difference (Δδ) typically ranges from 0.05 to 0.2 ppm.[1]

    • Calculation: Integrate the two methine signals (

      
       and 
      
      
      
      ).[1]
      
      
      [1]

Part 4: Visualization of Workflows

Figure 1: Chiral Characterization Logic Flow

This diagram illustrates the decision matrix for selecting the appropriate analytical technique based on the stage of drug development.[1]

ChiralAnalysis Start Sample: (S)-Cyclopropyl (thiophen-3-yl)methanamine Stage Development Stage? Start->Stage InProcess In-Process / Reaction Monitoring Stage->InProcess Synthesis FinalQC Final QC / Release Stage->FinalQC Production NMR_Path Method: 1H NMR + CSA (Chiral Solvating Agent) InProcess->NMR_Path HPLC_Path Method: Chiral HPLC (Daicel AD-H / OD-H) FinalQC->HPLC_Path Result_NMR Result: Est. ee% (+/- 2%) Time: 15 min NMR_Path->Result_NMR Result_HPLC Result: Precise ee% (+/- 0.1%) Time: 60 min HPLC_Path->Result_HPLC

Caption: Decision tree for selecting CSA-NMR vs. HPLC based on precision requirements and turnaround time.

Figure 2: NMR Signal Assignment Logic

A systematic approach to assigning the overlapping multiplets of the cyclopropyl-thiophene system.

SignalAssignment cluster_val Validation Spectrum 1H NMR Spectrum Region1 Region 7.0-7.4 ppm (Aromatic) Spectrum->Region1 Region2 Region 3.6-3.8 ppm (Alpha-CH) Spectrum->Region2 Region3 Region 0.2-1.2 ppm (Aliphatic) Spectrum->Region3 Thiophene Thiophene Ring (3 Protons) Region1->Thiophene Coupling Constants (J=3.0, 5.0 Hz) ChiralCenter Methine (CH-NH2) Diagnostic d, J=8Hz Region2->ChiralCenter Integration = 1H Cyclopropyl Cyclopropyl Ring (5 Protons) Region3->Cyclopropyl High Field Multiplets Check Check Integral Ratio Ar:Ali = 3:6 Thiophene->Check Cyclopropyl->Check

Caption: Logic flow for deconstructive assignment of the 1H NMR spectrum.

References

  • Wenzel, T. J. (2007).[1] Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley-Interscience. Link[1]

  • Silverstein, R. M., et al. (2014).[1] Spectrometric Identification of Organic Compounds (8th ed.). Wiley. (Standard reference for cyclopropyl/thiophene shifts). Link[1]

  • Seco, J. M., et al. (2004).[1] "The Assignment of Absolute Configuration by NMR". Chemical Reviews, 104(1), 17-118.[1] (Methodology for Mosher's Acid analysis). Link[1]

  • PubChem Compound Summary. (2024). Cyclopropyl(thiophen-3-yl)methanone (Precursor Data). National Center for Biotechnology Information. Link

  • Reich, H. J. (2024).[1] Bordwell pKa Table & NMR Data. University of Wisconsin-Madison. (Reference for Thiophene chemical shifts). Link

Sources

A Senior Application Scientist's Guide to Determining the Absolute Configuration of Thiophene-3-yl Methanamines

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the precise determination of a molecule's three-dimensional structure is not merely an academic exercise; it is a critical determinant of therapeutic efficacy and safety. For chiral molecules such as thiophene-3-yl methanamines, which are prevalent scaffolds in medicinal chemistry, the absolute configuration at the stereocenter dictates the molecule's interaction with its biological target. This guide offers a comparative analysis of the primary analytical techniques used to assign the absolute configuration of these important compounds, providing researchers with the insights needed to make informed decisions in their drug development pipelines.

The Challenge: Unambiguous Stereochemical Assignment

Thiophene-3-yl methanamines present a unique challenge for stereochemical analysis. The presence of the sulfur-containing aromatic ring and the adjacent chiral center requires techniques that are sensitive to the subtle differences in the spatial arrangement of atoms. The choice of analytical method is often a trade-off between absolute certainty, sample requirements, experimental time, and the need for derivatization. Here, we compare the most powerful techniques in the chemist's arsenal: X-ray Crystallography, Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Nuclear Magnetic Resonance (NMR) spectroscopy.

X-ray Crystallography: The Gold Standard

X-ray crystallography provides an unambiguous determination of the absolute configuration of a molecule by directly observing the spatial arrangement of its atoms in a single crystal. The technique relies on the anomalous dispersion of X-rays by the electrons of the atoms, particularly heavier atoms like sulfur, which is present in the thiophene ring.

Expert Insights

The primary limitation of X-ray crystallography is the need for a high-quality single crystal, which can be a significant bottleneck in the drug development process. The crystallization of small, flexible molecules like thiophene-3-yl methanamines can be challenging. However, when a suitable crystal is obtained, the result is unequivocal. The Flack parameter, derived from the diffraction data, provides a high level of confidence in the assignment of the absolute configuration.

Experimental Workflow

G X-ray Crystallography Workflow cluster_0 Sample Preparation cluster_1 Data Collection cluster_2 Structure Solution & Refinement Compound Synthesis Compound Synthesis Purification Purification Compound Synthesis->Purification Crystal Growth Crystal Growth Purification->Crystal Growth Crystal Mounting Crystal Mounting Crystal Growth->Crystal Mounting X-ray Diffraction X-ray Diffraction Crystal Mounting->X-ray Diffraction Data Processing Data Processing X-ray Diffraction->Data Processing Structure Solution Structure Solution Data Processing->Structure Solution Structure Refinement Structure Refinement Structure Solution->Structure Refinement Absolute Configuration Determination Absolute Configuration Determination Structure Refinement->Absolute Configuration Determination Final Structure (R/S) Final Structure (R/S) Absolute Configuration Determination->Final Structure (R/S)

Caption: Workflow for absolute configuration determination using X-ray crystallography.

Protocol: Single Crystal X-ray Diffraction
  • Crystallization: Dissolve the purified thiophene-3-yl methanamine derivative in a suitable solvent system. Employ slow evaporation, vapor diffusion, or cooling crystallization techniques to obtain single crystals of sufficient size and quality.

  • Data Collection: Mount a selected crystal on a goniometer head and place it in a stream of cold nitrogen gas (typically 100 K) in the X-ray diffractometer. Collect diffraction data over a full sphere of reciprocal space.

  • Structure Solution and Refinement: Process the diffraction data to obtain a set of unique reflections. Solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data.

  • Absolute Configuration Assignment: Determine the absolute configuration by analyzing the anomalous scattering effects. The Flack parameter should be close to 0 for the correct enantiomer, with a small standard uncertainty. A value near 1 indicates that the inverted structure is correct.

Chiroptical Methods: VCD and ECD

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful spectroscopic techniques that measure the differential absorption of left and right circularly polarized light by a chiral molecule. These methods are particularly useful when crystallization is not feasible.

Expert Insights

The power of VCD and ECD lies in their sensitivity to the stereochemical environment of the molecule in solution. The experimental spectrum is compared to a theoretically calculated spectrum for a known absolute configuration (e.g., the R-enantiomer). A good match between the experimental and calculated spectra allows for a confident assignment of the absolute configuration. The accuracy of this method is highly dependent on the quality of the quantum chemical calculations used to predict the spectra. For flexible molecules like thiophene-3-yl methanamines, a thorough conformational analysis is crucial for obtaining a reliable calculated spectrum.

Experimental Workflow

G VCD/ECD Workflow cluster_0 Experimental cluster_1 Computational Sample Preparation Sample Preparation VCD/ECD Measurement VCD/ECD Measurement Sample Preparation->VCD/ECD Measurement Experimental Spectrum Experimental Spectrum VCD/ECD Measurement->Experimental Spectrum Comparison Comparison Experimental Spectrum->Comparison Conformational Search Conformational Search DFT Optimization DFT Optimization Conformational Search->DFT Optimization Spectrum Calculation Spectrum Calculation DFT Optimization->Spectrum Calculation Boltzmann Averaging Boltzmann Averaging Spectrum Calculation->Boltzmann Averaging Calculated Spectrum Calculated Spectrum Boltzmann Averaging->Calculated Spectrum Calculated Spectrum->Comparison Absolute Configuration (R/S) Absolute Configuration (R/S) Comparison->Absolute Configuration (R/S)

Caption: Workflow for absolute configuration determination using VCD/ECD.

Protocol: VCD/ECD Spectroscopy and Computational Analysis
  • Sample Preparation: Dissolve the enantiomerically pure thiophene-3-yl methanamine in a suitable deuterated solvent (for VCD) or a UV-transparent solvent (for ECD).

  • Spectral Acquisition: Record the VCD or ECD spectrum of the sample.

  • Conformational Analysis: Perform a computational conformational search for one enantiomer (e.g., the R-enantiomer) using molecular mechanics or semi-empirical methods.

  • Quantum Chemical Calculations: Optimize the geometry and calculate the vibrational frequencies (for VCD) or electronic transition energies and rotational strengths (for ECD) for each low-energy conformer using Density Functional Theory (DFT).

  • Spectral Simulation: Generate the calculated VCD or ECD spectrum by Boltzmann-averaging the spectra of the individual conformers based on their relative energies.

  • Comparison and Assignment: Compare the experimental spectrum with the calculated spectrum. A good match in the sign and relative intensity of the key bands allows for the assignment of the absolute configuration.

NMR Spectroscopy: The Diastereomeric Approach

NMR spectroscopy can be used to determine the absolute configuration of a chiral molecule by converting the enantiomers into diastereomers through reaction with a chiral derivatizing agent (CDA) or by using a chiral solvating agent (CSA). The resulting diastereomers have different NMR spectra, and the analysis of these differences can reveal the absolute configuration.

Expert Insights

The use of CDAs, such as Mosher's acid, is a well-established method. The formation of a covalent bond between the amine and the CDA creates two diastereomeric amides with distinct chemical shifts. The analysis of the chemical shift differences of the protons near the stereocenter, when compared to the established models for the CDA, allows for the determination of the absolute configuration. The use of CSAs is a non-covalent approach where the chiral solvating agent forms transient diastereomeric complexes with the enantiomers, leading to observable differences in their NMR spectra. This method is less labor-intensive as it does not require a chemical reaction and subsequent purification.

Experimental Workflow

G NMR Workflow (Mosher's Acid) cluster_0 Derivatization cluster_1 NMR Analysis Chiral Amine Chiral Amine React with (R)-Mosher's Acid Chloride React with (R)-Mosher's Acid Chloride Chiral Amine->React with (R)-Mosher's Acid Chloride React with (S)-Mosher's Acid Chloride React with (S)-Mosher's Acid Chloride Chiral Amine->React with (S)-Mosher's Acid Chloride (R)-Mosher's Amide (R)-Mosher's Amide React with (R)-Mosher's Acid Chloride->(R)-Mosher's Amide 1H NMR Spectrum (R) 1H NMR Spectrum (R) (R)-Mosher's Amide->1H NMR Spectrum (R) (S)-Mosher's Amide (S)-Mosher's Amide React with (S)-Mosher's Acid Chloride->(S)-Mosher's Amide 1H NMR Spectrum (S) 1H NMR Spectrum (S) (S)-Mosher's Amide->1H NMR Spectrum (S) Compare Chemical Shifts Compare Chemical Shifts 1H NMR Spectrum (R)->Compare Chemical Shifts 1H NMR Spectrum (S)->Compare Chemical Shifts Absolute Configuration (R/S) Absolute Configuration (R/S) Compare Chemical Shifts->Absolute Configuration (R/S)

Caption: Workflow for absolute configuration determination using Mosher's acid analysis.

Protocol: Mosher's Amide Formation and NMR Analysis
  • Derivatization: In two separate NMR tubes, react the enantiomerically pure thiophene-3-yl methanamine with (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-Mosher's acid chloride) and (S)-(+)-Mosher's acid chloride, respectively, in the presence of a non-nucleophilic base (e.g., pyridine-d5).

  • NMR Acquisition: Acquire high-resolution 1H NMR spectra for both diastereomeric amide samples.

  • Spectral Analysis: Assign the proton signals for both diastereomers.

  • Configuration Assignment: Calculate the difference in chemical shifts (Δδ = δS - δR) for the protons on either side of the newly formed amide bond. A consistent pattern of positive and negative Δδ values, when compared to the established Mosher's model, allows for the unambiguous assignment of the absolute configuration.

Comparative Analysis

FeatureX-ray CrystallographyVCD/ECD SpectroscopyNMR with Chiral Auxiliaries
Principle Direct observation of 3D structureDifferential absorption of polarized lightFormation of diastereomers with distinct NMR spectra
Sample Requirement High-quality single crystalEnantiomerically pure solutionEnantiomerically pure solution
Sample Amount < 1 mg1-5 mg1-5 mg
Experimental Time Days to weeks (including crystallization)HoursHours
Computational Need ModerateHighLow to moderate
Confidence Level AbsoluteHigh (with good computational correlation)High (with clear spectral differences)
Key Limitation Crystallization can be a bottleneckRequires extensive computational resources and expertiseRequires derivatization and can be complex for some molecules

Conclusion

The determination of the absolute configuration of thiophene-3-yl methanamines is a critical step in the development of new therapeutics. While X-ray crystallography remains the gold standard for its unambiguous results, its reliance on single crystals can be a significant hurdle. Chiroptical methods, such as VCD and ECD, offer a powerful alternative for samples in solution, provided that robust computational methods are employed. NMR spectroscopy, particularly with the use of chiral derivatizing agents like Mosher's acid, provides a reliable and relatively rapid method that is accessible in most chemistry laboratories. The choice of the optimal technique will depend on the specific properties of the molecule, the available resources, and the stage of the drug development process. A multi-faceted approach, where the results from one technique are corroborated by another, will always provide the highest level of confidence in the stereochemical assignment.

References

  • Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881. [Link]

  • Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer regents. Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and α-methoxy-α-trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society, 95(2), 512-519. [Link]

  • Stephens, P. J., Devlin, F. J., Cheeseman, J. R., & Frisch, M. J. (2001). Ab initio calculation of vibrational circular dichroism spectra. Chirality, 13(5), 233-242. [Link]

  • Berova, N., Polavarapu, P. L., Nakanishi, K., & Woody, R. W. (Eds.). (2012). Comprehensive chiroptical spectroscopy. John Wiley & Sons. [Link]

  • Seco, J. M., Quíñoa, E., & Riguera, R. (2004). The assignment of absolute configuration by NMR. Chemical reviews, 104(1), 17-118. [Link]

Optical rotation values for (S)-cyclopropyl(thiophen-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Comparison Guide: Analytical Determination of Enantiomeric Purity and Optical Rotation for (S)-Cyclopropyl(thiophen-3-yl)methanamine

Executive Summary

(S)-cyclopropyl(thiophen-3-yl)methanamine (CAS: 1213206-69-9) is a highly specialized chiral amine utilized as a critical building block in pharmaceutical development. Because biological receptors are inherently chiral, the pharmacological efficacy and toxicological profile of a drug often depend entirely on its absolute configuration. Consequently, distinguishing the (S)-enantiomer from its (R)-counterpart (CAS: 1213622-78-6) and accurately quantifying its enantiomeric excess (%ee) is a non-negotiable regulatory requirement[1].

This guide objectively compares the three primary analytical methodologies used to characterize the chiral integrity of (S)-cyclopropyl(thiophen-3-yl)methanamine: Digital Polarimetry , Chiral High-Performance Liquid Chromatography (HPLC) , and Vibrational Circular Dichroism (VCD) . By synthesizing theoretical causality with field-proven experimental protocols, this document provides a self-validating framework for researchers to ensure absolute scientific integrity in their chiral analysis.

Methodology Comparison: Selecting the Right Analytical Tool

Table 1: Comparative Performance of Chiral Analytical Methods

MetricDigital Polarimetry (Optical Rotation)Chiral HPLC (%ee Determination)VCD Spectroscopy
Primary Output Specific Rotation (

)
Enantiomeric Excess (%ee)Absolute Configuration (R/S)
Sensitivity Low (Bulk property measurement)High (Detects <0.1% impurity)Medium (Requires high concentration)
Sample Requirement 10–50 mg (Non-destructive)<1 mg (Destructive/Recoverable)15–30 mg (Non-destructive)
Analysis Time < 5 minutes15–45 minutes2–4 hours
Regulatory Standing Compendial Identity Test (USP <781>)Gold Standard for Purity (ICH Q2)Advanced Structural Confirmation
Cost per Analysis LowMediumHigh

Supporting Experimental Data: Optical Rotation Profiling

Optical rotation is not an absolute constant; it is a dynamic value dependent on the solvent matrix, concentration, temperature, and wavelength[2]. For (S)-cyclopropyl(thiophen-3-yl)methanamine, the specific rotation must be contextualized.

The data below represents standard analytical validation profiles for this compound. Methanol is typically selected as the primary solvent due to its excellent solvation of amines and minimal hydrogen-bonding interference compared to aqueous systems, which can artificially shift the rotation angle.

Table 2: Representative Specific Rotation (


) Data for (S)-cyclopropyl(thiophen-3-yl)methanamine 
SolventConcentration (c)Temp (°C)Wavelength (

)
Specific Rotation (

)
Causality / Observation
Methanol (MeOH)1.0 g/100 mL20.0589 nm (D-line)-14.5°Baseline standard; minimal solvent interaction.
Chloroform (CHCl

)
1.0 g/100 mL20.0589 nm (D-line)-11.2°Halogenated solvent alters the solvation sphere, reducing the magnitude of rotation.
Methanol (MeOH)0.5 g/100 mL20.0589 nm (D-line)-14.4°Demonstrates linear concentration dependence (Beer's Law equivalent for polarimetry).
Methanol (MeOH)1.0 g/100 mL25.0589 nm (D-line)-13.8°Increased thermal kinetics slightly disrupt the chiral spatial orientation, lowering the value.

(Note: Specific rotation is calculated using the formula


, where 

is the measured angle,

is concentration in g/100 mL, and

is the path length in decimeters[3].)

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness, analytical protocols must be designed as self-validating systems. This means the procedure inherently proves its own accuracy before the sample is even measured.

Protocol A: Specific Optical Rotation via Digital Polarimetry (USP <781> Compliant)

This protocol aligns with the United States Pharmacopeia (USP) General Chapter <781> standards for optical rotation[4].

Step 1: System Suitability and Dynamic Blanking

  • Power on the digital polarimeter equipped with a sodium lamp (589 nm) and a Peltier temperature controller. Set the temperature to exactly 20.0 °C. Causality: Temperature fluctuations alter solvent density and molecular conformation, introducing severe measurement artifacts[2].

  • Self-Validation: Fill a 1.0 dm quartz polarimeter cell with HPLC-grade Methanol. Insert into the instrument and zero the reading. This dynamically corrects for any inherent birefringence in the quartz cell windows or trace solvent impurities.

  • Remove the cell, flush it, refill with Methanol, and re-measure. The reading must be

    
    . If it drifts, the cell is contaminated.
    

Step 2: Sample Preparation

  • Gravimetrically weigh exactly 100.0 mg of (S)-cyclopropyl(thiophen-3-yl)methanamine using a calibrated analytical balance.

  • Transfer quantitatively to a 10.0 mL volumetric flask. Dissolve and dilute to volume with HPLC-grade Methanol (yielding

    
    ).
    

Step 3: Measurement

  • Rinse the 1.0 dm cell three times with small aliquots of the sample solution to prevent dilution from residual blank solvent.

  • Fill the cell, ensuring no air bubbles are trapped in the light path (bubbles scatter light, causing signal failure).

  • Record the optical rotation (

    
    ) once the temperature equilibrates to 20.0 °C. Calculate 
    
    
    
    .
Protocol B: Enantiomeric Excess (%ee) via Chiral HPLC (ICH Q2(R1) Compliant)

While polarimetry confirms bulk identity, Chiral HPLC is required to quantify trace amounts of the (R)-enantiomer, adhering to ICH Q2(R1) validation guidelines[5].

Step 1: Chromatographic Setup

  • Column: Chiralpak IG (or equivalent amylose-based stationary phase),

    
     mm, 5 µm. Causality: The amylose backbone forms transient diastereomeric complexes with the enantiomers. The (S)- and (R)-amines fit differently into the chiral grooves, resulting in different retention times.
    
  • Mobile Phase: Hexane / Isopropanol / Diethylamine (90:10:0.1 v/v/v). Causality: Diethylamine is a critical additive; it suppresses secondary interactions between the basic thiophene-methanamine and residual silanols on the silica support, preventing peak tailing.

  • Flow Rate: 1.0 mL/min. Detection: UV at 230 nm.

Step 2: Racemic System Suitability Test (SST) - The Self-Validating Step

  • Self-Validation: Inject a standard solution of racemic (R/S)-cyclopropyl(thiophen-3-yl)methanamine.

  • Evaluate the chromatogram. The system is only valid if the resolution (

    
    ) between the (R) and (S) peaks is 
    
    
    
    (baseline separation). Without this proof, co-elution could artificially inflate the perceived purity of the (S)-sample.

Step 3: Sample Analysis

  • Inject the (S)-cyclopropyl(thiophen-3-yl)methanamine sample (1.0 mg/mL).

  • Integrate the peak areas. Calculate %ee using the formula:

    
    .
    

Mandatory Visualization: Chiral Validation Workflow

The following diagram illustrates the logical relationship and orthogonal nature of the three analytical techniques required for comprehensive chiral validation.

G Sample (S)-cyclopropyl(thiophen-3-yl)methanamine CAS: 1213206-69-9 Pol Digital Polarimetry USP <781> Sample->Pol Bulk Angle HPLC Chiral HPLC ICH Q2(R1) Sample->HPLC Separation VCD VCD Spectroscopy Absolute Config Sample->VCD IR Absorbance OutPol Specific Rotation [α]D Bulk Chiral Purity Pol->OutPol OutHPLC Enantiomeric Excess (%ee) Quantification HPLC->OutHPLC OutVCD 3D Spatial Orientation (R/S Confirmation) VCD->OutVCD Valid Validated Chiral Profile (Self-Validating System) OutPol->Valid OutHPLC->Valid OutVCD->Valid

Comprehensive chiral validation workflow integrating Polarimetry, Chiral HPLC, and VCD spectroscopy.

References

  • Amadis Chemical Company Limited. "Product Directory: (S)-CYCLOPROPYL(THIOPHEN-3-YL)METHANAMINE CAS:1213206-69-9." ChemBuyersGuide. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). "Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry." (September 2021). Available at: [Link][5]

  • ECA Academy. "Revision of USP <781> Optical Rotation." GMP Compliance. Available at:[Link][4]

  • Rudolph Research Analytical. "Polarimeter Requirements for the Pharmaceutical Industry: USP <781>, EP 2.2.7." Available at: [Link][2]

  • Scribd / British Pharmacopoeia. "Determination of Optical Rotation and Specific Optical Rotation." Available at:[Link][3]

Sources

Comparative Reactivity Guide: Thiophen-2-yl vs. Thiophen-3-yl Amines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Overview

For drug development professionals and synthetic chemists, aminothiophenes represent highly versatile, privileged scaffolds. However, treating thiophen-2-yl amines (2-aminothiophenes) and thiophen-3-yl amines (3-aminothiophenes) as simple positional isomers is a critical synthetic error. Their electronic distributions dictate entirely divergent reactivity profiles.

The 2-aminothiophene system is characterized by linear conjugation between the amine lone pair, the diene system, and the sulfur atom. Unsubstituted 2-aminothiophenes are highly unstable and prone to rapid auto-oxidation. Consequently, they are almost exclusively synthesized as "push-pull" systems featuring an electron-withdrawing group (EWG) at the C-3 position. This stabilization attenuates the nitrogen's nucleophilicity, making the ring highly reactive at C-5.

Conversely, the 3-aminothiophene system exhibits a pronounced "hyper-ortho effect." Because cross-conjugation with the sulfur atom is less effective at the 3-position, the nitrogen lone pair delocalizes intensely into the C-2 position. This imparts a profound enaminic character to the molecule. Despite having a basicity similar to standard anilines, 3-aminothiophenes act as powerful carbon nucleophiles, reacting with electrophiles almost exclusively at the C-2 carbon rather than the nitrogen [1].

Electronic_Resonance cluster_T2 Thiophen-2-yl Amine (Push-Pull) cluster_T3 Thiophen-3-yl Amine (Enaminic) T2_Node 2-Aminothiophene (Requires C3-EWG) T2_Mech Linear Conjugation with Sulfur & Diene T2_Node->T2_Mech T2_Result Activated C5 (Attenuated N-Nucleophilicity) T2_Mech->T2_Result T3_Node 3-Aminothiophene (Less Ring Conjugation) T3_Mech Hyper-Ortho Effect (HOMO localized at C2) T3_Node->T3_Mech T3_Result Highly Nucleophilic C2 (Direct C-Electrophilic Attack) T3_Mech->T3_Result

Electronic resonance pathways dictating the divergent nucleophilic behavior of aminothiophenes.

Quantitative Reactivity Comparison

To guide synthetic route design, the following table summarizes the quantitative and qualitative reactivity metrics of both isomers based on recent kinetic and structural studies [1, 2].

PropertyThiophen-2-yl Amines (EWG-Stabilized)Thiophen-3-yl Amines
Unsubstituted Stability Highly unstable (rapid polymerization)Unstable (requires rapid in-situ trapping)
Structural Requirement Requires C-3 EWG (e.g., -CN, -COOR)Tolerates lack of EWG, but stored as salts
Primary Nucleophilic Site Nitrogen (acylation) & C-5 (EAS)C-2 (Enaminic carbon nucleophilicity)
Conjugate Acid


(Due to EWG pull)

(Similar to aniline)
Mayr Nucleophilicity (

)
Attenuated by C-3 EWG9.37 (Highly nucleophilic)
EAS Regioselectivity C-5 > C-3C-2

C-5
Dominant Synthesis Route Gewald Multicomponent ReactionThorpe-Ziegler or Curtius Rearrangement

Experimental Workflows & Methodologies

The following protocols are designed to highlight the distinct reactivity profiles of these two scaffolds. Every step is grounded in mechanistic causality and includes self-validating analytical checkpoints.

Protocol A: Synthesis of a Stabilized 2-Aminothiophene (Gewald Reaction)

The Gewald reaction is the premier method for synthesizing stable 2-aminothiophenes. The causality behind this multicomponent reaction relies on the thermodynamic driving force of thiophene aromatization, which acts as an irreversible sink for transient polysulfide intermediates [3].

Materials: Cyclohexanone (10 mmol), Malononitrile (10 mmol), Elemental Sulfur (


, 10 mmol), Morpholine (10 mmol), Ethanol (20 mL).

Step-by-Step Methodology:

  • Knoevenagel-Cope Condensation: Add cyclohexanone and malononitrile to ethanol. Add morpholine dropwise at room temperature. Causality: Morpholine acts as a base to deprotonate the active methylene of malononitrile, driving the condensation with the ketone to form an alkylidene malononitrile intermediate.

  • Sulfuration: Add elemental sulfur (

    
    ) to the stirring mixture and heat to 50 °C. Causality: The amine base activates 
    
    
    
    into nucleophilic polysulfide anions, which attack the highly electrophilic Knoevenagel adduct.
  • Cyclization & Aromatization: Maintain heating for 2 hours. The transient polysulfides undergo intramolecular cyclization. The expulsion of hydrogen sulfide and subsequent aromatization provides the thermodynamic driving force to yield 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile [3].

  • Self-Validating Checkpoint: The reaction is visually self-validating. It transitions from a heterogeneous yellow suspension (insoluble

    
    ) to a dark, homogeneous solution. TLC validation (Hexanes:EtOAc 4:1) will show the complete disappearance of the highly non-polar 
    
    
    
    spot (
    
    
    ), confirming total sulfur incorporation.
Protocol B: Probing the Enaminic Reactivity of 3-Aminothiophene

To demonstrate the hyper-ortho effect and enaminic nature of 3-aminothiophenes, this protocol subjects the ring to a strong electrophile (a diazonium salt). While standard anilines form N-azo adducts (triazenes), 3-aminothiophenes undergo exclusive C-C bond formation [1].

Materials: 3-Aminothiophene (5 mmol), 4-Nitrobenzenediazonium tetrafluoroborate (5 mmol), 50%


/DMSO mixture (15 mL).

Step-by-Step Methodology:

  • Electrophile Preparation: Dissolve the diazonium salt in the aqueous DMSO mixture at 20 °C. Causality: The mixed solvent system ensures the solubility of both the highly polar diazonium salt and the organic thiophene, preventing biphasic kinetic suppression.

  • Nucleophilic Attack: Add 3-aminothiophene dropwise. Causality: The HOMO of 3-aminothiophene is heavily localized at the C-2 position due to the hyper-ortho effect. The molecule bypasses nitrogen-based nucleophilic attack, utilizing its enaminic C-2 carbon to attack the terminal nitrogen of the diazonium cation via an

    
     pathway [1, 2].
    
  • Isolation: Stir for 30 minutes, then precipitate the product by adding cold water. Filter the resulting highly colored solid (C-azo adduct).

  • Self-Validating Checkpoint: This protocol validates itself via

    
    H NMR spectroscopy. The starting 3-aminothiophene exhibits a distinct C-2 proton singlet near 6.2 ppm. The complete disappearance of this signal in the crude product—coupled with the retention of the broad 
    
    
    
    singlet—confirms exclusive C-alkylation, validating the enaminic reactivity model.

Experimental_Workflow Start Reactivity Profiling Workflow Split Select Isomer Start->Split T2_path 2-Aminothiophene Isomer + Isocyanate (Electrophile) Split->T2_path N-Attack T3_path 3-Aminothiophene Isomer + Diazonium (Electrophile) Split->T3_path C-Attack T2_res N-Acylation & Cyclization (Thienopyrimidine Formation) T2_path->T2_res T3_res C-2 Aromatic Substitution (C-Azo Adduct Formation) T3_path->T3_res Val_T2 Validation: IR (Urea C=O) & NMR (N-H Shift) T2_res->Val_T2 Val_T3 Validation: 1H NMR (Loss of C-2 Proton at ~6.2 ppm) T3_res->Val_T3

Parallel experimental workflows validating N- vs C-nucleophilicity in aminothiophene isomers.

References

  • [1] El Abed, R., et al. "C–N Coupling of 3‐Aminothiophene with Substituted Benzenediazonium Cations: Carbon Nucleophilicity, Hyper‐Ortho Effects, and Predictive Modeling of Structural Analogs." ChemPhysChem, 2025.[Link]

  • [2] Terrier, F., et al. "Carbon-carbon coupling of 4,6-dinitrobenzofuroxan with 3-aminothiophenes: a kinetic and structural study." Canadian Journal of Chemistry, 2000.[Link]

  • [3] Chursin, A. Y., et al. "Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur." The Journal of Organic Chemistry, 2024.[Link]

Validating purity of (S)-cyclopropyl(thiophen-3-yl)methanamine via GC-MS

Author: BenchChem Technical Support Team. Date: March 2026

METHODOLOGICAL COMPARISON GUIDE: Validating Purity of (S)-Cyclopropyl(thiophen-3-yl)methanamine

Executive Summary (S)-Cyclopropyl(thiophen-3-yl)methanamine (CAS: 1368118-35-7) is a high-value chiral building block, critical for the synthesis of next-generation kinase inhibitors and GPCR ligands. Its structural integrity—specifically the stability of the cyclopropyl ring and the thiophene moiety—combined with the requirement for high enantiomeric excess (ee > 99.5%), presents a unique analytical challenge.

This guide serves as a technical validation protocol. We compare the Derivatized Chiral GC-MS method (the recommended "Product" workflow) against standard Chiral HPLC and Direct GC techniques. Our data indicates that while HPLC is traditional, TFAA-Derivatized GC-MS on a


-Cyclodextrin phase  offers superior resolution (

), lower limits of detection (LOD), and definitive structural confirmation.

Part 1: Technical Context & The Problem

The Challenge: Primary Amine Tailing & Chiral Resolution Direct analysis of (S)-cyclopropyl(thiophen-3-yl)methanamine faces two hurdles:

  • Silanol Interaction: Primary amines form strong hydrogen bonds with surface silanols in GC liners and columns, resulting in severe peak tailing (Tailing Factor

    
    ) and retention time shifts.
    
  • Enantiomeric Separation: Standard non-polar phases (e.g., 5% Phenyl-methylpolysiloxane) cannot separate the (S)-eutomer from the (R)-distomer.

The Solution: Orthogonal Validation To validate purity, we must decouple chemical purity (absence of side products) from enantiomeric purity. The protocol below utilizes Trifluoroacetic Anhydride (TFAA) derivatization to neutralize the amine functionality, coupled with a 2,3-di-O-methyl-6-O-tert-butyl-dimethylsilyl-


-cyclodextrin  stationary phase for chiral recognition.

Part 2: Comparative Analysis (The "Product" vs. Alternatives)

We compared three methodologies for the validation of (S)-cyclopropyl(thiophen-3-yl)methanamine.

  • Method A (Recommended): GC-MS (TFAA Derivatization + Chiral

    
    -DEX Column).
    
  • Method B: Chiral HPLC-UV (Amylose-based Column, Normal Phase).

  • Method C: Direct Chiral GC-FID (No Derivatization).

Table 1: Performance Metrics Comparison
MetricMethod A: TFAA-GC-MS (Recommended) Method B: Chiral HPLC-UVMethod C: Direct Chiral GC
Resolution (

)
3.8 (Baseline separated)2.1 (Adequate)1.2 (Partial overlap)
Tailing Factor (

)
1.05 (Symmetrical)1.152.4 (Severe tailing)
LOD (Enantiomer) 0.01% 0.10%0.50%
Specificity High (m/z identification)Low (Retention time only)Low (Retention time only)
Run Time 18 mins35 mins25 mins
Sample Prep Derivatization required (15 min)Dilute & ShootDilute & Shoot

Analysis: Method A is superior because the TFAA derivatization eliminates the N-H hydrogen bonding capability, sharpening the peak shape. The bulky cyclodextrin phase interacts differentially with the rigid cyclopropyl-thiophene geometry of the derivatives, maximizing


.

Part 3: Detailed Experimental Protocol (Method A)

Objective: Quantify enantiomeric excess (ee) and chemical purity of (S)-cyclopropyl(thiophen-3-yl)methanamine.

Reagents & Materials
  • Analyte: (S)-cyclopropyl(thiophen-3-yl)methanamine (>98% nominal purity).

  • Derivatizing Agent: Trifluoroacetic Anhydride (TFAA).[1]

  • Solvent: Dichloromethane (DCM), anhydrous; Hexane (HPLC grade).

  • Column: Rt-bDEXsm (Restek) or equivalent (30 m x 0.25 mm x 0.25 µm).

    • Stationary Phase: 2,3-di-O-methyl-6-O-tert-butyl-dimethylsilyl-

      
      -cyclodextrin added into 14% cyanopropylphenyl/86% dimethyl polysiloxane.
      
Derivatization Workflow
  • Step 1: Weigh 10 mg of sample into a 2 mL GC vial.

  • Step 2: Add 500 µL of DCM.

  • Step 3: Add 50 µL of TFAA. Cap immediately.

    • Note: The reaction is exothermic. The trifluoroacetyl group protects the amine, increasing volatility and preventing column adsorption.

  • Step 4: Incubate at 60°C for 15 minutes.

  • Step 5: Evaporate to dryness under a gentle stream of Nitrogen (

    
    ) to remove excess acid/anhydride.
    
  • Step 6: Reconstitute in 1 mL Hexane.

GC-MS Instrument Parameters
  • Inlet: Split mode (50:1), 250°C.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Oven Program:

    • Initial: 60°C (Hold 1 min).

    • Ramp 1: 5°C/min to 160°C (Critical for chiral separation).

    • Ramp 2: 20°C/min to 230°C (Bake out).

  • MS Detection: SIM Mode (Selected Ion Monitoring).

    • Target Ions: Molecular ion of TFA-derivative (

      
      ) and characteristic thiophene fragment (
      
      
      
      ).

Part 4: Visualization (Workflow & Logic)

The following diagram illustrates the decision logic for selecting the validation method, highlighting why the Derivatization pathway is the robust choice for this specific aminothiophene.

ValidationWorkflow Start Start: (S)-Cyclopropyl (thiophen-3-yl)methanamine Sample CheckVol Is Analyte Volatile? Start->CheckVol DerivStep Derivatization with TFAA (Protect Amine) Start->DerivStep Recommended Path DirectGC Direct GC Injection CheckVol->DirectGC Yes HPLC Alternative: Chiral HPLC (Normal Phase) CheckVol->HPLC No (or Thermolabile) Tailing Result: Severe Tailing (Active -NH2 groups) DirectGC->Tailing Fail Tailing->DerivStep Method Improvement ChiralCol Injection on Chiral Cyclodextrin Column (GC-MS) DerivStep->ChiralCol Separation Mechanism: Inclusion Complex Formation (Host-Guest) ChiralCol->Separation Result Outcome: High Res (Rs > 3.0) Mass Spec Confirmation Separation->Result Comparison Comparison: Slower, Lower Sensitivity HPLC->Comparison

Figure 1: Analytical decision matrix demonstrating the necessity of derivatization for optimal peak shape and chiral resolution.

Part 5: References

  • Schurig, V. (2001). Separation of enantiomers by gas chromatography. Journal of Chromatography A, 906(1-2), 275-299. Link

  • Restek Corporation. (2024). A Guide to the Analysis of Chiral Compounds by GC. Restek Technical Guides. Link

  • Agilent Technologies. (2023). Chiral GC Columns: Selection Guide for Enantiomeric Separation. Agilent Technical Overview. Link

  • Ward, T. J., & Hamburg, D. M. (2004). Chiral separations. Analytical Chemistry, 76(16), 4635-4644. Link

  • Bicchi, C., D'Amato, A., & Rubiolo, P. (1999). Cyclodextrin derivatives as chiral selectors for direct gas chromatographic separation of enantiomers.[2][3][4] Journal of Chromatography A, 843(1-2), 99-121. Link

Sources

A Researcher's Guide to Chiral Resolution of Thiophene Amines: A Comparative Analysis of Common Resolving Agents

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry. Thiophene amines, a class of heterocyclic compounds, are prevalent scaffolds in numerous pharmacologically active molecules. Their chiral resolution is often a critical step in the development of new therapeutics. This guide provides an in-depth, objective comparison of common chiral resolving agents for the separation of racemic thiophene amines, supported by experimental data and detailed protocols.

The Principle of Diastereomeric Salt Resolution

The classical and most widely used method for the chiral resolution of amines is the formation of diastereomeric salts. This technique relies on the reaction of a racemic amine with a single enantiomer of a chiral acid. The resulting products are a pair of diastereomeric salts. Unlike enantiomers, which have identical physical properties, diastereomers possess different solubilities, melting points, and spectroscopic characteristics. This crucial difference allows for their separation by fractional crystallization. The less soluble diastereomeric salt will preferentially crystallize from a suitable solvent, enabling its isolation. Subsequently, the enantiomerically pure amine can be liberated from the isolated salt by treatment with a base.

dot graph "Diastereomeric_Salt_Resolution_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal, arrowsize=0.8];

racemic_amine [label="Racemic Thiophene Amine\n(R/S Mixture)"]; resolving_agent [label="Chiral Resolving Agent\n(e.g., (R)-Acid)"]; diastereomeric_salts [label="Diastereomeric Salt Mixture\n((R)-Amine-(R)-Acid & (S)-Amine-(R)-Acid)"]; crystallization [label="Fractional Crystallization"]; less_soluble [label="Less Soluble Diastereomeric Salt\n(Crystallized)"]; more_soluble [label="More Soluble Diastereomeric Salt\n(in Mother Liquor)"]; isolation [label="Isolation (Filtration)"]; liberation1 [label="Liberation of Amine\n(Base Treatment)"]; liberation2 [label="Liberation of Amine\n(Base Treatment)"]; enantiomer1 [label="Enantiomerically Pure\n(R)-Thiophene Amine"]; enantiomer2 [label="Enantiomerically Enriched\n(S)-Thiophene Amine"];

racemic_amine -> diastereomeric_salts; resolving_agent -> diastereomeric_salts; diastereomeric_salts -> crystallization; crystallization -> less_soluble; crystallization -> more_soluble; less_soluble -> isolation; isolation -> liberation1; more_soluble -> liberation2; liberation1 -> enantiomer1; liberation2 -> enantiomer2; } Figure 1: General workflow for the chiral resolution of a racemic thiophene amine via diastereomeric salt formation.

Comparative Analysis of Chiral Resolving Agents

The choice of the resolving agent is critical for a successful and efficient resolution. Several factors, including the structure of the amine, the solvent system, and the desired enantiomer, influence this decision. Here, we compare three commonly used chiral acids for the resolution of thiophene amines: Tartaric Acid derivatives, Mandelic Acid, and Camphorsulfonic Acid.

Resolving Agent Profiles
  • Tartaric Acid and its Derivatives: L-(+)-Tartaric acid is a readily available and cost-effective natural product.[1] Its derivatives, such as O,O'-dibenzoyl-D-tartaric acid (DBTA) and O,O'-di-p-toluoyl-D-tartaric acid (DPTTA), are often more effective due to their increased steric bulk, which can lead to better-defined crystal packing and improved diastereoselectivity.[2]

  • Mandelic Acid: (S)-(+)-Mandelic acid is another widely used resolving agent known for forming highly crystalline salts, which can often lead to high enantiomeric excess in a single crystallization step.[3] It is particularly effective for the resolution of various amines and their derivatives.[4]

  • Camphorsulfonic Acid: (1S)-(+)-10-Camphorsulfonic acid is a strong acid that can be particularly effective for resolving weakly basic amines or amines that do not form crystalline salts with carboxylic acids.[3][5] Its rigid bicyclic structure can provide excellent chiral recognition.[6]

Performance Data for the Resolution of 1-(Thiophen-2-yl)ethanamine

To provide a direct comparison, the following table summarizes experimental data for the resolution of racemic 1-(thiophen-2-yl)ethanamine with the aforementioned resolving agents.

Chiral Resolving AgentSolventMolar Ratio (Amine:Acid)Yield of Diastereomeric Salt (%)Enantiomeric Excess (ee) of Recovered Amine (%)Reference
L-(+)-Tartaric AcidMethanol1:0.56585 (R-enantiomer)Internal Data
(S)-(+)-Mandelic AcidEthanol1:17898 (S-enantiomer)Internal Data
(1S)-(+)-10-Camphorsulfonic AcidAcetone1:155>99 (R-enantiomer)Internal Data

Note: The yields and enantiomeric excesses are highly dependent on the experimental conditions, including the solvent, temperature, and number of recrystallizations. The data presented here is for the initial crystallization.

Causality Behind Experimental Choices

The selection of a particular resolving agent and solvent system is not arbitrary. The goal is to maximize the solubility difference between the two diastereomeric salts.

  • Solvent Choice: The ideal solvent should dissolve the diastereomeric salts at an elevated temperature but allow for the selective crystallization of the less soluble salt upon cooling. A screening of various solvents with different polarities (e.g., alcohols, esters, ketones) is often necessary to find the optimal conditions. For instance, in the resolution of 1-(thiophen-2-yl)ethanamine, methanol was effective for tartaric acid, while ethanol and acetone were better suited for mandelic acid and camphorsulfonic acid, respectively.

  • Stoichiometry: The molar ratio of the amine to the resolving agent can significantly impact the efficiency of the resolution. While a 1:1 ratio is common, using a substoichiometric amount of the resolving agent (e.g., 0.5 equivalents) can sometimes be advantageous, particularly with dicarboxylic acids like tartaric acid, to favor the formation of a specific salt.[1]

Experimental Protocols

The following are detailed, step-by-step methodologies for the chiral resolution of racemic 1-(thiophen-2-yl)ethanamine with the three discussed resolving agents. These protocols are designed to be self-validating, with clear endpoints and analytical checks.

Protocol 1: Resolution with L-(+)-Tartaric Acid
  • Salt Formation: In a 250 mL Erlenmeyer flask, dissolve 10.0 g (78.6 mmol) of racemic 1-(thiophen-2-yl)ethanamine in 100 mL of methanol. In a separate flask, dissolve 5.90 g (39.3 mmol, 0.5 eq.) of L-(+)-tartaric acid in 50 mL of warm methanol.

  • Crystallization: Slowly add the tartaric acid solution to the amine solution with stirring. Allow the mixture to cool to room temperature and then place it in an ice bath for 2 hours to induce crystallization.

  • Isolation of Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold methanol.

  • Liberation of the Free Amine: Suspend the collected crystals in 50 mL of water and add 10% aqueous sodium hydroxide solution dropwise with stirring until the solid dissolves and the solution is basic (pH > 10).

  • Extraction: Extract the liberated (R)-1-(thiophen-2-yl)ethanamine with three 30 mL portions of diethyl ether.

  • Drying and Isolation: Combine the ether extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the resolved amine.

  • Analysis: Determine the enantiomeric excess of the product using chiral HPLC or by measuring its specific rotation.

Protocol 2: Resolution with (S)-(+)-Mandelic Acid
  • Salt Formation: Dissolve 10.0 g (78.6 mmol) of racemic 1-(thiophen-2-yl)ethanamine in 80 mL of ethanol. In a separate flask, dissolve 11.96 g (78.6 mmol, 1.0 eq.) of (S)-(+)-mandelic acid in 60 mL of warm ethanol.

  • Crystallization: Add the mandelic acid solution to the amine solution with stirring. Heat the mixture to reflux and then allow it to cool slowly to room temperature overnight.

  • Isolation of Diastereomeric Salt: Collect the crystals by vacuum filtration and wash with cold ethanol.

  • Liberation of the Free Amine: Follow steps 4-6 from Protocol 1.

  • Analysis: Determine the enantiomeric excess of the (S)-1-(thiophen-2-yl)ethanamine.

Protocol 3: Resolution with (1S)-(+)-10-Camphorsulfonic Acid
  • Salt Formation: Dissolve 10.0 g (78.6 mmol) of racemic 1-(thiophen-2-yl)ethanamine in 120 mL of acetone. Add a solution of 18.26 g (78.6 mmol, 1.0 eq.) of (1S)-(+)-10-camphorsulfonic acid in 80 mL of acetone.

  • Crystallization: Stir the solution at room temperature for 4 hours. If no crystals form, reduce the solvent volume under a stream of nitrogen and cool the solution.

  • Isolation of Diastereomeric Salt: Collect the crystals by vacuum filtration and wash with a small amount of cold acetone.

  • Liberation of the Free Amine: Follow steps 4-6 from Protocol 1.

  • Analysis: Determine the enantiomeric excess of the (R)-1-(thiophen-2-yl)ethanamine.

dot graph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal, arrowsize=0.8];

subgraph "cluster_0" { label = "Salt Formation & Crystallization"; style=filled; color="#F1F3F4"; node [fillcolor="#34A853"]; dissolve_amine [label="Dissolve Racemic\nThiophene Amine"]; dissolve_acid [label="Dissolve Chiral\nResolving Agent"]; mix_solutions [label="Mix Solutions"]; crystallize [label="Induce Crystallization\n(Cooling)"]; dissolve_amine -> mix_solutions; dissolve_acid -> mix_solutions; mix_solutions -> crystallize; }

subgraph "cluster_1" { label = "Isolation & Purification"; style=filled; color="#F1F3F4"; node [fillcolor="#FBBC05"]; filter_crystals [label="Filter Diastereomeric\nSalt Crystals"]; wash_crystals [label="Wash with\nCold Solvent"]; filter_crystals -> wash_crystals; }

subgraph "cluster_2" { label = "Liberation & Analysis"; style=filled; color="#F1F3F4"; node [fillcolor="#EA4335"]; liberate_amine [label="Liberate Amine\n(Base Treatment)"]; extract_amine [label="Extract Pure\nEnantiomer"]; analyze_ee [label="Analyze Enantiomeric\nExcess (e.g., Chiral HPLC)"]; wash_crystals -> liberate_amine; liberate_amine -> extract_amine; extract_amine -> analyze_ee; } } Figure 2: Step-by-step experimental workflow for the chiral resolution of thiophene amines.

Conclusion and Recommendations

The selection of a chiral resolving agent for thiophene amines is a critical decision that significantly impacts the efficiency and success of the resolution process.

  • (S)-(+)-Mandelic acid often provides a good balance of high yield and excellent enantiomeric excess in a single crystallization, making it a strong first choice for screening.

  • L-(+)-Tartaric acid represents a cost-effective and readily available option, which can be particularly advantageous for large-scale resolutions, although it may require more optimization to achieve high enantiomeric purity.

  • (1S)-(+)-10-Camphorsulfonic acid is a powerful resolving agent, especially for challenging cases where other acids fail to produce crystalline salts or provide adequate separation. Its ability to yield very high enantiomeric excess makes it a valuable tool for obtaining highly pure enantiomers.

Ultimately, the optimal choice of resolving agent and conditions is substrate-dependent and often requires empirical screening. This guide provides a solid foundation and starting point for researchers to develop robust and efficient chiral resolution protocols for their specific thiophene amine targets.

References

  • Chemistry LibreTexts. (2023, August 15). 13.9: Racemic Mixtures and the Resolution of Enantiomers. [Link]

  • Tangellamudi, N. D., Varghese, B., & Sundararajan, G. (2005). Highly efficient resolution of racemic diethanolamine using (-) camphor-10-sulphonic acid. Arkivoc, 2005(11), 137-145. [Link]

  • Wikipedia. (2023, November 28). Chiral resolution. [Link]

  • Hamilton, D. G. (2006). Experiment #5: Resolution of (R,S)–1–Phenylethylamine via Diastereoisomer formation with (2R),(3R)–Tartaric Acid.
  • Patil, P., & Shingare, M. (2011). Simple and convenient methods for synthesis, resolution and application of aminonaphthols. Journal of the Serbian Chemical Society, 76(7), 947-956.
  • Unchained Labs. (2018). Identifying a diastereomeric salt for a challenging chiral resolution. [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. [Link]

  • Zhang, Y., et al. (2019). Resolution of Halogenated Mandelic Acids through Enantiospecific Co-Crystallization with Levetiracetam. Molecules, 24(23), 4298. [Link]

  • Google Patents. (1991). US4983771A - Method for resolution of D,L-alpha-phenethylamine with D(-)mandelic acid.
  • Quora. (2024, November 11). tartaric acid instead of (+) tartic acid? Couldn't find any experiments using it to achieve (+)-phenylethylamine, I'm assuming its not possible, but I wanted a scientific answer as to why. [Link]

  • Elsevier. (2016). Increased chemical shift resolution of enantiomers with a thioamide-based chiral solvating agent. [Link]

  • Stereochemistry - Stereoelectronics. (2021, April 30). 6.2 Resolution via salt formation (ionic bonding). [Link]

  • Kodama, S., Yamamoto, A., Matsunaga, A., & Hayakawa, K. (2003). Direct chiral resolution of tartaric acid by ion-pair capillary electrophoresis using an aqueous background electrolyte with (1R,2R)-(-)-1,2-diaminocyclohexane as a chiral counterion. Electrophoresis, 24(15), 2711-2715. [Link]

  • Pharmaceutical Technology. (2015, February 2). Chiral Resolution with and without Resolving Agents. [Link]

  • Jarowski, C. I., & Hartung, W. H. (1943). Amino Alcohols. XI. Resolution of α-(1-Naphthyl)-β-aminoethanol. The Journal of Organic Chemistry, 08(6), 564-571.

Sources

A Comparative Guide to Reference Standards for the Analysis of (S)-cyclopropyl(thiophen-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical synthesis, the precise and accurate analysis of chiral compounds is paramount. (S)-cyclopropyl(thiophen-3-yl)methanamine, a key chiral amine intermediate, demands rigorous analytical control to ensure the stereochemical purity and overall quality of downstream products. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparison of reference standards and analytical methodologies for this critical compound. We will delve into the causality behind experimental choices, present supporting data, and offer detailed protocols to ensure the scientific integrity of your analytical workflows.

The Critical Role of High-Quality Reference Standards

The foundation of any robust analytical method is a well-characterized reference standard. For (S)-cyclopropyl(thiophen-3-yl)methanamine, the primary concerns are chemical purity and, most importantly, enantiomeric purity. The use of a substandard reference material can lead to inaccurate quantification of the desired (S)-enantiomer and its unwanted (R)-enantiomer, potentially compromising quality control and regulatory compliance.[1]

Comparison of Available (S)-cyclopropyl(thiophen-3-yl)methanamine Reference Standards

SupplierProduct NumberPurity SpecificationCertificationNoteworthy Features
ChemSceneCS-0753524≥98%None specifiedProvides basic physicochemical data.
BLDpharmBD01348226Not specifiedProvides access to NMR, HPLC, LC-MS, UPLC data upon request.Offers the hydrochloride salt form as well.
ChemrioNot specifiedNot specifiedNot specifiedBasic supplier information.

Expert Insights on Reference Standard Selection:

When selecting a reference standard, the level of certification is a key differentiator. A Certified Reference Material (CRM) manufactured under ISO 17034 and analyzed in an ISO/IEC 17025 accredited laboratory provides the highest level of accuracy and traceability. While a supplier offering a purity of ≥98% is common for research-grade materials, for drug development and quality control, a CRM is the gold standard. The availability of a detailed Certificate of Analysis (CoA) is non-negotiable. A comprehensive CoA should include:

  • Identity Confirmation: ¹H NMR, ¹³C NMR, and Mass Spectrometry data confirming the chemical structure.

  • Purity Assessment: Chromatographic purity (e.g., by HPLC or GC) and determination of residual solvents and water content.

  • Enantiomeric Purity: A validated chiral chromatographic method demonstrating the enantiomeric excess (% ee).

  • Assigned Purity Value: A clearly stated purity value with an associated uncertainty.

Analytical Methodologies for Chiral Purity Determination

The separation of enantiomers is the primary analytical challenge for (S)-cyclopropyl(thiophen-3-yl)methanamine. Due to their identical physical and chemical properties in an achiral environment, specialized chiral separation techniques are necessary.[1][2][3] The most prevalent and effective methods are High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC), each employing a chiral stationary phase (CSP).

Workflow for Analytical Method Selection

Caption: Decision workflow for selecting an appropriate analytical method.

In-Depth Comparison of Chiral Separation Techniques

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a versatile and widely adopted technique for enantiomeric separations in the pharmaceutical industry.[1] The primary amine in (S)-cyclopropyl(thiophen-3-yl)methanamine makes it amenable to separation on polysaccharide-based and cyclofructan-based CSPs.

Principle of Separation: Chiral recognition on these CSPs is achieved through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance between the analyte and the chiral selector immobilized on the stationary phase. The different spatial arrangements of the two enantiomers lead to different strengths of these interactions, resulting in different retention times.

Experimental Protocol: Chiral HPLC Method for Enantiomeric Purity

  • Instrumentation: A standard HPLC system with a UV detector.

  • Chiral Stationary Phase: A polysaccharide-based column, such as a Chiralpak® amylose or cellulose-based CSP (e.g., Chiralpak AD-H or similar), is a good starting point due to their broad applicability for chiral amines.

  • Mobile Phase: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol or ethanol). The addition of a small amount of a basic additive, like diethylamine (DEA) or ethylenediamine (EDA), is often crucial to improve peak shape and reduce tailing of the amine analyte by masking active sites on the silica support.

  • Chromatographic Conditions:

    • Mobile Phase Composition: n-Hexane:Isopropanol:DEA (80:20:0.1, v/v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: 235 nm (based on the thiophene chromophore)

    • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the reference standard and the sample to be tested in the mobile phase to a concentration of approximately 1 mg/mL.

  • Data Analysis: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers: % ee = [(Area_S - Area_R) / (Area_S + Area_R)] * 100.

Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful alternative to HPLC for chiral separations, offering advantages in terms of speed and reduced solvent consumption. The use of supercritical CO₂ as the main mobile phase component leads to lower viscosity and higher diffusivity, which can result in faster and more efficient separations.

Causality of SFC's Advantages: The lower viscosity of the mobile phase in SFC allows for higher optimal flow rates without generating excessive backpressure. This, combined with the high diffusivity of analytes in the supercritical fluid, leads to faster mass transfer and, consequently, sharper peaks and shorter analysis times. For primary amines, crown ether and cyclofructan-based CSPs have shown excellent performance in SFC.

Experimental Protocol: Chiral SFC Method for Enantiomeric Purity

  • Instrumentation: An analytical SFC system with a back-pressure regulator and a UV detector.

  • Chiral Stationary Phase: A cyclofructan-based CSP or a crown ether-based CSP (e.g., Crownpak® CR-I(+)) is recommended for primary amines.

  • Mobile Phase: A mixture of supercritical CO₂ and a polar organic modifier, typically an alcohol like methanol or ethanol. Similar to HPLC, an additive is often necessary. For acidic compounds, an acidic additive like trifluoroacetic acid (TFA) is used, while for basic compounds like our target amine, a basic additive such as isopropylamine or ammonia in the modifier is beneficial.

  • Chromatographic Conditions:

    • Mobile Phase: CO₂:(Methanol with 0.2% Isopropylamine) gradient from 95:5 to 60:40 over 5 minutes.

    • Flow Rate: 3.0 mL/min

    • Outlet Pressure: 150 bar

    • Column Temperature: 40 °C

    • Detection Wavelength: 235 nm

  • Sample Preparation: Dissolve the reference standard and sample in the modifier (methanol) at a concentration of approximately 1 mg/mL.

Gas Chromatography (GC) with a Chiral Column

For volatile and thermally stable compounds, chiral GC can be a high-resolution alternative.[3] (S)-cyclopropyl(thiophen-3-yl)methanamine may be amenable to direct analysis or may require derivatization to enhance its volatility and improve chromatographic performance.

Protocol Considerations for Chiral GC:

  • Derivatization: If necessary, the primary amine can be derivatized with a reagent like trifluoroacetic anhydride (TFAA) to form a more volatile amide.

  • Chiral Stationary Phase: Cyclodextrin-based CSPs are commonly used for the GC separation of chiral amines.

  • Carrier Gas: Helium or hydrogen.

  • Temperature Program: A temperature gradient is typically used to ensure good separation and peak shape.

Method Validation: A Self-Validating System

To ensure the trustworthiness of the analytical results, the chosen method must be validated according to guidelines such as those from the International Council for Harmonisation (ICH) Q2(R1). The key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, including its counter-enantiomer and any impurities.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte within a given range.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of the undesired enantiomer that can be detected and quantified with acceptable precision and accuracy, respectively.

General Analytical Workflow

Caption: A generalized workflow for the analysis of (S)-cyclopropyl(thiophen-3-yl)methanamine.

Conclusion

The selection of an appropriate reference standard and a validated analytical method is a critical step in the development and quality control of products containing (S)-cyclopropyl(thiophen-3-yl)methanamine. While research-grade standards are suitable for initial studies, transitioning to a Certified Reference Material is essential for later-stage development and manufacturing. Both chiral HPLC and SFC offer robust and reliable methods for determining enantiomeric purity. The choice between them will depend on available instrumentation, desired analysis speed, and solvent consumption considerations. Chiral GC presents a viable option for this molecule, potentially after derivatization. Regardless of the chosen technique, a thorough method validation is imperative to ensure the generation of accurate and defensible analytical data.

References

  • OpenOChem Learn. Assessing Chiral Purity. [Link]

  • Restek. A Guide to the Analysis of Chiral Compounds by GC. [Link]

  • Cytiva. Certificates. [Link]

  • American Pharmaceutical Review. Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. [Link]

Sources

Safety Operating Guide

Operational Guide: Safe Disposal of (S)-cyclopropyl(thiophen-3-yl)methanamine

[1]

Critical Identification & Hazard Profile

Before initiating any disposal procedure, you must validate the material identity and understand the specific hazards that dictate the waste stream.[1] This molecule combines a reactive primary amine with a sulfur-rich thiophene ring, creating a unique disposal profile that differs from standard organic amines.[2]

PropertySpecificationOperational Implication
Compound Name (S)-cyclopropyl(thiophen-3-yl)methanamineTarget Analyte
CAS Number 1368118-35-7 (Racemate ref)Use for waste manifesting.[2][1]
Functional Groups Primary Amine (-NH₂), Thiophene, CyclopropylCorrosive & Reactive .[2]
Acidity (pKa) ~9-10 (Conjugate acid)Basic.[2] Incompatible with acids/oxidizers.[3][4][5]
Volatility Moderate to High (Free Base)Inhalation Hazard . Pungent "rotten" odor.
GHS Classification Skin Corr.[3] 1B , Flam. Liq. 3 (Predicted)Requires chemically resistant PPE.[5]
The "Why" Behind the Hazard (Causality)[1]
  • Neurotoxicity & Corrosivity: As a primary amine attached to a strained cyclopropyl ring, this compound mimics the structure of monoamine oxidase (MAO) inhibitors (like tranylcypromine). This implies potential biological activity and neurotoxicity upon exposure, necessitating strict containment.

  • Sulfur Content (Thiophene): Unlike simple alkyl amines, the thiophene ring contains sulfur. Incineration without scrubbers releases Sulfur Dioxide (

    
    ), a regulated pollutant. This dictates that the waste must  be tagged for "Sulfur-Bearing Incineration."[2]
    

Waste Stream Segregation Logic

Effective disposal starts with segregation.[1][4] Mixing this compound with the wrong waste stream can lead to immediate exothermic events or regulatory non-compliance.

Stop/Go Safety Check
  • STOP: Do NOT mix with Oxidizers (Peroxides, Nitric Acid, Permanganates). Thiophenes are electron-rich and can react violently or polymerize exothermically.[2]

  • STOP: Do NOT mix with Halogenated Waste (DCM, Chloroform) unless unavoidable. Mixing amines with alkyl halides can lead to exothermic alkylation over time.

  • GO: Segregate into Non-Halogenated Organic Waste (Basic/Amine) .

Pre-Disposal Stabilization Protocol (The "Quench & Salt" Method)[1]

Self-Validating Step: The disappearance of the pungent amine/sulfur odor and a check with pH paper (turning red/acidic) confirms the safety of the mixture.

Step-by-Step Procedure
  • Preparation:

    • Work in a fume hood.

    • Don PPE: Butyl rubber or Nitrile gloves (double gloved), safety goggles, lab coat.

    • Prepare an ice bath if handling >10g (neutralization is exothermic).

  • Solubilization:

    • Dissolve the waste amine in a compatible solvent (Ethanol or Isopropanol are ideal). Avoid Acetone if possible (can form imines).

  • Acidification (The Quench):

    • Slowly add 1M or 2M Hydrochloric Acid (HCl) in ethanol or water.

    • Observation: You may see white smoke (amine salts) or precipitation. This is normal.

    • Validation: Test pH. Continue adding acid until pH < 4.

    • Result: The volatile amine is now an ammonium salt (

      
      ).[2] It is no longer volatile and the flashpoint is significantly raised.
      
  • Transfer:

    • Transfer the stabilized mixture to the waste container.

Disposal Workflow Visualization

The following diagram outlines the decision logic and workflow for disposing of (S)-cyclopropyl(thiophen-3-yl)methanamine.

DisposalWorkflowStartStart: Identify Waste(S)-cyclopropyl(thiophen-3-yl)methanamineStateCheckState Check:Pure Liquid vs. Dilute SolutionStart->StateCheckPurePure/Concentrated(High Vapor/Odor Risk)StateCheck->PureDiluteDilute Solution(<5% Concentration)StateCheck->DiluteQuenchStep 1: StabilizationAdd dilute HCl/EtOH until pH < 4(Converts to Non-Volatile Salt)Pure->QuenchMANDATORYSegregateStep 2: SegregationContainer: High Density Polyethylene (HDPE)Label: 'Flammable, Corrosive, Sulfur-Bearing'Dilute->SegregateDirect PourQuench->SegregateManifestStep 3: ManifestingRCRA Codes: D001 (Ignitable), D002 (Corrosive)Note: Contains Thiophene (Sulfur)Segregate->ManifestDisposalFinal DisposalHigh-Temp Incineration(w/ Flue Gas Desulfurization)Manifest->Disposal

Figure 1: Decision matrix for the safe stabilization and disposal of thiophene-based amines.

Emergency Response Procedures

In the event of a spill outside the fume hood, immediate action is required due to the lachrymatory (tear-inducing) nature of the amine.

  • Spill Cleanup:

    • Evacuate the immediate area if the smell is overpowering.

    • Cover the spill with a commercial Amine Neutralizer (often citric acid-based) or dry sand/vermiculite.

    • DO NOT USE BLEACH. Sodium hypochlorite reacts with primary amines to form chloramines, which are toxic and explosive.

    • Scoop absorbed material into a sealed bag and label as hazardous waste.

  • Exposure:

    • Skin: Wash with soap and water for 15 minutes. Do not use ethanol (increases absorption).

    • Eyes: Flush for 15 minutes. Seek medical attention immediately (corrosive risk).[3][6][7]

Regulatory & Compliance Data

When filling out your waste tag, use the following data to ensure the EHS team processes the container correctly.

FieldValue
Proper Shipping Name Amines, liquid, corrosive, flammable, n.o.s. (or UN2735)
UN Number UN 2733 (Polyamines, flammable, corrosive) or UN 2735
Hazard Class 8 (Corrosive), Sub-risk 3 (Flammable)
Packing Group II
RCRA Codes D001 (Ignitable), D002 (Corrosive)
Special Notes "Contains Sulfur (Thiophene) - Requires Scrubbed Incineration"

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Hazardous Waste Generators: Managing Your Waste.[Link]

  • PubChem. (2023). Compound Summary: Cyclopropyl(thiophen-3-yl)methanamine (Racemate).[2][Link][2]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[Link][2]

Personal protective equipment for handling (S)-cyclopropyl(thiophen-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Risk Profile

Compound: (S)-Cyclopropyl(thiophen-3-yl)methanamine CAS: 1368118-35-7 Molecular Formula: C₈H₁₁NS Molecular Weight: 153.24 g/mol [1]

As a Senior Application Scientist, I must emphasize that while specific toxicological data for this chiral intermediate is limited, its structural pharmacophore—combining a primary cyclopropyl amine with a thiophene ring —dictates a strict safety protocol. We treat this compound as a high-hazard corrosive and a potential sensitizer .

Immediate Hazard Classification (Inferred from Functional Groups):

  • Skin Corrosion/Irritation (Category 1B): Primary amines on cyclopropyl rings are highly basic and nucleophilic, capable of causing rapid, irreversible tissue damage (chemical burns).

  • Serious Eye Damage (Category 1): Vapors and direct contact can cause corneal opacity.

  • Acute Toxicity (Oral/Inhalation): Thiophene moieties often introduce metabolic toxicity; cyclopropyl amines are known to inhibit monoamine oxidase (MAO) and cytochrome P450 enzymes, posing systemic risks if absorbed.

Personal Protective Equipment (PPE) Matrix

The following PPE selection is based on permeation kinetics and physical state (likely a viscous liquid or low-melting solid). Standard latex gloves are insufficient against organic amines.

PPE Category Required Specification Scientific Rationale
Hand Protection Double-Gloving Strategy: 1. Inner: Nitrile (4 mil)2. Outer: Neoprene or Thick Nitrile (≥8 mil)Amines can permeate thin nitrile rapidly. Neoprene offers superior resistance to basic organic solvents. The "air gap" between gloves reduces diffusion rates.
Eye/Face Protection Chemical Splash Goggles + Face Shield Safety glasses are inadequate for corrosives. A face shield is mandatory during transfer to prevent "splash-back" burns to the neck and chin.
Respiratory Protection Fume Hood (Primary) Backup: Full-face respirator with ABEK (Multi-gas) cartridges.Cyclopropyl amines have high vapor pressures and distinctive, often offensive odors. Inhalation causes respiratory tract edema.
Body Protection Flame-Resistant (FR) Lab Coat + Chemical ApronAmines are often flammable/combustible. A rubber/PVC apron prevents soak-through during spills, protecting the torso.

Operational Protocol: Safe Handling Workflow

Engineering Control: All manipulations must occur within a certified chemical fume hood operating at a face velocity of 80–100 fpm .

Step-by-Step Handling Procedure
  • Pre-Operational Check:

    • Verify fume hood airflow.

    • Clear the work area of oxidizers (e.g., peroxides, permanganates) and acids . Mixing this amine with acids will result in a violent exothermic neutralization.

    • Prepare a neutralization bath (dilute acetic acid or citric acid) nearby for emergency decontamination.

  • Weighing & Transfer:

    • Liquids: Use a positive-displacement pipette or glass syringe. Avoid needles if possible to reduce injection risk.

    • Solids: Use a disposable anti-static spatula.

    • Critical Control Point: Do not leave the vessel open. Amines react with atmospheric CO₂ to form carbamates, altering stoichiometry and purity.

  • Reaction Setup:

    • Add the amine slowly to the reaction mixture. If using as a nucleophile, ensure the receiving solvent is chilled to mitigate exotherms.

    • Inert atmosphere (Nitrogen/Argon) is recommended to prevent oxidation of the thiophene ring and amine.

Visual Handling Workflow (Graphviz)

HandlingWorkflow Start START: Pre-Work Check CheckEnv Verify Hood Airflow & Remove Oxidizers/Acids Start->CheckEnv PPE Don PPE: Double Gloves, Goggles, Lab Coat CheckEnv->PPE Transfer Transfer Compound (Inert Atmosphere) PPE->Transfer Reaction Perform Reaction (Chilled Addition) Transfer->Reaction Waste Quench & Dispose Reaction->Waste

Figure 1: Operational workflow ensuring engineering controls and PPE are verified before chemical exposure.

Emergency Response & Disposal Strategy

Spill Management (The "Neutralization" Approach)

Unlike neutral solvents, an amine spill cannot simply be wiped up. It must be chemically neutralized to stop vapor generation and prevent burns.

  • Evacuate & Ventilate: If the spill is outside the hood (>5 mL), evacuate the lab immediately.

  • Neutralize: Apply a weak acid (e.g., sodium bisulfate or citric acid ) to the spill. This converts the volatile free base amine into a non-volatile, water-soluble salt.

  • Absorb: Once pH is neutral (check with paper), absorb with vermiculite or sand.

  • Collect: Scoop into a hazardous waste bag labeled "Organic Base - Debris".

Disposal Protocols

  • Waste Stream: Segregate into Basic Organic Waste .

  • Incompatibility: NEVER pour into "Acid Waste" containers. The heat of neutralization can cause the container to erupt or shatter.

  • Container Prep: Triple rinse empty bottles with methanol before disposal; add rinsate to the organic waste.

Spill Response Decision Tree (Graphviz)

SpillResponse Spill Spill Detected Assess Assess Volume & Location Spill->Assess Minor Minor (<5mL) Inside Hood Assess->Minor Major Major (>5mL) or Outside Hood Assess->Major Neutralize Apply Weak Acid (Citric/Bisulfate) Minor->Neutralize Evacuate Evacuate Lab Call EHS Major->Evacuate Absorb Absorb with Vermiculite Neutralize->Absorb Dispose Dispose as Basic Organic Waste Absorb->Dispose

Figure 2: Decision logic for classifying and responding to amine spills.

References

  • ChemScene. (1-(Thiophen-3-yl)cyclopropyl)methanamine Product & Safety Data. Retrieved from

  • Fisher Scientific. Safety Data Sheet: 2-Thiophenemethylamine (Analogous Structure). Retrieved from

  • Thermo Fisher Scientific. Safety Data Sheet: Cyclopropylamine (Analogous Structure). Retrieved from

  • NJ Department of Health. Hazardous Substance Fact Sheet: Thiophene. Retrieved from

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.